molecular formula C10H12O B108997 4-phenylbut-3-en-2-ol CAS No. 17488-65-2

4-phenylbut-3-en-2-ol

Cat. No.: B108997
CAS No.: 17488-65-2
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FPLPWBNLSA-N
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Description

3-Buten-2-ol, 4-phenyl- is a natural product found in Elsholtzia pilosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17488-65-2

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(Z)-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7-

InChI Key

ZIJWGEHOVHJHKB-FPLPWBNLSA-N

SMILES

CC(C=CC1=CC=CC=C1)O

Isomeric SMILES

CC(/C=C\C1=CC=CC=C1)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)O

boiling_point

140.00 °C. @ 12.00 mm Hg

density

1.006-1.012

Other CAS No.

36004-04-3
17488-65-2

physical_description

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1-Phenyl-1-buten-3-ol;  1-Styrylethanol;  3-Hydroxy-1-phenyl-1-butene;  α-Methyl-3-phenylallyl Alcohol; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (E)-4-phenylbut-3-en-2-ol, including its chemical identity, physicochemical properties, synthesis protocols, and metabolic relevance. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Nomenclature

(E)-4-phenylbut-3-en-2-ol is a secondary allylic alcohol characterized by a phenyl group conjugated with a butenol (B1619263) core.

  • IUPAC Name : (E)-4-phenylbut-3-en-2-ol[1][2]

  • Synonyms : trans-4-Phenyl-3-buten-2-ol, Methyl styryl carbinol, (3E)-4-Phenyl-3-buten-2-ol[2]

  • CAS Number : 17488-65-2, 36004-04-3 ((E)-isomer)[1][2]

  • Molecular Formula : C₁₀H₁₂O

  • Molecular Weight : 148.20 g/mol [1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (E)-4-phenylbut-3-en-2-ol is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceColorless, slightly viscous liquidPubChem[1]
OdorSweet, mild, fruity, floral, balsamicPubChem[1]
Density1.006 - 1.012 g/cm³PubChem[1]
Boiling Point140.0 °C @ 12.0 mmHgThe Good Scents Company
Refractive Index1.558 - 1.567 @ 20.0 °CPubChem[1]
SolubilityInsoluble in water; soluble in organic solvents and oils; miscible in ethanol.[1]PubChem[1]
logP (Octanol/Water)2.081 (Calculated)Cheméo[3]

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR Solvent: CDCl₃, Frequency: 400 MHzChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration): δ 7.36 (d, J = 7.7 Hz, 2H),δ 7.30 (t, J = 7.3 Hz, 2H),δ 7.23 (d, J = 6.9 Hz, 1H),δ 6.55 (d, J = 15.9 Hz, 1H),δ 6.25 (dd, J = 15.9, 6.3 Hz, 1H),δ 4.52-4.41 (m, 1H),δ 1.36 (d, J = 6.3 Hz, 3H)Royal Society of Chemistry[1]
¹³C NMR Solvent: CDCl₃, Frequency: 100 MHzChemical Shift (δ) in ppm: δ 136.7, 133.6, 129.4, 128.6, 128.4, 127.7, 126.5, 68.9, 23.4Royal Society of Chemistry[1]
Gas Chromatography Kovats Retention Index (non-polar column, DB-5): 1315, 1329PubChem[1], NIST[4]

Experimental Protocols

The most common laboratory synthesis of (E)-4-phenylbut-3-en-2-ol involves the reduction of its corresponding ketone, (E)-4-phenylbut-3-en-2-one (also known as benzalacetone).

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • (E)-4-phenyl-3-buten-2-one (1.0 equiv)

  • Absolute Ethanol

  • Sodium borohydride (B1222165) (NaBH₄) (1.0 equiv)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Pressure-equalizing addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A flame-dried three-necked, round-bottomed flask under a nitrogen atmosphere is charged with (E)-4-phenyl-3-buten-2-one (1.0 equiv) and absolute ethanol. The mixture is stirred at room temperature until the solid dissolves completely.

  • The flask is cooled to 4 °C in an ice-water bath.

  • Sodium borohydride (1.0 equiv) is added in one portion. The reaction is maintained at this temperature for 15 minutes.

  • The ice-water bath is removed, and the reaction is stirred for approximately 50 minutes, allowing it to warm to room temperature.

  • The reaction is quenched by cooling the flask back to 4 °C and adding deionized water dropwise via an addition funnel.

  • A dilute solution of hydrochloric acid is then added dropwise to neutralize the mixture.

  • The reaction mixture is transferred to a separatory funnel. The product is extracted with ethyl acetate.

  • The combined organic phases are washed sequentially with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by flash column chromatography if necessary.

Metabolic Relevance and Biological Activity

(E)-4-phenylbut-3-en-2-ol is a metabolite of (E)-4-phenyl-3-buten-2-one (PBO), a compound used as a flavoring additive. Understanding this metabolic relationship is crucial, particularly from a toxicological and drug development perspective.

A study on the in vivo metabolism of PBO in rats and dogs showed that it is primarily metabolized via two reductive pathways. The major metabolite is 4-phenyl-2-butanone (PBA), formed by the reduction of the carbon-carbon double bond. The minor metabolite is (E)-4-phenylbut-3-en-2-ol (PBOL), formed by the reduction of the carbonyl group.

Significantly, the parent compound, PBO, was found to be mutagenic in the Ames test (with S9 mix activation), whereas both metabolites, PBA and PBOL, were non-mutagenic. This suggests that the reduction of either the double bond or the carbonyl group serves as a detoxification pathway for PBO.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Isolation start (E)-4-phenyl-3-buten-2-one in Ethanol reagent Add NaBH4 at 4°C start->reagent stir Stir at RT reagent->stir quench Quench with H2O stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (MgSO4) wash->dry evap Evaporate Solvent dry->evap product (E)-4-phenylbut-3-en-2-ol evap->product

Caption: Workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

This diagram shows the metabolic fate of (E)-4-phenyl-3-buten-2-one.

G cluster_pathways In Vivo Reductive Metabolism parent (E)-4-phenyl-3-buten-2-one (PBO) (Mutagenic) path_major Major Pathway (Double Bond Reduction) parent->path_major path_minor Minor Pathway (Carbonyl Reduction) parent->path_minor met_major 4-Phenyl-2-butanone (PBA) (Non-mutagenic) path_major->met_major Detoxification met_minor (E)-4-phenylbut-3-en-2-ol (PBOL) (Non-mutagenic) path_minor->met_minor Detoxification

Caption: Metabolic pathways of (E)-4-phenyl-3-buten-2-one.

References

Physical properties of 4-phenylbut-3-en-2-ol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Phenylbut-3-en-2-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development and fragrance chemistry. This document outlines its boiling point and density, supported by available data and generalized experimental protocols for their determination.

Core Physical Properties

This compound is a colorless, slightly viscous, oily liquid with a characteristic sweet, fruity, and floral balsamic odor[1][2][3]. It is known for its use as a flavoring and fragrance agent[1][2][3]. Its solubility profile indicates that it is insoluble in water but soluble in organic solvents such as alcohol[1][2].

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. The data is a combination of experimental and estimated values from various chemical data sources.

Physical PropertyValueConditionsSource
Boiling Point 140 °Cat 12.00 mm Hg[1][4]
550.78 K (277.63 °C)Normal (Calculated)[5]
Density 1.006 to 1.012 g/mLat 25.00 °C[1][2]
Refractive Index 1.55800 to 1.56700at 20.00 °C[1][2][4]
Vapor Pressure 0.004 mmHgat 25.00 °C (Estimated)[1]
Flash Point 122.22 °C (252.00 °F)Closed Cup[1]
logP (o/w) 2.043Estimated[1]
2.081Calculated[5]
Solubility Insoluble in water[1][2]
Soluble in alcohol[1][2]

Experimental Protocols for Physical Property Determination

While the precise experimental details for the cited values for this compound are not publicly available, this section outlines standard laboratory procedures for determining the boiling point and density of a liquid organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The reported boiling point of 140 °C was measured at a reduced pressure of 12 mm Hg[1][4].

Methodology: Distillation Method

  • Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum adapter is connected to a vacuum source and a manometer.

  • Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation under Reduced Pressure:

    • The system is sealed and the vacuum pump is turned on to reduce the pressure within the apparatus to the desired level (e.g., 12 mm Hg), as monitored by the manometer.

    • The flask is gently heated using a heating mantle.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Correction to Normal Pressure (Optional): The boiling point at atmospheric pressure (760 mm Hg) can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

The density of a substance is its mass per unit volume. The density of this compound is reported as a range of 1.006 to 1.012 g/mL at 25 °C[1][2].

Methodology: Pycnometer Method

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is used for accurate measurement of the volume.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m1).

    • The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside. The mass of the pycnometer filled with the sample is determined (m2). The temperature of the liquid is recorded.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). The mass of the pycnometer filled with the reference liquid is determined (m3).

  • Calculation:

    • The mass of the sample is m_sample = m2 - m1.

    • The mass of the reference liquid is m_ref = m3 - m1.

    • The volume of the pycnometer (and the sample) is V = m_ref / ρ_ref, where ρ_ref is the density of the reference liquid at the experimental temperature.

    • The density of the sample is ρ_sample = m_sample / V.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis and Reporting Compound This compound Purification Purification (e.g., Distillation) Compound->Purification Purity_Analysis Purity Analysis (e.g., GC, NMR) Purification->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Purified Sample Density Density Measurement Purity_Analysis->Density Purified Sample Refractive_Index Refractive Index Measurement Purity_Analysis->Refractive_Index Purified Sample Other_Properties Other Properties (e.g., Flash Point) Purity_Analysis->Other_Properties Purified Sample Data_Collection Data Collection and Tabulation Boiling_Point->Data_Collection Density->Data_Collection Refractive_Index->Data_Collection Other_Properties->Data_Collection Report Technical Guide / Whitepaper Data_Collection->Report

Caption: Logical workflow for the determination of physical properties of a chemical compound.

References

Solubility of 4-phenylbut-3-en-2-ol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-phenylbut-3-en-2-ol in water and various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in fields such as flavor and fragrance chemistry, synthesis, and pharmacology. This document compiles available solubility data, outlines experimental protocols for its determination, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl ring and a butene chain, along with a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, leading to miscibility with certain organic solvents while having limited solubility in water.

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, based on chemical database information and data from structurally similar compounds, a general solubility profile can be established.

Water Solubility

This compound is generally considered to be insoluble in water.[1][2] An estimated quantitative value for its water solubility is available:

SolventTemperature (°C)Solubility (mg/L)Type
Water252935Estimated
Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in organic solvents and oils.[1][2] It is miscible with ethanol (B145695) at room temperature.[1][2] More specifically, it is expected to be more soluble in polar organic solvents such as ethanol, methanol, and acetone, with decreasing solubility in non-polar solvents.

To provide a more quantitative perspective, the following table presents solubility data for cinnamyl alcohol, a structurally analogous compound. This data can be used to estimate the solubility of this compound in various organic solvents.

Table 1: Solubility of Cinnamyl Alcohol (a structural analog of this compound) in various organic solvents at different temperatures.

SolventTemperature (K)Molar Fraction (x₁)
Methanol253.150.2034
263.150.2856
273.150.4121
283.150.5698
293.150.7489
Ethanol253.150.1653
263.150.2411
273.150.3498
283.150.5012
293.150.6901
n-Propanol253.150.1412
263.150.2103
273.150.3101
283.150.4512
293.150.6311
Isopropyl alcohol253.150.1233
263.150.1856
273.150.2765
283.150.4087
293.150.5801
n-Butyl alcohol253.150.1201
263.150.1812
273.150.2701
283.150.4011
293.150.5743
Isobutyl alcohol253.150.1023
263.150.1567
273.150.2387
283.150.3589
293.150.5211
sec-Butyl alcohol253.150.1089
263.150.1676
273.150.2554
283.150.3843
293.150.5567
Acetone253.150.1987
263.150.2801
273.150.3987
283.150.5512
293.150.7301
Methyl acetate253.150.1345
263.150.2011
273.150.2987
283.150.4356
293.150.6101
Ethyl acetate253.150.1187
263.150.1801
273.150.2701
283.150.3987
293.150.5698
n-Hexane253.150.0011
263.150.0019
273.150.0032
283.150.0054
293.150.0089

Data for cinnamyl alcohol from a study by Zhang et al. (2021). This data is provided as an estimation for the solubility of this compound due to structural similarity.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols outline general procedures for determining the solubility of a compound like this compound.

Water Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given the expected low water solubility of this compound, the Flask Method is generally more appropriate.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature bath or shaker

  • Centrifuge or filtration apparatus (with inert, non-adsorbing filters)

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing deionized water. The excess solid should be visible.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the mixture to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Analysis: Carefully withdraw an aliquot of the clear aqueous phase. Determine the concentration of this compound in the aliquot using a validated analytical method.

  • Replicates: The experiment should be performed in at least triplicate.

Organic Solvent Solubility Determination (General Shake-Flask Method)

Principle: A known amount of the solute is added to a known volume of the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

  • Vials or flasks with secure caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaker or magnetic stirrer

  • Constant temperature bath (optional, but recommended for precise measurements)

  • Analytical instrumentation (e.g., HPLC, GC, UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature until equilibrium is achieved (e.g., 24 hours).

  • Phase Separation: Allow the undissolved solute to settle. If necessary, filter or centrifuge the solution to obtain a clear supernatant.

  • Analysis: Take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

  • Replicates: Perform the determination in triplicate for each solvent.

Visualizations

Logical Relationship between Solvent Polarity and Solubility

The following diagram illustrates the expected trend of this compound solubility based on solvent polarity.

G cluster_0 Solvent Polarity cluster_1 Expected Solubility of this compound High Polarity High Polarity Moderate Solubility Moderate Solubility High Polarity->Moderate Solubility e.g., Water (H-bonding dominates, but nonpolar part limits) Medium Polarity Medium Polarity High Solubility High Solubility Medium Polarity->High Solubility e.g., Ethanol, Acetone (Balance of polar and nonpolar interactions) Low Polarity Low Polarity Low Solubility Low Solubility Low Polarity->Low Solubility e.g., Hexane (Limited interaction with polar -OH group)

Caption: Solvent Polarity vs. Expected Solubility.

Experimental Workflow for Solubility Determination

This diagram outlines a general workflow for the experimental determination of solubility.

G start Start: Select Solute and Solvent prep Prepare Supersaturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate Mixture (Constant T°, Agitation) prep->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, GC) separate->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: General Experimental Workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the unsaturated alcohol, 4-phenylbut-3-en-2-ol. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide details experimental protocols, presents spectral data in a clear and comparative format, and includes visualizations to aid in the interpretation of the molecular structure and its corresponding NMR spectra.

Molecular Structure and NMR Analysis Workflow

The structural analysis of this compound by NMR spectroscopy involves the careful preparation of the sample, acquisition of high-resolution ¹H and ¹³C NMR spectra, and subsequent data processing and interpretation to assign the observed signals to the specific nuclei within the molecule. The workflow for this process is outlined below.

G Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-20 mg in ~0.7 mL CDCl3 transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_acq Acquire 1H NMR Spectrum transfer->h1_acq c13_acq Acquire 13C{1H} NMR Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (1H) baseline->integration for 1H assignment Signal Assignment baseline->assignment integration->assignment

Caption: A flowchart illustrating the key stages of NMR analysis for this compound.

Experimental Protocols

The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A pure sample of this compound (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals. The solution is then transferred into a clean, dry 5 mm NMR tube. The tube is capped to prevent solvent evaporation and contamination.

NMR Spectrometer and Parameters

The NMR spectra are typically recorded on a spectrometer with a proton resonance frequency of 300 MHz or higher.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 12 ppm is used to encompass all proton signals.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 220 ppm is used.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for (E)-4-phenylbut-3-en-2-ol. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃)1.35Doublet6.53H
H-2 (CHOH)4.55Quintet6.51H
OH~1.8 (broad)Singlet-1H
H-3 (=CH)6.25Doublet of Doublets16.0, 6.51H
H-4 (=CH)6.60Doublet16.01H
H-6, H-10 (ortho-ArH)7.38Doublet7.52H
H-7, H-9 (meta-ArH)7.32Triplet7.52H
H-8 (para-ArH)7.24Triplet7.51H
¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CH₃)23.5
C-2 (CHOH)69.0
C-3 (=CH)133.5
C-4 (=CH)129.8
C-5 (ipso-ArC)136.8
C-6, C-10 (ortho-ArC)126.5
C-7, C-9 (meta-ArC)128.6
C-8 (para-ArC)127.6

Structural Assignment and Interpretation

The following diagram illustrates the structure of (E)-4-phenylbut-3-en-2-ol with atom numbering corresponding to the NMR data tables.

Mass Spectrometry Analysis of 4-Phenylbut-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-phenylbut-3-en-2-ol, a significant aromatic alcohol. This document outlines the fundamental principles of its mass spectrometric behavior, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and an interpretation of its fragmentation pattern. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and structurally related compounds.

Introduction

This compound (C₁₀H₁₂O, Molecular Weight: 148.20 g/mol ) is an aromatic alcohol with applications in various fields, including flavor and fragrance chemistry.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for the detailed structural elucidation and sensitive detection of this compound. This guide will focus on the electron ionization (EI) mass spectrometry of this compound.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and known mass spectrometry data for this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₂OPubChem
Molecular Weight148.20 g/mol PubChem[3]
CAS Number17488-65-2PubChem[4]
AppearanceColorless to pale yellow liquid-
Molecular Ion (M+)m/z 148PubChem[3]
Key Fragment Ionm/z 105PubChem[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

For analysis of this compound in a relatively clean matrix (e.g., essential oil, reaction mixture), a simple dilution with a suitable organic solvent is typically sufficient.

  • Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble, such as dichloromethane (B109758) or ethyl acetate.

  • Dilution: Prepare a stock solution of the sample and perform serial dilutions to achieve a final concentration within the linear range of the instrument (typically 1-100 µg/mL).

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples, standards, and blanks.

3.2. GC-MS Instrumentation and Parameters

A standard capillary GC-MS system is suitable for this analysis.

GC Parameter Setting
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300
Scan Speed 1000 amu/s
Transfer Line Temp. 280 °C

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information.

4.1. Molecular Ion

The molecular ion peak ([M]⁺˙) is observed at m/z 148, corresponding to the molecular weight of the compound.[3] The presence of this peak confirms the identity of the intact molecule.

4.2. Major Fragmentation Pathways

The fragmentation of this compound is primarily driven by the presence of the hydroxyl group and the phenyl group, which influence bond cleavages and rearrangements. The most prominent fragment is observed at m/z 105.

  • Formation of m/z 133: Loss of a methyl radical (•CH₃) from the molecular ion via alpha-cleavage adjacent to the oxygen atom results in the formation of a resonance-stabilized cation at m/z 133.

  • Formation of m/z 105 (Base Peak): The most abundant fragment ion is typically observed at m/z 105. This is likely due to the loss of an acetyl radical (CH₃CO•) following a rearrangement, or a more complex fragmentation cascade. A plausible mechanism involves the formation of a stable tropylium-like ion.

  • Formation of m/z 77: The presence of a peak at m/z 77 is characteristic of a phenyl group (C₆H₅⁺).

  • Formation of m/z 43: A peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).

Quantitative Data Summary

The following table summarizes the expected prominent ions and their proposed identities in the mass spectrum of this compound. The relative abundance is based on predicted spectra and data from similar compounds.

m/zProposed Ion StructureRelative Abundance
148[C₁₀H₁₂O]⁺˙ (Molecular Ion)Moderate
133[M - CH₃]⁺Low to Moderate
105[C₈H₉]⁺High (Base Peak)
77[C₆H₅]⁺Moderate
43[CH₃CO]⁺Moderate

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Dilution Dilution with Dichloromethane Sample->Dilution InternalStd Addition of Internal Standard Dilution->InternalStd GCMS GC-MS Injection InternalStd->GCMS Separation Chromatographic Separation GCMS->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection DataAcq Data Acquisition Detection->DataAcq LibrarySearch Spectral Library Search DataAcq->LibrarySearch Interpretation Fragmentation Pattern Interpretation DataAcq->Interpretation Quantification Quantification Interpretation->Quantification

Caption: Workflow for GC-MS analysis of this compound.

5.2. Proposed Fragmentation Pathway

fragmentation_pathway cluster_frags Fragment Ions M This compound [M]⁺˙ m/z 148 F133 [M - CH₃]⁺ m/z 133 M->F133 - •CH₃ F105 [C₈H₉]⁺ m/z 105 (Base Peak) M->F105 - CH₃CO• F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F77 [C₆H₅]⁺ m/z 77 F105->F77 - C₂H₂

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a robust method for its identification and characterization. The predictable fragmentation pattern, including the molecular ion at m/z 148 and the prominent fragment at m/z 105, allows for confident structural elucidation. The experimental protocol and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating accurate and efficient analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 4-phenylbut-3-en-2-ol: (E) and (Z) Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known properties of the (E) and (Z) stereoisomers of 4-phenylbut-3-en-2-ol. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a chiral allylic alcohol that exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. These stereoisomers are of significant interest in synthetic organic chemistry as versatile building blocks and have potential applications in the fragrance and pharmaceutical industries. The precursor, (E)-4-phenyl-3-buten-2-one, also known as benzalacetone, has been noted for its antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1] While specific biological activities of the individual alcohol stereoisomers are not extensively documented, their structural similarity to other biologically active cinnamyl and allyl alcohol derivatives suggests potential for further investigation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the (E) and (Z) isomers of this compound and its common precursor, (E)-4-phenyl-3-buten-2-one, is presented below.

Table 1: Physicochemical Properties

Property(E)-4-phenylbut-3-en-2-ol(Z)-4-phenylbut-3-en-2-ol(E)-4-phenyl-3-buten-2-one
Molecular Formula C₁₀H₁₂OC₁₀H₁₂OC₁₀H₁₀O
Molecular Weight 148.20 g/mol 148.20 g/mol 146.19 g/mol
CAS Number 36004-04-3104974-60-91896-62-4
Appearance Colorless slightly viscous liquid-Colorless to slightly yellow crystalline solid
Boiling Point 140 °C @ 12 mmHg-260-262 °C
Density (g/mL) 1.006-1.012 @ 25 °C-1.038
Refractive Index 1.558-1.567 @ 20 °C--

Table 2: Spectroscopic Data

Spectroscopic Data(E)-4-phenylbut-3-en-2-ol(Z)-4-phenylbut-3-en-2-ol(E)-4-phenyl-3-buten-2-one
¹H NMR (CDCl₃, δ ppm) ~7.20-7.40 (m, 5H, Ar-H), ~6.60 (d, 1H, =CH), ~6.25 (dd, 1H, =CH), ~4.50 (q, 1H, CH-OH), ~1.35 (d, 3H, CH₃)Data not readily available in detail.~7.52 (d, 1H, J=16.2 Hz, =CH), ~7.40 (m, 5H, Ar-H), ~6.72 (d, 1H, J=16.2 Hz, =CH), 2.39 (s, 3H, CH₃)
¹³C NMR Data not readily available in detail.Data not readily available in detail.198.2 (C=O), 143.2 (=CH), 134.5 (Ar-C), 130.5 (Ar-CH), 129.1 (Ar-CH), 128.4 (Ar-CH), 125.9 (=CH), 27.5 (CH₃)
IR (cm⁻¹) ~3400 (O-H), ~3030 (Ar C-H), ~1600 (C=C), ~970 (trans C=C bend)Data not readily available in detail.~1660 (C=O), ~1600 (C=C), ~980 (trans C=C bend)

Experimental Protocols

Synthesis of (E)-4-phenyl-3-buten-2-one (Benzalacetone)

The most common method for the synthesis of the precursor ketone is the Claisen-Schmidt condensation of benzaldehyde (B42025) with acetone.

Protocol:

  • In a flask equipped with a stirrer, add 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.

  • Cool the mixture in a cold water bath.

  • Slowly add 2.5 mL of a 10% aqueous sodium hydroxide (B78521) solution dropwise while maintaining the temperature below 30 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by vacuum distillation or recrystallization.

Synthesis of (E)-4-phenylbut-3-en-2-ol

The (E)-isomer of the alcohol is readily synthesized by the reduction of (E)-4-phenyl-3-buten-2-one.

Protocol:

  • Dissolve (E)-4-phenyl-3-buten-2-one (1.0 eq) in absolute ethanol (B145695) in a round-bottomed flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄) (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄.

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Stereoselective Synthesis of (Z)-4-phenylbut-3-en-2-ol

The synthesis of the (Z)-isomer typically involves the stereoselective reduction of an alkynyl precursor.

Protocol:

  • Synthesize 4-phenylbut-3-yn-2-ol from the reaction of the lithium salt of phenylacetylene (B144264) with acetaldehyde.

  • Perform a stereoselective reduction of the triple bond of 4-phenylbut-3-yn-2-ol to a cis-double bond. A common method is the use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), under a hydrogen atmosphere.

  • Dissolve 4-phenylbut-3-yn-2-ol in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Add a catalytic amount of Lindlar's catalyst.

  • Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitor by TLC or GC).

  • Filter the catalyst and remove the solvent under reduced pressure.

  • Purify the resulting (Z)-4-phenylbut-3-en-2-ol by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow for the preparation and characterization of the stereoisomers of this compound.

Synthesis_Workflow Benzaldehyde Benzaldehyde inv1 Benzaldehyde->inv1 Acetone Acetone Acetone->inv1 E_Ketone (E)-4-phenyl-3-buten-2-one E_Alcohol (E)-4-phenylbut-3-en-2-ol E_Ketone->E_Alcohol Reduction (e.g., NaBH4) Phenylacetylene Phenylacetylene inv2 Phenylacetylene->inv2 Acetaldehyde Acetaldehyde Acetaldehyde->inv2 Alkynyl_Alcohol 4-phenylbut-3-yn-2-ol Z_Alcohol (Z)-4-phenylbut-3-en-2-ol Alkynyl_Alcohol->Z_Alcohol Stereoselective Reduction (e.g., Lindlar's Cat.) inv1->E_Ketone Claisen-Schmidt Condensation inv2->Alkynyl_Alcohol Nucleophilic Addition Characterization_Workflow cluster_verification Start Synthesized Stereoisomer ((E) or (Z)-4-phenylbut-3-en-2-ol) Purification Purification (Column Chromatography) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity Purity Assessment (GC-MS, HPLC) Purification->Purity NMR NMR Spectroscopy (¹H and ¹³C) Structure_Verification->NMR IR FTIR Spectroscopy Structure_Verification->IR Final Characterized Stereoisomer

References

Chirality and Optical Activity of 4-Phenylbut-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chirality and optical activity of 4-phenylbut-3-en-2-ol, a chiral allylic alcohol with applications in organic synthesis. This document details the synthesis, chiroptical properties, and analytical methodologies for this compound, presenting a valuable resource for researchers in stereoselective synthesis and drug development.

Introduction

This compound is a chiral molecule possessing a stereocenter at the carbon atom bearing the hydroxyl group (C2). This results in the existence of two enantiomers, (R)- and (S)-4-phenylbut-3-en-2-ol, which are non-superimposable mirror images of each other. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with plane-polarized light, a phenomenon known as optical activity. The (E)-diastereomer is the more common and stable form. This guide focuses on the synthesis, separation, and characterization of these enantiomers.

Chiroptical Properties

The direction and magnitude of optical rotation are key identifiers for the enantiomers of this compound. The relationship between the absolute configuration and the sign of the optical rotation has been established.

It is known that the (+)-(E)-enantiomer of this compound has the (R) configuration, while the (S)-enantiomer exhibits a negative optical rotation. However, the specific rotation of the enantiomerically pure forms is not consistently reported in the literature. The table below summarizes the reported optical rotation values for samples with known enantiomeric excess (ee).

EnantiomerEnantiomeric Excess (ee)Specific Rotation ([α]D)Conditions
(+)-(R)-4-phenylbut-3-en-2-ol90%+19.3°c 2.0, CH2Cl2, 20°C
(S)-4-phenylbut-3-en-2-ol68.9%-12.2°c 1.00, CHCl3, 20°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 4-phenylbut-3-en-2-one (benzalacetone). Both racemic and enantioselective methods have been developed.

Synthesis of Racemic this compound

A straightforward method for the synthesis of racemic this compound involves the reduction of benzalacetone using a standard reducing agent like sodium borohydride (B1222165).

  • Dissolution: In a round-bottom flask, dissolve 10.0 g (68.4 mmol) of (E)-4-phenylbut-3-en-2-one in 100 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: Slowly add 2.59 g (68.5 mmol) of sodium borohydride in portions to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to obtain pure racemic this compound.

Enantioselective Synthesis of this compound

The preparation of enantiomerically enriched this compound is of significant interest and is primarily achieved through the asymmetric reduction of benzalacetone. Biocatalytic methods, employing whole cells or isolated enzymes, offer an environmentally friendly and highly selective approach.

This protocol is a representative method based on the known ability of carrot root to perform enantioselective ketone reductions.[1][2][3][4][5]

  • Preparation of Biocatalyst: Wash and peel fresh carrots (Daucus carota). Grate the carrots into fine pieces.

  • Reaction Setup: In a flask, suspend 100 g of grated carrots in 200 mL of distilled water.

  • Substrate Addition: Add 1.0 g (6.84 mmol) of 4-phenylbut-3-en-2-one to the carrot suspension.

  • Incubation: Stopper the flask and incubate the mixture on an orbital shaker at room temperature for 48-72 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, filter the mixture through celite to remove the carrot pulp.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the resulting oil by flash chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis. This method typically yields the (S)-enantiomer.

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for this class of compounds.

Representative Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method for this compound, based on general principles for similar analytes.[6][7][8][9]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v). The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection Volume: 10 µL.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

TechniqueData
1H NMR (CDCl3)δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, J = 16.0 Hz, 1H, Ar-CH=), 6.25 (dd, J = 16.0, 6.5 Hz, 1H, =CH-CH(OH)), 4.50 (quint, J = 6.5 Hz, 1H, CH(OH)), 1.80 (br s, 1H, OH), 1.35 (d, J = 6.5 Hz, 3H, CH3)
13C NMR (CDCl3)δ 136.8, 133.5, 129.8, 128.6, 127.7, 126.5, 68.9, 23.4
Mass Spec. (EI)m/z (%): 148 (M+, 30), 133 (100), 115 (40), 105 (85), 91 (50), 77 (60)
IR (neat)ν (cm-1): 3360 (br, O-H), 3025, 2970, 2925 (C-H), 1600, 1495, 1450 (C=C, aromatic), 965 (trans C-H bend)

Visualizations

Experimental Workflow: Synthesis and Purification

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve Benzalacetone Dissolve Benzalacetone in Ethanol Start->Dissolve Benzalacetone Cool to 0-5 C Cool to 0-5 °C Dissolve Benzalacetone->Cool to 0-5 C Add NaBH4 Add NaBH4 Cool to 0-5 C->Add NaBH4 Reaction Stir at 0-5 °C Add NaBH4->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure Racemic This compound Chromatography->Product

Caption: Workflow for the synthesis of racemic this compound.

Analytical Workflow: Chiral HPLC Separation

G Chiral HPLC Analysis of this compound SamplePrep Sample Preparation: Dissolve in Mobile Phase Injection Inject onto Chiral HPLC System SamplePrep->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection at 254 nm Separation->Detection DataAnalysis Data Analysis: Determine Retention Times and Peak Areas Detection->DataAnalysis Result Determine Enantiomeric Ratio and Enantiomeric Excess DataAnalysis->Result

Caption: Workflow for the chiral HPLC analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chirality and optical activity of this compound. Key aspects including its synthesis, chiroptical properties, and analytical separation have been detailed. The provided experimental protocols, while representative, offer a solid foundation for researchers to develop their own specific methods for the synthesis and analysis of this important chiral building block. Further research to establish the specific rotation of the pure enantiomers and to explore the potential biological activities of this compound would be of significant value to the scientific community.

References

Health and Safety in Focus: A Technical Guide to 4-Phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety information currently available for 4-phenylbut-3-en-2-ol (CAS No. 17488-65-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or evaluate this compound. This guide summarizes key physical and chemical properties, toxicological data, regulatory status, and handling recommendations.

Chemical and Physical Properties

This compound is a secondary alcohol classified as an aryl alkyl alcohol. It is recognized for its characteristic sweet, mild, fruity, and floral odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C10H12O[3]
Molecular Weight 148.20 g/mol [3]
Appearance Colorless clear to slightly viscous oily liquid[1][4]
Specific Gravity 1.006 - 1.012 @ 25°C[4]
Refractive Index 1.558 - 1.567 @ 20°C[4]
Boiling Point 140°C @ 12.00 mm Hg[4]
Flash Point 252.00 °F (122.22 °C) (TCC)[4]
Solubility Insoluble in water; soluble in organic solvents and oils.[1]
Vapor Pressure 0.004 mmHg @ 25°C (estimated)[4]
logP (o/w) 2.043 (estimated)[4]

Toxicological Profile

The toxicological data for this compound suggests a low order of acute toxicity. As a fragrance ingredient, its potential for dermal sensitization is a key consideration.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited but indicates low toxicity via oral and dermal routes.

EndpointSpeciesValueReference(s)
Oral LD50Rat2400 µL/kg[4]
Dermal LD50Rabbit> 5000 mg/kg[4]
Skin and Eye Irritation and Sensitization

According to multiple reports, this compound does not meet the criteria for classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] However, the International Fragrance Association (IFRA) identifies dermal sensitization as a potential intrinsic property of this material and restricts its use in fragrance products to limited quantities.[3] It is a member of the aryl alkyl alcohols fragrance structural group, which are generally considered non-irritating or sensitizing at current exposure levels.[1][5]

Genotoxicity

A study on the in vivo metabolism of the related compound trans-4-phenyl-3-buten-2-one (PBO) found that its metabolite, this compound (PBOL), was not mutagenic in the Ames test using Salmonella typhimurium TA100, both with and without metabolic activation (S-9 mix).[5] In contrast, the parent compound, PBO, was found to be mutagenic in the presence of the S-9 mix.[5]

Metabolism

In vivo studies in rats and dogs have shown that trans-4-phenyl-3-buten-2-one (PBO) is metabolized through two primary reductive pathways. The major metabolic route is the reduction of the carbon-carbon double bond to form 4-phenyl-2-butanone (PBA). A minor pathway involves the reduction of the carbonyl group to yield trans-4-phenyl-3-buten-2-ol (PBOL). In rats, the area under the curve for PBOL in the blood was only 3% of that for PBA, indicating that the formation of this compound from PBO is a minor metabolic route.[5] This metabolic pathway is considered a detoxification pathway, as the resulting metabolites, including PBOL, are not mutagenic.[5]

Metabolism_of_PBO PBO trans-4-Phenyl-3-buten-2-one (PBO) (Mutagenic with S-9 mix) PBA 4-Phenyl-2-butanone (PBA) (Non-mutagenic) PBO->PBA Major Pathway (Double bond reduction) PBOL trans-4-Phenyl-3-buten-2-ol (PBOL) (Non-mutagenic) PBO->PBOL Minor Pathway (Carbonyl reduction)

In vivo metabolism of trans-4-phenyl-3-buten-2-one (PBO).

Regulatory Status and Safety Assessments

This compound has been evaluated by several international bodies for its use as a flavoring agent and fragrance ingredient.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2001, JECFA evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[6]

  • Flavor and Extract Manufacturers Association (FEMA): This substance is listed by FEMA (No. 2880) and is considered Generally Recognized as Safe (GRAS).

  • Research Institute for Fragrance Materials (RIFM): As a member of the aryl alkyl alcohols group, this compound has been subject to a safety assessment by RIFM, which generally found these ingredients to be safe at current use levels.[1][5][7] An updated safety assessment for this compound was published in 2020.[8]

Experimental Protocols

While full, detailed experimental protocols are proprietary to the conducting laboratories, the methodologies can be summarized based on the type of studies performed.

  • Acute Oral and Dermal Toxicity: These studies were likely conducted in accordance with OECD Test Guidelines (e.g., TG 401/420 for oral toxicity and TG 402 for dermal toxicity). The studies involved the administration of the substance to rats (oral) and rabbits (dermal) to determine the dose at which 50% of the test animals died (LD50).

  • Genotoxicity (Ames Test): This test, likely following OECD Test Guideline 471, assesses the mutagenic potential of a substance. It uses various strains of Salmonella typhimurium with pre-existing mutations. The substance is incubated with the bacteria, both with and without a metabolic activation system (S-9 mix from rat liver), to see if it causes a reversion to the wild type, indicating a mutagenic event.[5]

  • Metabolism Studies: The in vivo metabolism of the related compound PBO was investigated in rats and dogs.[5] This typically involves administering the substance (in this case, intravenously) and then collecting blood samples at various time points. The concentration of the parent compound and its metabolites in the blood is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[5]

Safety_Assessment_Workflow cluster_characterization Initial Characterization cluster_tox Toxicological Evaluation cluster_risk Risk Assessment PhysChem Physical-Chemical Properties AcuteTox Acute Toxicity (Oral, Dermal) PhysChem->AcuteTox SkinEye Skin/Eye Irritation & Sensitization PhysChem->SkinEye Genotox Genotoxicity (e.g., Ames Test) PhysChem->Genotox Metabolism Metabolism & Toxicokinetics (In vivo / In vitro) PhysChem->Metabolism RiskChar Risk Characterization (e.g., NOAEL, MOE) AcuteTox->RiskChar SkinEye->RiskChar Genotox->RiskChar Metabolism->RiskChar Exposure Exposure Assessment Exposure->RiskChar

General workflow for chemical safety assessment.

Handling and Safety Recommendations

For laboratory and research professionals, adherence to standard good laboratory practices is essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid direct contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

This guide is intended for informational purposes and should not replace a formal risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

4-Phenylbut-3-en-2-ol: A Technical Guide to its Discovery, Natural Occurrence, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenylbut-3-en-2-ol, a phenylpropanoid with applications in the flavor and fragrance industries. The document details its discovery, explores its known natural occurrences, and presents a detailed experimental protocol for its laboratory synthesis. While the biological activities of this compound are an emerging area of research, this guide summarizes the current understanding and provides context through the activities of its precursor, benzalacetone. All quantitative data are presented in structured tables, and a logical workflow for its chemical synthesis is provided as a Graphviz diagram.

Introduction

This compound, also known as methylstyrylcarbinol, is an aromatic alcohol characterized by a phenyl group attached to a butenol (B1619263) moiety.[1] Its sweet, floral, and fruity balsamic odor has led to its use as a flavoring agent and fragrance ingredient.[2][3] This guide aims to consolidate the available scientific information on this compound, with a focus on its discovery, natural sources, and detailed methodologies for its synthesis.

Discovery and Physicochemical Properties

The discovery of this compound is intertwined with the study of essential oils and the development of synthetic flavor and fragrance compounds. While its initial discovery is not prominently documented, it is recognized as a naturally occurring compound and a synthetic chemical used in various industries. Its physical and chemical properties are well-characterized and summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O[4]
Molecular Weight148.20 g/mol [4]
AppearanceColorless, slightly viscous liquid[2]
OdorSweet, mild, fruity, floral, balsamic[2]
Boiling Point140 °C @ 12 mmHg
Density1.006 - 1.012 g/cm³[2]
Refractive Index1.558 - 1.567[2]
SolubilityInsoluble in water; soluble in organic solvents and oils[2]

Natural Occurrence

This compound has been reported as a constituent of the essential oil of Elsholtzia pilosa, a plant in the Lamiaceae family. However, a detailed analysis of the essential oil from this plant identified 1,8-cineole as the primary component (50%) and did not list this compound among the 31 identified constituents.[2] This suggests that the concentration of this compound in Elsholtzia pilosa may be highly variable depending on factors such as geographical location, harvest time, and the specific chemotype of the plant. Further research is required to quantify its presence in this and other potential natural sources. At present, detailed quantitative data on the natural occurrence of this compound remains elusive in the scientific literature.

Experimental Protocols

Laboratory Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of (E)-4-phenyl-3-buten-2-one (benzalacetone). The following protocol is adapted from a procedure published in Organic Syntheses.

4.1.1. Synthesis of the Precursor: (E)-4-Phenyl-3-buten-2-one (Benzalacetone)

Benzalacetone is synthesized via a Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone.

  • Materials and Reagents:

    • Benzaldehyde

    • Acetone

    • 10% Sodium hydroxide (B78521) solution

    • Ethanol

    • Round-bottom flask

    • Stirrer and thermometer

    • Ice bath

  • Procedure:

    • In a flask equipped with a stirrer and thermometer, combine freshly distilled benzaldehyde and a significant excess of acetone.

    • Cool the flask in an ice-water bath.

    • Slowly add a 10% sodium hydroxide solution dropwise, ensuring the temperature of the reaction mixture does not exceed 30°C.

    • After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

    • Neutralize the reaction mixture and purify the resulting benzalacetone by recrystallization from ethanol. The expected yield is approximately 82%.[5]

4.1.2. Reduction of (E)-4-Phenyl-3-buten-2-one to this compound

  • Materials and Reagents:

    • (E)-4-phenyl-3-buten-2-one (benzalacetone)

    • Absolute ethanol

    • Sodium borohydride (B1222165) (NaBH₄)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • 500-mL three-necked, round-bottomed flask

    • Magnetic stir bar

    • Thermometer

    • Ice-water bath

    • Pressure-equalizing addition funnel

  • Procedure:

    • Flame-dry a 500-mL three-necked, round-bottomed flask and place it under a nitrogen atmosphere.

    • Charge the flask with 10.00 g (68.4 mmol) of (E)-4-phenyl-3-buten-2-one and 100 mL of absolute ethanol. Stir at room temperature for 15 minutes until the solid dissolves.

    • Immerse the flask in an ice-water bath and cool the solution to 4°C.

    • Add 2.59 g (68.5 mmol) of sodium borohydride in one portion. Maintain the temperature at 4°C for 15 minutes.

    • Remove the ice-water bath and stir the reaction mixture for 50 minutes, allowing it to warm to room temperature.

    • Cool the flask back to 4°C in an ice-water bath.

    • Add 30 mL of deionized water dropwise over 6 minutes through a pressure-equalizing addition funnel, maintaining the internal temperature between 4°C and 6°C.

    • Prepare a solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water and add it dropwise through the addition funnel over 15 minutes, keeping the internal temperature between 6°C and 20°C.

    • Remove the ice-water bath and stir for 30 minutes, allowing the solution to warm to room temperature.

    • The product, this compound, can then be extracted and purified using standard organic chemistry techniques.

Isolation from Natural Sources
  • Extraction: Steam distillation or solvent extraction of the plant material to obtain the essential oil.

  • Fractionation: Column chromatography of the crude essential oil on silica (B1680970) gel with a suitable solvent gradient (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification: Further purification of the fractions containing the target compound using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Identification: Characterization of the purified compound using spectroscopic methods like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, its precursor, benzalacetone, has demonstrated several biological effects, which may provide some indication of the potential activities of its reduced form.

5.1. Known Activities of the Precursor, Benzalacetone:

  • Antimicrobial Properties: Benzalacetone has shown activity against various bacterial strains.[1]

  • Antioxidant Activity: It has been reported to possess antioxidant properties.[1]

  • Cytotoxicity: Research has indicated that benzalacetone may exhibit cytotoxic effects against certain cancer cell lines.[1]

5.2. Metabolism:

In vivo studies in rats and dogs have shown that trans-4-phenyl-3-buten-2-one is metabolized to two main products: the double bond-reduced product, 4-phenyl-2-butanone (the major metabolite), and the carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol (a minor metabolite).[6]

5.3. Signaling Pathways:

Currently, there is no specific information available in the scientific literature detailing the signaling pathways through which this compound exerts any biological effects. Research in this area is warranted to understand its potential pharmacological applications.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of (E)-4-Phenyl-3-buten-2-one (Benzalacetone) cluster_1 Reduction to this compound benzaldehyde Benzaldehyde condensation Claisen-Schmidt Condensation benzaldehyde->condensation acetone Acetone acetone->condensation benzalacetone (E)-4-Phenyl-3-buten-2-one condensation->benzalacetone benzalacetone_2 (E)-4-Phenyl-3-buten-2-one reduction Reduction benzalacetone_2->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction final_product This compound reduction->final_product

Caption: Workflow for the laboratory synthesis of this compound.

Conclusion

This compound is a compound of interest in the flavor and fragrance industries with a well-established synthetic route. While its natural occurrence has been reported, quantitative data and detailed isolation protocols from natural matrices are currently lacking. The biological activities and potential mechanisms of action of this compound represent a promising area for future research, particularly given the known antimicrobial, antioxidant, and cytotoxic properties of its precursor, benzalacetone. This guide provides a solid foundation for researchers and professionals working with this compound and highlights the existing knowledge gaps that future studies could address.

References

Methodological & Application

Synthesis of 4-phenylbut-3-en-2-ol from Benzalacetone Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-phenylbut-3-en-2-ol, a valuable allylic alcohol intermediate, through the selective reduction of benzalacetone ((E)-4-phenylbut-3-en-2-one). Three primary reduction methodologies are presented: sodium borohydride (B1222165) reduction, Diisobutylaluminium hydride (DIBAL-H) reduction, and Meerwein-Ponndorf-Verley (MPV) reduction. Each protocol is accompanied by detailed experimental procedures, quantitative data, and safety considerations. Furthermore, this guide includes protocols for the purification of the product and its characterization using spectroscopic methods.

Introduction

The selective reduction of α,β-unsaturated ketones to their corresponding allylic alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fragrance industries. This compound is a key chiral building block and fragrance component. The challenge in its synthesis from benzalacetone lies in the chemoselective 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond. This document outlines and compares three effective methods to achieve this transformation, providing researchers with a comprehensive guide to select and perform the most suitable synthesis for their needs.

Reaction Pathway

reaction_pathway cluster_methods Reduction Methods benzalacetone Benzalacetone ((E)-4-phenylbut-3-en-2-one) product This compound benzalacetone->product 1,2-Reduction NaBH4 Sodium Borohydride (NaBH4) DIBALH DIBAL-H MPV Meerwein-Ponndorf-Verley (Al(O-i-Pr)3, i-PrOH) CatHydro Catalytic Hydrogenation (e.g., Au/Fe2O3, H2)

Caption: General reaction pathway for the reduction of benzalacetone.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This method is widely used due to its operational simplicity, mild reaction conditions, and the relative safety of the reagent.

Materials:

  • (E)-4-phenylbut-3-en-2-one (Benzalacetone)

  • Sodium borohydride (NaBH₄)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and a thermometer, dissolve (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol) in absolute ethanol (100 mL). Stir at room temperature for 15 minutes until the solid is completely dissolved.

  • Cool the flask in an ice-water bath to 4 °C.

  • Add sodium borohydride (2.59 g, 68.5 mmol) in one portion. Maintain the internal temperature at 4 °C for 15 minutes.

  • Remove the ice-water bath and stir the reaction mixture for 50 minutes, allowing it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:90 mixture of ethyl acetate:pentane as the eluent. The disappearance of the benzalacetone spot (visualized under UV light or with a potassium permanganate (B83412) stain) indicates the completion of the reaction.

  • Cool the flask again to 4 °C in an ice-water bath.

  • Slowly add deionized water (30 mL) dropwise to quench the reaction.

  • Carefully add a solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water dropwise over 15 minutes.

  • Remove the ice-water bath and stir for 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Yield: This procedure can yield up to 97% of the crude product.

Protocol 2: Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is a powerful and selective reducing agent, particularly effective for the 1,2-reduction of α,β-unsaturated ketones at low temperatures.[1]

Materials:

  • (E)-4-phenylbut-3-en-2-one (Benzalacetone)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous diethyl ether or toluene (B28343)

  • Methanol (B129727)

  • Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, dry ice/acetone (B3395972) bath, magnetic stirrer.

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (E)-4-phenyl-3-buten-2-one (1.46 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.0 M in hexanes, 11 mL, 11 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (50 mL) and stir vigorously until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method that utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[2][3] It is particularly advantageous for its ability to selectively reduce carbonyls in the presence of other reducible functional groups like double bonds.[4]

Materials:

  • (E)-4-phenylbut-3-en-2-one (Benzalacetone)

  • Aluminum isopropoxide (Al(O-i-Pr)₃)

  • Anhydrous isopropanol (B130326)

  • Anhydrous toluene (optional, as co-solvent)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Distillation apparatus.

Procedure:

  • Set up a distillation apparatus with a round-bottomed flask containing (E)-4-phenyl-3-buten-2-one (7.3 g, 50 mmol) and aluminum isopropoxide (10.2 g, 50 mmol) in anhydrous isopropanol (100 mL).

  • Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly distilled off to drive the equilibrium towards the product.[2]

  • Continue the reaction for several hours, monitoring by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Hydrolyze the aluminum alkoxide product by slowly adding 1 M hydrochloric acid until the mixture is acidic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

ParameterSodium Borohydride ReductionDIBAL-H ReductionMeerwein-Ponndorf-Verley Reduction
Reagent NaBH₄(i-Bu)₂AlHAl(O-i-Pr)₃ / i-PrOH
Typical Yield >90%High (typically >85%)Good to high (variable, often >80%)
Reaction Temp. 0 °C to RT-78 °CReflux (approx. 82 °C)
Reaction Time 1-2 hours2-4 hoursSeveral hours
Selectivity Good, may have over-reductionExcellent 1,2-selectivityExcellent 1,2-selectivity
Safety/Handling Relatively safePyrophoric, moisture sensitiveMoisture sensitive

Product Purification and Characterization

Purification by Column Chromatography

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent can be determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Benzalacetone ((E)-4-phenylbut-3-en-2-one): (CDCl₃, 400 MHz) δ 7.55 (d, J=16.3 Hz, 1H), 7.40-7.50 (m, 5H), 6.70 (d, J=16.3 Hz, 1H), 2.40 (s, 3H).[5]

  • This compound: (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H), 6.60 (d, J=15.9 Hz, 1H), 6.25 (dd, J=15.9, 6.5 Hz, 1H), 4.50 (m, 1H), 1.85 (br s, 1H, -OH), 1.35 (d, J=6.5 Hz, 3H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Benzalacetone ((E)-4-phenylbut-3-en-2-one): (CDCl₃, 100 MHz) δ 198.2, 143.3, 134.5, 130.5, 129.1, 128.3, 126.5, 27.5.

  • This compound: (CDCl₃, 100 MHz) δ 136.8, 131.5, 129.8, 128.6, 127.7, 126.5, 68.9, 23.5.[6]

IR (Infrared) Spectroscopy:

  • Benzalacetone ((E)-4-phenylbut-3-en-2-one): ν (cm⁻¹) 3060 (Ar-H), 1665 (C=O, conjugated), 1610 (C=C), 970 (trans C=C-H bend).

  • This compound: ν (cm⁻¹) 3350 (br, O-H), 3025 (Ar-H), 1600 (C=C), 965 (trans C=C-H bend).

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Benzalacetone in Solvent reagent Add Reducing Agent (Control Temperature) start->reagent react Stir for Required Time (Monitor by TLC) reagent->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography concentrate->column analysis Spectroscopic Analysis (NMR, IR) column->analysis

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes: Asymmetric Reduction of 4-Phenyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. These alcohols are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. 4-phenyl-3-buten-2-one (B7806413) (also known as benzalacetone) is an α,β-unsaturated ketone that presents a unique challenge for asymmetric reduction. The reaction must be controlled to achieve both high enantioselectivity at the carbonyl group and high regioselectivity, favoring the 1,2-reduction of the carbonyl over the 1,4-conjugate reduction of the alkene. This document outlines and compares several protocols for the asymmetric reduction of 4-phenyl-3-buten-2-one, focusing on biocatalytic and chemocatalytic methods.

Core Challenge: Regioselectivity

The reduction of 4-phenyl-3-buten-2-one can yield two primary products: the desired chiral allylic alcohol, (S)- or (R)-4-phenyl-3-buten-2-ol, via 1,2-reduction, or the saturated ketone, 4-phenyl-2-butanone, via 1,4-reduction. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired 1,2-reduction pathway.

G Figure 1. Regioselective Reduction Pathways. Substrate 4-Phenyl-3-buten-2-one Product12 (S)- or (R)-4-Phenyl-3-buten-2-ol (Chiral Allylic Alcohol) Substrate->Product12  1,2-Reduction  (Carbonyl) Product14 4-Phenyl-2-butanone (Saturated Ketone) Substrate->Product14  1,4-Reduction  (Alkene)

Figure 1. Regioselective Reduction Pathways.

Comparative Data of Reduction Protocols

The following table summarizes quantitative data from various catalytic systems for the asymmetric reduction of 4-phenyl-3-buten-2-one and related α,β-unsaturated ketones.

Catalyst/BiocatalystMethodProductYield (%)ee (%)Key Conditions & Notes
Weissella cibaria N9 Whole-Cell Biocatalysis(S)-4-phenyl-3-buten-2-ol>95 (Conversion)>99Regioselective 1,2-reduction. Optimized pH, temperature, and agitation are crucial for high conversion and enantioselectivity.[1]
Enoate Reductases (OYE family) Isolated Enzyme Biocatalysis4-phenyl-2-butanoneVariableHighThese enzymes typically catalyze the 1,4-reduction of the C=C bond.[2][3][4] Requires an NADPH regeneration system.
NiH Catalyst / Pinacolborane Metal-Catalyzed Hydrosilylationα-chiral allylic alcoholsExcellentExcellentGeneral method for 1,2-reduction of α,β-unsaturated ketones with high ambidoselectivity.[1]
Chiral Ru-Arene Complexes Asymmetric Transfer Hydrogenation (ATH)Chiral Secondary AlcoholsHighUp to 99A classic method for reducing aryl ketones.[5] The choice of ligand is critical for enantioselectivity. A common hydrogen source is 2-propanol or formic acid/triethylamine.
Chiral Ir(III) Complexes Asymmetric Transfer Hydrogenation (ATH)1,3-diphenylpropan-1-olHigh92For chalcone, reduction of C=C bond occurs first, followed by C=O reduction.[6] Demonstrates substrate-dependent regioselectivity.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol is based on the regioselective 1,2-reduction of (E)-4-phenylbut-3-en-2-one using the whole-cell biocatalyst Weissella cibaria N9.[1]

1. Materials and Reagents:

  • Weissella cibaria N9 strain

  • MRS Broth (for cell cultivation)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • (E)-4-phenyl-3-buten-2-one (Substrate)

  • Glucose (Co-substrate/energy source)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

2. Procedure:

  • Cultivation of Biocatalyst: Inoculate W. cibaria N9 into sterile MRS broth and incubate at 30°C for 24 hours with agitation (e.g., 150 rpm).

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm, 10 min, 4°C). Wash the cell pellet twice with sterile phosphate buffer and re-suspend in the same buffer to a desired cell concentration (e.g., 30 g/L wet cell weight).

  • Biocatalytic Reduction:

    • In a reaction vessel, combine the cell suspension, glucose (e.g., 50 mM), and the substrate, 4-phenyl-3-buten-2-one (e.g., 10 mM).

    • Incubate the reaction mixture at an optimized temperature (e.g., 35°C) with agitation (e.g., 200 rpm) for 24-48 hours.

    • Monitor the reaction progress using TLC or GC.

  • Product Extraction and Isolation:

    • After the reaction, saturate the aqueous mixture with NaCl and extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the conversion and enantiomeric excess (ee) of the resulting (S,E)-4-phenylbut-3-en-2-ol using chiral GC or HPLC.

G Figure 2. Biocatalytic Reduction Workflow. cluster_0 Biocatalyst Preparation cluster_1 Reaction & Analysis Cultivation 1. Cell Cultivation (W. cibaria N9) Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting Reduction 3. Bioreduction (Substrate + Cells + Glucose) Harvesting->Reduction Extraction 4. Product Extraction (Ethyl Acetate) Reduction->Extraction Analysis 5. Analysis (Chiral GC/HPLC) Extraction->Analysis

Figure 2. Biocatalytic Reduction Workflow.

Protocol 2: Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol is a general procedure adapted from Noyori-type asymmetric transfer hydrogenation, which is highly effective for aryl ketones.[5][7]

1. Materials and Reagents:

  • [RuCl₂(p-cymene)]₂ or similar Ru/Ir precursor

  • Chiral ligand (e.g., (R,R)-TsDPEN)

  • 4-phenyl-3-buten-2-one (Substrate)

  • Hydrogen source: Formic acid/triethylamine azeotrope (5:2) or isopropanol (B130326) with a base (e.g., NaOtBu).

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Nitrogen or Argon atmosphere setup (Schlenk line)

  • Magnetic stirrer and heating plate

2. Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol) in the anhydrous solvent (5 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Asymmetric Reduction:

    • Add the substrate, 4-phenyl-3-buten-2-one (1.0 mmol), to the catalyst solution.

    • Add the hydrogen source (e.g., 2 mL of formic acid/triethylamine azeotrope).

    • Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) until completion (monitored by TLC or GC). Reaction times can range from a few hours to 24 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis.

G Figure 3. Chemocatalytic Reduction Workflow. cluster_0 Reaction Setup cluster_1 Work-up & Purification Catalyst 1. In-situ Catalyst Formation Reaction 2. Add Substrate & H-Source Catalyst->Reaction Workup 3. Quenching & Extraction Reaction->Workup Purify 4. Column Chromatography Workup->Purify Analysis 5. Analysis (Yield, ee%) Purify->Analysis

Figure 3. Chemocatalytic Reduction Workflow.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 4-Phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of 4-phenylbut-3-en-2-ol from (E)-4-phenylbut-3-en-2-one (benzylideneacetone) using various whole-cell biocatalysts. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis for producing this valuable chiral building block.

Introduction

The asymmetric reduction of α,β-unsaturated ketones to chiral allylic alcohols is a key transformation in organic synthesis. This compound is a versatile chiral intermediate used in the synthesis of various pharmaceuticals and fine chemicals. Whole-cell biocatalysis provides an effective method for this conversion, leveraging the enzymatic machinery of microorganisms and plant tissues to achieve high enantioselectivity under mild reaction conditions. This document outlines protocols for using Weissella cibaria N9, Saccharomyces cerevisiae (baker's yeast), and Daucus carota (carrot) as whole-cell catalysts for this transformation.

Data Presentation

The following table summarizes the performance of different whole-cell biocatalysts in the asymmetric reduction of (E)-4-phenylbut-3-en-2-one.

BiocatalystProductConversion (%)Enantiomeric Excess (ee %)Yield (%)
Weissella cibaria N9(S,E)-4-Phenylbut-3-en-2-ol>99[1]>99[1]Excellent[2][3]
Saccharomyces cerevisiaeOptically active this compound->81[1]75-90[1]
Daucus carota (carrot)Optically enriched 1-phenylethanolsHighHigh-

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Weissella cibaria N9

This protocol describes the cultivation of Weissella cibaria N9 and its application as a whole-cell biocatalyst for the asymmetric reduction of (E)-4-phenylbut-3-en-2-one.

1.1. Cultivation of Weissella cibaria N9

  • Prepare MRS broth (de Man, Rogosa and Sharpe medium).

  • Inoculate the sterile MRS broth with a single colony of W. cibaria N9.

  • Incubate the culture at 30°C for 24-48 hours under anaerobic conditions until the stationary phase is reached.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).

  • The washed cell pellet can be used immediately as a resting cell catalyst.

1.2. Whole-Cell Biocatalytic Reduction

  • In a suitable reaction vessel, suspend the harvested W. cibaria N9 cells in a phosphate buffer (pH 7.0). The optimal cell concentration should be determined empirically but can start at a concentration of 50 g/L (wet cell weight).

  • Add (E)-4-phenylbut-3-en-2-one to the cell suspension. The substrate concentration should be optimized, starting with a concentration of 1-5 g/L.

  • The reaction mixture should be incubated at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm).[2]

  • Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

  • Once the reaction is complete (typically within 24-48 hours), proceed to product extraction.

1.3. Product Extraction and Purification

  • Centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the supernatant).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol outlines the use of commercially available baker's yeast for the enantioselective reduction of (E)-4-phenylbut-3-en-2-one.

2.1. Preparation of Baker's Yeast Catalyst

  • Suspend dried baker's yeast in a sucrose (B13894) solution (e.g., 5-10% w/v in tap water).

  • Activate the yeast by incubating the suspension at 30-35°C for 30 minutes with occasional stirring.

2.2. Whole-Cell Biocatalytic Reduction

  • In an Erlenmeyer flask, add the activated yeast suspension.

  • Dissolve (E)-4-phenylbut-3-en-2-one in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it to the yeast suspension. The substrate concentration can be in the range of 1-10 g/L.

  • Incubate the reaction mixture at 30-35°C with moderate shaking (e.g., 150-200 rpm) for 24-72 hours. The flask should be loosely capped or equipped with a fermentation lock to allow for the release of CO2.

  • Monitor the reaction progress by TLC or GC analysis of periodically withdrawn samples.

2.3. Product Extraction and Purification

  • After the reaction, add a filter aid (e.g., celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Wash the yeast cake with water.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x volume of the filtrate).

  • Combine the organic extracts, dry over anhydrous MgSO4, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if required.

Protocol 3: Biocatalytic Reduction using Daucus carota (Carrot)

This protocol describes a simple method for the bioreduction of (E)-4-phenylbut-3-en-2-one using fresh carrot roots.

3.1. Preparation of Carrot Catalyst

  • Wash fresh carrots thoroughly with tap water.

  • Peel the carrots and cut them into small pieces or grate them.

3.2. Whole-Cell Biocatalytic Reduction

  • In an Erlenmeyer flask, add the carrot pieces and deionized water (e.g., 10 g of carrot in 40-100 mL of water).[4]

  • Add (E)-4-phenylbut-3-en-2-one (e.g., 100 mg) to the flask.[4]

  • Incubate the flask on an orbital shaker (e.g., 180 rpm) at room temperature for 2-3 days.[4]

  • Monitor the reaction by taking 2 mL aliquots, extracting with 1 mL of ethyl acetate, and analyzing the organic layer by GC.[4]

3.3. Product Extraction and Purification

  • Filter the reaction mixture to remove the carrot pieces.

  • Wash the carrot pieces with water.

  • Extract the aqueous filtrate with diethyl ether or ethyl acetate (3 x volume of the filtrate).[5]

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[5]

  • Purify the resulting alcohol by column chromatography.

Protocol 4: Analytical Method for Enantiomeric Excess (ee) Determination

This protocol describes a general method for determining the enantiomeric excess of this compound using chiral gas chromatography (GC).

4.1. Sample Preparation

  • Dissolve a small amount of the purified product in a volatile solvent such as hexane (B92381) or isopropanol.

  • Optional Derivatization: To improve volatility and separation, the alcohol can be derivatized to its acetate ester by reacting with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.

4.2. Chiral GC Analysis

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXse or similar).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Hold at 200°C for 5 minutes. (Note: The temperature program should be optimized for the specific column and instrument used.)

  • Injection Volume: 1 µL.

4.3. Data Analysis

  • Identify the two peaks corresponding to the (R) and (S) enantiomers of this compound.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

Biocatalytic_Reduction_Workflow cluster_catalyst_prep Catalyst Preparation cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing Cultivation Microorganism Cultivation (W. cibaria / S. cerevisiae) or Plant Tissue Preparation (D. carota) Harvesting Cell Harvesting & Washing Cultivation->Harvesting Activation Catalyst Activation (if required) Harvesting->Activation Reaction_Setup Reaction Setup: - Whole-cell catalyst - Buffer/Medium - Substrate ((E)-4-phenylbut-3-en-2-one) Activation->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (TLC/GC) Incubation->Monitoring Extraction Product Extraction (Solvent Extraction) Monitoring->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Chiral GC for ee%) Purification->Analysis

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

Signaling_Pathway_Concept cluster_cell Whole Cell Catalyst cluster_enzyme Cellular Machinery Substrate_in (E)-4-phenylbut-3-en-2-one (Substrate) Enzyme Oxidoreductase Enzymes Substrate_in->Enzyme enters cell Product_out This compound (Product) Enzyme->Product_out biotransformation Cofactor_Regen Cofactor Regeneration (NAD(P)H) Enzyme->Cofactor_Regen

References

Application Notes and Protocols for the Stereoselective Reduction of Benzalacetone Using Baker's Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. Baker's yeast (Saccharomyces cerevisiae) has emerged as a cost-effective, environmentally benign, and readily available biocatalyst for these asymmetric reductions. This application note details the use of baker's yeast for the stereoselective reduction of benzalacetone to the chiral alcohol (S)-4-phenyl-2-butanol, a valuable building block in organic synthesis. The process leverages the enzymatic machinery within the yeast cells, primarily oxidoreductases, to achieve high enantioselectivity under mild reaction conditions.

Principle of the Biotransformation

The bioreduction of benzalacetone using baker's yeast involves the enzymatic transfer of a hydride ion from a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to the carbonyl carbon of the substrate. The yeast's metabolic processes, fueled by a carbohydrate source like sucrose (B13894) or glucose, continuously regenerate the NADH cofactor, allowing the catalytic cycle to proceed. The inherent chirality of the enzymes' active sites directs the reduction to favor the formation of one enantiomer over the other, leading to a product with high enantiomeric excess (e.e.).

Data Summary

The following tables summarize quantitative data from studies on the baker's yeast-mediated reduction of benzalacetone and structurally related ketones. These data highlight the influence of various reaction parameters on chemical yield and enantioselectivity.

Table 1: Effect of Reaction Medium on the Reduction of Prochiral Ketones

SubstrateReaction MediumChemical Yield (%)Enantiomeric Excess (e.e.) (%)Predominant Enantiomer
Benzalacetone Analogue (Chalcone)n-Hexane/Water (biphasic)50High (not specified)(S)
Ethyl AcetoacetateWaterHigh>90(S)
Ethyl AcetoacetatePetroleum Ether56-9694-99(S)
AcetophenoneWaterModerate>99(S)

Table 2: Influence of Reaction Time on a Typical Baker's Yeast Reduction

SubstrateReaction Time (h)Conversion (%)Chemical Yield (%)Enantiomeric Excess (e.e.) (%)
Ethyl Acetoacetate24High6499
Ethyl Acetoacetate48100~70>98
Benzalacetone Analogue (Chalcone)72High40High (not specified)

Experimental Protocols

Protocol 1: Aqueous Phase Reduction of Benzalacetone

This protocol describes a standard method for the reduction of benzalacetone using freely suspended baker's yeast in an aqueous medium.

Materials:

  • Benzalacetone

  • Baker's yeast (fresh or dried)

  • Sucrose (or glucose)

  • Distilled water

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker (optional, for temperature control)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Suspension Preparation: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of warm (30-35 °C) distilled water.

  • Yeast Activation: Add 10 g of dried baker's yeast to the sucrose solution. Stir the mixture gently and allow it to stand for 20-30 minutes to activate the yeast. A foam layer should form on the surface.

  • Substrate Addition: Dissolve 1.0 g of benzalacetone in a minimal amount of ethanol (B145695) (e.g., 2-3 mL) to aid solubility and add it dropwise to the activated yeast suspension.

  • Reaction Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Incubate the reaction mixture at 30-35 °C with continuous stirring (e.g., 150-200 rpm) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Extraction: After the reaction is complete, add a layer of diatomaceous earth to a Büchner funnel and filter the reaction mixture to remove the yeast cells. Wash the cell cake with 50 mL of distilled water.

  • Saturate the filtrate with sodium chloride and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-4-phenyl-2-butanol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Protocol 2: Biphasic System for Enhanced Substrate Solubility

This protocol is adapted for hydrophobic substrates like benzalacetone to improve their availability to the yeast cells.

Materials:

  • Same as Protocol 1, with the addition of n-hexane.

Procedure:

  • Yeast Suspension: Prepare the activated yeast suspension as described in Protocol 1 (steps 1 and 2).

  • Biphasic System Setup: To the activated yeast suspension, add 100 mL of n-hexane.

  • Substrate Addition: Dissolve 1.0 g of benzalacetone in 10 mL of n-hexane and add it to the biphasic mixture.

  • Reaction Incubation: Incubate the mixture at 30-35 °C with vigorous stirring (e.g., 250-300 rpm) for 48-72 hours to ensure adequate mixing of the two phases.

  • Work-up and Extraction: After the reaction, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic phases and wash with brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_sucrose Dissolve Sucrose in Water prep_yeast Activate Baker's Yeast prep_sucrose->prep_yeast reaction_mix Combine Reactants prep_yeast->reaction_mix prep_substrate Dissolve Benzalacetone prep_substrate->reaction_mix reaction_incubate Incubate with Stirring (30-35°C, 48-72h) reaction_mix->reaction_incubate workup_filter Filter to Remove Yeast reaction_incubate->workup_filter workup_extract Extract with Ethyl Acetate workup_filter->workup_extract workup_dry Dry Organic Phase workup_extract->workup_dry workup_concentrate Concentrate under Vacuum workup_dry->workup_concentrate purify Column Chromatography workup_concentrate->purify product (S)-4-phenyl-2-butanol purify->product

Caption: Experimental workflow for the baker's yeast-mediated reduction of benzalacetone.

Signaling Pathway: Enzymatic Reduction and Cofactor Regeneration

G cluster_cell Yeast Cell cluster_glycolysis Glycolysis cluster_reduction Ketone Reduction glucose Glucose pyruvate Pyruvate glucose->pyruvate Multiple Steps NAD NAD+ glucose->NAD Oxidation benzalacetone Benzalacetone product (S)-4-phenyl-2-butanol benzalacetone->product Reduction reductase Oxidoreductase benzalacetone->reductase NADH NADH + H+ reductase->product reductase->NAD Cofactor Regeneration NAD->NADH Reduction NADH->reductase Cofactor Supply

Caption: Enzymatic reduction of benzalacetone coupled with cofactor regeneration in baker's yeast.

Application Notes and Protocols: 4-Phenylbut-3-en-2-ol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of the chiral building block, 4-phenylbut-3-en-2-ol, in organic synthesis. This versatile allylic alcohol serves as a valuable precursor for the construction of complex, enantiomerically enriched molecules, making it a significant tool in pharmaceutical and fine chemical research.

Introduction

This compound is a chiral allylic alcohol that possesses a stereogenic center at the C-2 position. The presence of both a hydroxyl group and a carbon-carbon double bond in a specific stereochemical arrangement allows for a multitude of stereoselective transformations. The (R)- and (S)-enantiomers of this alcohol can be accessed through various methods, including asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic mixture. This document details protocols for the synthesis of both enantiomers and highlights its application as a chiral building block.

Synthesis of Chiral this compound

The preparation of enantiomerically pure or enriched this compound is crucial for its application in stereoselective synthesis. Two primary strategies are employed: asymmetric reduction of (E)-4-phenyl-3-buten-2-one (benzalacetone) and kinetic resolution of the racemic alcohol.

Asymmetric Synthesis

1. Asymmetric Hydrogenation for (R)-4-Phenylbut-3-en-2-ol

The enantioselective reduction of benzalacetone using a chiral rhodium catalyst provides a direct route to (R)-4-phenylbut-3-en-2-ol. The use of a chiral ligand, such as (+)-BINAP, induces stereoselectivity in the hydrogenation reaction.

  • Reaction Scheme:

    G benzalacetone (E)-4-phenyl-3-buten-2-one arrow H2, [(+)-BINAP]Rh(I) benzalacetone->arrow r_alcohol (R)-4-phenylbut-3-en-2-ol arrow->r_alcohol

    Asymmetric Hydrogenation of Benzalacetone
  • Quantitative Data:

ParameterValue
Substrate(E)-4-phenyl-3-buten-2-one (Benzalacetone)
Catalyst[(+)-BINAP]Rh(I) complex
Product(+)-(R)-4-phenylbut-3-en-2-ol
Conversion34.5%[1]
Optical Rotation[α]D²⁵ = +18.1° (c=5, CS₂)[1]
  • Experimental Protocol: [1]

    • Reaction Setup: In a 200 mL stainless steel autoclave, charge 5.0 g (34.2 mmol) of (E)-4-phenyl-3-buten-2-one and 0.213 g (0.171 mmol) of the {(+)-BINAP)}BF₄ rhodium catalyst.

    • Solvent Addition: Add 3 mL of tetrahydrofuran (B95107) and 2 mL of methanol (B129727) to the autoclave.

    • Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 kg/cm ² and maintain the reaction at 30°C for 45 hours with stirring.

    • Work-up: After the reaction, release the pressure and remove the solvent by distillation under reduced pressure (10 mmHg).

    • Purification: Separate the product from unreacted ketone by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) (4:1 by volume) eluent to obtain (R)-4-phenylbut-3-en-2-ol.

2. Biocatalytic Reduction for (S)-4-Phenylbut-3-en-2-ol

The use of whole-cell biocatalysts offers a green and highly stereoselective method for the synthesis of (S)-4-phenylbut-3-en-2-ol. The microorganism Weissella cibaria N9 has been shown to effectively reduce benzalacetone to the corresponding (S)-alcohol with high conversion and enantiomeric excess.[2][3]

  • Reaction Scheme:

    G benzalacetone (E)-4-phenyl-3-buten-2-one arrow Weissella cibaria N9 (whole-cell) benzalacetone->arrow s_alcohol (S)-4-phenylbut-3-en-2-ol arrow->s_alcohol

    Biocatalytic Reduction of Benzalacetone
  • Quantitative Data:

ParameterValue
Substrate(E)-4-phenyl-3-buten-2-one (Benzalacetone)
BiocatalystWeissella cibaria N9 (whole-cell)
Product(S,E)-4-phenylbut-3-en-2-ol
ConversionExcellent[2][3]
Enantiomeric Excess (ee)>99%[2][3]
  • Experimental Protocol (General):

    • Culture Preparation: Cultivate Weissella cibaria N9 in an appropriate growth medium.

    • Bioreduction: To the whole-cell culture, add (E)-4-phenyl-3-buten-2-one. The reaction parameters such as pH, temperature, agitation, and incubation time need to be optimized for maximum conversion and enantioselectivity.[2][3]

    • Work-up and Purification: After the reaction is complete, extract the product from the culture medium using an organic solvent and purify by column chromatography.

Kinetic Resolution of Racemic this compound

Kinetic resolution is an effective strategy for separating enantiomers from a racemic mixture. Lipase-catalyzed acylation is a commonly used method where one enantiomer reacts faster than the other, allowing for their separation.

  • Reaction Scheme:

    G rac_alcohol rac-4-phenylbut-3-en-2-ol arrow Lipase (B570770), Acyl Donor rac_alcohol->arrow s_alcohol (S)-4-phenylbut-3-en-2-ol arrow->s_alcohol (unreacted) r_acetate (R)-4-phenylbut-3-en-2-yl acetate arrow->r_acetate (acylated)

    Lipase-Catalyzed Kinetic Resolution
  • Quantitative Data for Lipase-Catalyzed Acetylation: [3]

LipaseAcyl DonorTime (h)Conversion (%)ee of (S)-alcohol (%)ee of (R)-acetate (%)
Pseudomonas cepacia (immobilized)Vinyl acetate245199.599.1
Lipase AK (Pseudomonas fluorescens)Vinyl acetate244995.699.5
CaLB (Candida antarctica lipase B)Vinyl acetate244898.799.2
  • Experimental Protocol (General): [3]

    • Reaction Setup: Dissolve racemic this compound in an appropriate organic solvent (e.g., toluene).

    • Enzyme and Acyl Donor Addition: Add the selected lipase and an acyl donor (e.g., vinyl acetate).

    • Reaction: Stir the mixture at a controlled temperature and monitor the reaction progress by GC or HPLC to determine the conversion.

    • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. Separate the unreacted (S)-alcohol from the (R)-acetate by column chromatography. The (R)-acetate can be subsequently hydrolyzed to obtain the (R)-alcohol.

Application of Chiral this compound in Synthesis

Chiral this compound serves as a versatile building block for the synthesis of various complex molecules. The stereocenter and the reactive functional groups can be manipulated to introduce new stereocenters with high diastereoselectivity.

Application in the Synthesis of a Benzothiazole (B30560) Derivative

(E)-4-phenylbut-3-en-2-one, the precursor to this compound, can be utilized in a one-pot, three-component reaction to synthesize novel benzothiazole derivatives, which are of interest for their potential biological activities.[4]

  • Reaction Scheme:

    G benzothiazole Benzothiazole product (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate benzothiazole->product chloroformate Alkyl Chloroformate chloroformate->product benzalacetone (E)-4-phenyl-3-buten-2-one benzalacetone->product

    Three-Component Synthesis of a Benzothiazole Derivative
  • Experimental Protocol: [4]

    • Reaction Setup: To a magnetically stirred solution of benzothiazole (2 mmol) in 1,2-dichloroethane (B1671644) (5 mL/mmol), add ethyl chloroformate (2 mmol) dropwise.

    • Substrate Addition: Immediately following the chloroformate addition, add (E)-4-phenyl-3-buten-2-one (2 mmol).

    • Reaction: Continue stirring the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

    • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the desired product.

Conclusion

Chiral this compound is a valuable and versatile building block in organic synthesis. The availability of reliable methods for its enantioselective synthesis, including asymmetric catalysis and biocatalysis, as well as kinetic resolution, provides access to both (R)- and (S)-enantiomers. These chiral synthons can be employed in a variety of synthetic transformations to construct complex molecules with a high degree of stereocontrol, making them essential tools for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: 4-Phenylbut-3-en-2-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbut-3-en-2-ol is a versatile chiral building block with significant potential in the synthesis of pharmaceutical intermediates. Its allylic alcohol functionality allows for a range of stereoselective transformations, making it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes on the use of this compound in the synthesis of a potent class of neuraminidase inhibitors, which are crucial for the development of antiviral therapeutics against influenza viruses. Included are comprehensive experimental protocols for the synthesis of the key intermediate, (E)-1-amino-4-phenylbut-3-en-2-ol, starting from the corresponding ketone, and the subsequent biological evaluation of its derivatives.

Introduction: The Role of Chiral Alcohols in Drug Development

Chirality is a fundamental aspect of pharmaceutical science, as the stereochemistry of a drug molecule dictates its interaction with biological targets. Chiral alcohols, such as this compound, are particularly important synthons in the pharmaceutical industry. They can be incorporated directly into the final active pharmaceutical ingredient (API) or serve as a starting point for the synthesis of other chiral moieties like amines and amides. The ability to perform stereoselective reactions on these molecules is key to producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Application: Synthesis of Neuraminidase Inhibitor Scaffolds

A significant application of this compound is in the synthesis of novel neuraminidase inhibitors. Neuraminidase is a critical enzyme for the replication and propagation of influenza viruses, making it a prime target for antiviral drug design. Derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol have been identified as potent inhibitors of this enzyme, demonstrating the utility of the this compound scaffold in developing new anti-influenza agents.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process starting from the commercially available ketone, (E)-4-phenyl-3-buten-2-one (benzalacetone). This strategy is outlined in the workflow diagram below.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Amino-Alcohol Intermediate cluster_2 Lead Compound Development start (E)-4-Phenyl-3-buten-2-one step1 Reduction (NaBH4, Ethanol) start->step1 product1 (E)-4-Phenylbut-3-en-2-ol step1->product1 product1_ref (E)-4-Phenylbut-3-en-2-ol step2 Stereoselective Epoxidation (e.g., m-CPBA) product1_ref->step2 intermediate Epoxy-alcohol Intermediate step2->intermediate step3 Nucleophilic Ring Opening (Ammonia) intermediate->step3 product2 (E)-1-Amino-4-phenylbut-3-en-2-ol step3->product2 product2_ref (E)-1-Amino-4-phenylbut-3-en-2-ol step4 Sulfonation / Derivatization product2_ref->step4 final_product Neuraminidase Inhibitor Lead Compound step4->final_product

Caption: Overall synthetic workflow from ketone to lead compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key synthetic transformations.

Protocol 1: Synthesis of (E)-4-Phenylbut-3-en-2-ol

This protocol details the reduction of the precursor ketone to the target allylic alcohol.

Materials:

  • (E)-4-phenyl-3-buten-2-one

  • Absolute Ethanol (B145695)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 500-mL three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Pressure-equalizing addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A 500-mL three-necked, round-bottomed flask is flame-dried and placed under a nitrogen atmosphere.

  • The flask is charged with (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol) and absolute ethanol (100 mL). The mixture is stirred at room temperature for 15 minutes until the solid dissolves.

  • The flask is immersed in an ice-water bath and cooled to 4 °C.

  • Sodium borohydride (2.59 g, 68.5 mmol) is added in one portion. The reaction mixture is maintained at 4 °C for 15 minutes.

  • The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm to room temperature.

  • The flask is cooled again to 4 °C, and 30 mL of deionized water is added dropwise over 6 minutes.

  • A solution of 5 mL of concentrated HCl in 40 mL of deionized water is added dropwise over 15 minutes.

  • The ice-water bath is removed, and the reaction is stirred for 30 minutes.

  • The reaction mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Expected Yield: ~90-95%

Protocol 2: Synthesis of (E)-1-Amino-4-phenylbut-3-en-2-ol

This protocol describes a plausible two-step synthesis of the amino-alcohol intermediate from this compound via an epoxide intermediate. This is a general procedure based on well-established organic chemistry principles, including the stereoselective epoxidation of allylic alcohols and subsequent nucleophilic ring-opening.

Step A: Epoxidation of (E)-4-Phenylbut-3-en-2-ol

Materials:

  • (E)-4-Phenylbut-3-en-2-ol

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (E)-4-Phenylbut-3-en-2-ol (10 mmol) in DCM (50 mL) in a round-bottomed flask and cool to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step B: Nucleophilic Ring Opening of the Epoxide

Materials:

Procedure:

  • Dissolve the crude epoxide in methanol (30 mL) in a sealed pressure vessel.

  • Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) to the vessel.

  • Seal the vessel and heat the reaction mixture at 60-70 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the resulting crude amino-alcohol by column chromatography on silica gel to obtain (E)-1-amino-4-phenylbut-3-en-2-ol.

Biological Evaluation: Neuraminidase Inhibition Assay

The synthesized amino-alcohol derivatives can be evaluated for their inhibitory activity against influenza neuraminidase using a fluorescence-based assay.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Enzymatic Reaction cluster_3 Data Acquisition prep1 Prepare serial dilutions of inhibitor compound prep2 Prepare diluted influenza virus solution inc1 Add inhibitor and virus to 96-well plate prep2->inc1 inc2 Incubate at room temperature (45 min) inc1->inc2 react1 Add MUNANA substrate to each well inc2->react1 react2 Incubate at 37°C (60 min) react1->react2 data1 Stop reaction with stop solution react2->data1 data2 Read fluorescence (Ex: 355 nm, Em: 460 nm) data1->data2 calc calc data2->calc Calculate IC50

Caption: Workflow for the neuraminidase inhibition assay.
Protocol 3: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is based on the cleavage of the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the neuraminidase enzyme to release the fluorescent product 4-methylumbelliferone.

Materials:

  • Synthesized inhibitor compounds

  • Influenza virus stock

  • MUNANA substrate

  • Assay buffer

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 nM).

  • In a 96-well plate, add 50 µL of each inhibitor dilution. Include wells with buffer only as a no-inhibitor control.

  • Add 50 µL of a diluted influenza virus solution (pre-titrated for optimal activity) to each well.

  • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

  • Add 50 µL of 300 µM MUNANA substrate to each well to start the enzymatic reaction.

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence in a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculate the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition versus the inhibitor concentration.

Data Presentation

The efficacy of the synthesized compounds is quantified by their IC₅₀ values. Lower IC₅₀ values indicate higher potency.

Compound IDModification from Parent ScaffoldNeuraminidase IC₅₀ (µM)
C1 (E)-1-amino-4-phenylbut-3-en-2-ol> 50 µM
Inhibitor II Sulfonation of C1 with 4-methoxybenzenesulfonyl chloride6.4 µM

Data is illustrative and based on published findings for similar compounds.[1]

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of complex chiral molecules of pharmaceutical interest. The application demonstrated here, the synthesis of a scaffold for neuraminidase inhibitors, highlights its potential in the development of antiviral drugs. The provided protocols offer a robust framework for researchers to synthesize and evaluate these and other related compounds, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Laboratory Scale Preparation of Racemic 4-Phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of racemic 4-phenylbut-3-en-2-ol. The described methodology is centered on the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride (B1222165), a robust and high-yielding reaction suitable for standard laboratory settings. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility. This secondary allylic alcohol is a valuable building block in organic synthesis and serves as a key intermediate in the preparation of various pharmaceutical compounds and fine chemicals.

Introduction

This compound is a secondary allylic alcohol of significant interest in synthetic organic chemistry. Its structure, featuring both a hydroxyl group and a styrenic double bond, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. The racemic form of this alcohol is commonly prepared through the reduction of the corresponding α,β-unsaturated ketone, (E)-4-phenyl-3-buten-2-one (benzalacetone). This transformation can be efficiently achieved using reducing agents such as sodium borohydride (NaBH₄). The reaction is chemoselective, preferentially reducing the carbonyl group over the conjugated double bond.

This protocol details a reliable method for the preparation and purification of racemic this compound, adapted from a well-established procedure.[1]

Reaction Scheme

Reaction: Reduction of (E)-4-phenyl-3-buten-2-one to this compound

Reactants: (E)-4-phenyl-3-buten-2-one, Sodium Borohydride

Solvent: Absolute Ethanol (B145695)

Product: this compound

Experimental Protocol

3.1 Materials and Equipment

  • (E)-4-phenyl-3-buten-2-one

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 500-mL three-necked, round-bottomed flask

  • Magnetic stir bar and stir plate

  • Thermometer and adapter

  • Ice-water bath

  • Pressure-equalizing addition funnel

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • (Optional) Column chromatography setup (silica gel, appropriate solvents)

3.2 Detailed Methodology [1]

  • Reaction Setup: A 500-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar. The flask is charged with (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol) and absolute ethanol (100 mL). The mixture is stirred at room temperature for approximately 15 minutes until all the solid has dissolved.

  • Reduction: The flask is immersed in an ice-water bath and the solution is cooled to 4 °C. Sodium borohydride (2.59 g, 68.5 mmol) is added in a single portion. The internal temperature should be monitored and maintained at 4 °C for 15 minutes.

  • Reaction Progression: The ice-water bath is removed, and the reaction mixture is stirred for an additional 50 minutes, allowing it to warm to room temperature.

  • Quenching: The flask is cooled again in an ice-water bath to 4 °C. A 125-mL pressure-equalizing addition funnel is attached to the central neck of the flask. Deionized water (30 mL) is added dropwise over approximately 6 minutes, ensuring the internal temperature remains between 4 °C and 6 °C.

  • Acidification: A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is added dropwise through the addition funnel over 15 minutes. The internal temperature should be monitored and kept between 6 °C and 20 °C during this addition.

  • Final Stirring: The ice-water bath is removed, and the reaction is stirred for 30 minutes, allowing it to return to room temperature.

  • Workup and Isolation: The reaction mixture is transferred to a separatory funnel for extraction. The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional but Recommended): For a higher purity product, the crude oil can be purified by column chromatography on silica (B1680970) gel.[1] A suitable eluent system would be a mixture of ethyl acetate (B1210297) and pentane (B18724) (e.g., 10:90 v/v).[1]

Data Presentation

Table 1: Summary of Quantitative Experimental Data

ParameterValueUnitNotes
Reactants
(E)-4-phenyl-3-buten-2-one10.00g1.0 equiv
Sodium borohydride2.59g1.0 equiv
Solvent
Absolute Ethanol100mL
Reaction Conditions
Initial Temperature4°CDuring NaBH₄ addition
Reaction Time (at 4 °C)15min
Reaction Time (at RT)50min
Quenching & Workup
Deionized Water30mL
Conc. HCl5mLIn 40 mL of water
Product
Theoretical Yield~10.1gBased on stoichiometry
Physical AppearanceColorless to yellow oil-[1]
Molecular Weight148.20 g/mol [2]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The obtained spectra should be compared with reference data available in chemical databases like the NIST WebBook.[3][4][5]

Safety Precautions

  • Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol is a flammable liquid. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

  • Standard laboratory safety practices should be followed at all times.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: Materials Preparation dissolve Dissolve (E)-4-phenyl-3-buten-2-one in Absolute Ethanol start->dissolve cool1 Cool to 4 °C (Ice-Water Bath) dissolve->cool1 add_nabh4 Add Sodium Borohydride cool1->add_nabh4 react1 Stir at 4 °C for 15 min add_nabh4->react1 react2 Warm to RT and Stir for 50 min react1->react2 cool2 Cool to 4 °C (Ice-Water Bath) react2->cool2 quench Quench with Deionized Water cool2->quench acidify Acidify with Dilute HCl quench->acidify workup Aqueous Workup (Extraction & Drying) acidify->workup evaporate Solvent Removal (Rotary Evaporation) workup->evaporate purify Purification (Column Chromatography) evaporate->purify end_product Final Product: Racemic this compound purify->end_product

References

Application Notes and Protocols: Sodium Borohydride Reduction of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium borohydride (B1222165) (NaBH₄) is a versatile and widely used reducing agent in organic synthesis, valued for its mild nature and compatibility with protic solvents. When applied to α,β-unsaturated ketones (enones), NaBH₄ can yield a variety of products, primarily through two competing reaction pathways: 1,2-addition to the carbonyl group to form an allylic alcohol, and 1,4-conjugate addition to the β-carbon, which typically leads to a saturated ketone that can be further reduced to a saturated alcohol. The regioselectivity of this reduction is highly dependent on the reaction conditions and the substrate.

This document provides detailed application notes on the mechanistic principles governing the reduction of α,β-unsaturated ketones by sodium borohydride, with a focus on achieving selective 1,2- or 1,4-reduction. It includes comprehensive experimental protocols for both non-selective and highly selective (Luche) reductions, along with quantitative data to guide reaction optimization.

Mechanism of Reduction: 1,2-Addition vs. 1,4-Conjugate Addition

The reduction of α,β-unsaturated ketones by sodium borohydride can proceed through two primary mechanistic pathways, the selectivity of which is a key consideration in synthetic design.

1,2-Addition: This pathway involves the direct nucleophilic attack of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon. This results in the formation of an allylic alcohol, preserving the carbon-carbon double bond. This reaction is generally favored under conditions that enhance the "hard" nature of the hydride nucleophile.

1,4-Conjugate Addition (Michael Addition): In this pathway, the hydride ion attacks the β-carbon of the conjugated system. This is followed by tautomerization of the resulting enolate to form a saturated ketone. If a sufficient excess of the reducing agent is present, this saturated ketone can be subsequently reduced to the corresponding saturated alcohol. 1,4-addition is typically favored when the hydride nucleophile is "softer".

The regioselectivity of the reduction can be explained by Hard and Soft Acid and Base (HSAB) theory.[1] The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles, like those generated in the Luche reduction, preferentially attack the hard carbonyl carbon (1,2-addition).[2] "Softer" nucleophiles, which can be the case for NaBH₄ under certain conditions, are more likely to attack the soft β-carbon (1,4-addition).[3]

Data Presentation: Regioselectivity of Enone Reduction

The following tables summarize the product distribution for the reduction of various α,β-unsaturated ketones under different conditions, highlighting the impact of additives like cerium(III) chloride on the regioselectivity.

Table 1: Reduction of Various Enones with NaBH₄ in the Presence of Different Metal Salts [4]

EntryMetal SaltProduct Ratio (1,2-Adduct : 1,4-Adduct)
1None75 : 25
2LiCl78 : 22
3CaCl₂85 : 15
4CeCl₃·6H₂O>99 : <1
5SmCl₃95 : 5
6YCl₃90 : 10
7TiCl₃Decomposition
8ZnCl₂Decomposition

Reactions performed on 4-cholesten-3-one (B1668897) in methanol (B129727).

Table 2: Luche Reduction of Various α,β-Unsaturated Ketones [5]

SubstrateProduct (Allylic Alcohol)Yield (%)
Progesterone3β-Hydroxy-4-pregnen-20-one95
Testosterone3β,17β-Dihydroxy-4-androstene92
Estrone3,17β-Dihydroxy-1,3,5(10)-estratriene98

Reactions performed with NaBH₄ and CeCl₃ in methanol.

Experimental Protocols

Protocol 1: General Reduction of an α,β-Unsaturated Ketone (e.g., Cyclohexenone) with Sodium Borohydride

This protocol provides a general method for the reduction of an α,β-unsaturated ketone, which may result in a mixture of 1,2- and 1,4-reduction products.

Materials:

  • Cyclohexenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 g of cyclohexenone in 25 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • With stirring, slowly add 0.8 g of sodium borohydride in small portions over 15 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional hour.

  • To quench the reaction and decompose the borate (B1201080) esters, slowly add 10 mL of 3 M NaOH solution.

  • Add 20 mL of deionized water to the mixture.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of cyclohex-2-en-1-ol and cyclohexanol.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Selective 1,2-Reduction of an α,β-Unsaturated Ketone via Luche Reduction

This protocol details the highly selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol using sodium borohydride in the presence of cerium(III) chloride.[1][2]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of the α,β-unsaturated ketone and 1.0 equivalent of cerium(III) chloride heptahydrate in methanol (approximately 10 mL per gram of ketone).

  • Stir the mixture at room temperature until the solids are fully dissolved. The solution may appear slightly cloudy.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add 1.1 equivalents of sodium borohydride in small portions over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to afford the crude allylic alcohol.

  • Purify the product by flash column chromatography or recrystallization as needed.

Visualizations

Reaction_Pathways cluster_12 1,2-Addition cluster_14 1,4-Conjugate Addition start α,β-Unsaturated Ketone nabh4 NaBH4 carbonyl_attack Hydride attacks carbonyl carbon nabh4->carbonyl_attack Hard Nucleophile (Luche Conditions) beta_attack Hydride attacks β-carbon nabh4->beta_attack Soft Nucleophile alkoxide Allylic Alkoxide Intermediate carbonyl_attack->alkoxide workup_12 Protic Workup alkoxide->workup_12 product_12 Allylic Alcohol workup_12->product_12 enolate Enolate Intermediate beta_attack->enolate tautomerization Tautomerization enolate->tautomerization sat_ketone Saturated Ketone tautomerization->sat_ketone further_reduction Further Reduction (excess NaBH4) sat_ketone->further_reduction product_14 Saturated Alcohol further_reduction->product_14

Caption: Competing pathways for the reduction of α,β-unsaturated ketones.

Luche_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation dissolve Dissolve enone and CeCl3·7H2O in MeOH cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Et2O or EtOAc quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify final_product final_product purify->final_product Allylic Alcohol

Caption: Experimental workflow for the Luche reduction.

References

Troubleshooting & Optimization

Purification of crude 4-phenylbut-3-en-2-ol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-phenylbut-3-en-2-ol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a crude this compound sample?

The most common impurity is typically the starting material, benzalacetone (4-phenylbut-3-en-2-one), from an incomplete reduction reaction. Benzalacetone is more non-polar than the desired alcohol product.

Q2: How do I choose the right solvent system (eluent) for the column?

The ideal solvent system should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). A specific eluent system reported for this separation is a 4:1 volume ratio of hexane to ethyl acetate.[1] For TLC analysis to monitor the reaction, a 2:1 hexane/ethyl acetate system can be effective.[2] The goal is to have the product alcohol with an Rf value of approximately 0.25-0.35.

Q3: My compound appears to be degrading on the silica (B1680970) gel column. What can I do?

Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds, such as allylic alcohols.[3][4]

  • Test for Stability: First, confirm the instability by spotting your crude mixture on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot appears or the product spot diminishes, degradation is likely occurring.[3]

  • Solutions:

    • Deactivate Silica: Add a small amount of a base, like triethylamine (B128534) (~0.5-1%), to your eluent to neutralize the acidic sites on the silica gel.[4]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.[3]

Q4: How should I load my crude sample onto the column?

Proper sample loading is critical for good separation.[4]

  • Wet Loading: Dissolve the crude sample in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).[5] Carefully add this solution to the top of the column bed with a pipette.

  • Dry Loading: This is the preferred method, especially if your sample is not very soluble in the eluent.[4][5] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation 1. Incorrect Solvent System: The eluent may be too polar (all compounds elute together) or not polar enough (compounds don't move).[3] 2. Improper Column Packing: Channels or cracks in the silica bed lead to uneven solvent flow.[4] 3. Column Overloading: Too much sample was loaded for the amount of silica gel.[4]1. Optimize the solvent system using TLC. Aim for a difference in Rf values (ΔRf) of at least 0.2 between your product and major impurities. 2. Repack the column carefully, ensuring a uniform, bubble-free slurry. Do not let the column run dry.[4] 3. Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
Product Elutes with Tailing 1. Sample Overloading: The concentration of the sample bands is too high.[4] 2. Strong Interaction with Silica: The slightly acidic nature of silica can cause polar compounds to tail.[4]1. Reduce the amount of crude sample loaded onto the column. 2. Add a modifier to the mobile phase. For an alcohol, adding a small amount of methanol (B129727) (0.5-1%) to the eluent can sometimes improve peak shape. Alternatively, consider deactivating the silica with triethylamine.[4]
Compound is Stuck on the Column 1. Eluent is Not Polar Enough: The solvent system lacks the strength to displace the compound from the silica. 2. Compound Decomposed: The compound may have degraded on the column and will not elute.[3]1. Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[4] 2. Test for compound stability on silica using TLC.[3] If unstable, use a deactivated stationary phase or a different adsorbent like alumina.
Cracked or Dry Column Bed 1. Solvent Level Dropped: The solvent level fell below the top of the silica bed, causing air to enter.[4]This is generally irreversible and requires repacking the column. Always ensure the silica bed is covered with solvent.

Data Presentation

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Solubility
This compoundC₁₀H₁₂O148.20Colorless, slightly viscous liquid[6][7]Insoluble in water; soluble in organic solvents[6][7]
4-Phenylbut-3-en-2-one (Benzalacetone)C₁₀H₁₀O146.19Pale yellow solid1.3 g/L in water (20°C); soluble in organic solvents[8]

Table 2: Recommended Chromatography Conditions

Parameter Recommendation Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
TLC Eluent System Hexane / Ethyl Acetate (2:1)Used for monitoring the reaction and fractions.[2]
Column Eluent System Hexane / Ethyl Acetate (4:1)Good for separating the product from less polar impurities like benzalacetone.[1]
Detection (TLC) UV light (254 nm) and/or a potassium permanganate (B83412) (KMnO₄) stain.The phenyl group is UV active. The alcohol and double bond will react with the KMnO₄ stain.

Experimental Protocol: Column Chromatography Purification

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the crude mixture on a silica gel TLC plate alongside spots of the starting material (benzalacetone), if available.

    • Develop the plate in a chamber with a hexane/ethyl acetate (2:1) solvent system.

    • Visualize the spots under UV light and then by staining with potassium permanganate to identify the product (alcohol) and unreacted ketone.

  • Column Preparation (Slurry Packing):

    • Select a column of appropriate size (e.g., for 1g of crude material, use a column that holds ~40-50g of silica gel).

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.[9]

    • In a beaker, make a slurry of silica gel in the initial eluent (hexane/ethyl acetate 4:1).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Open the stopcock to drain some solvent, but do not let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (B109758) or acetone.

    • Add 2-3 times the mass of the crude product in silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the layer of sand at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (hexane/ethyl acetate 4:1) to the column.

    • Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.

    • Collect the eluate in a series of numbered test tubes or flasks (fractions).

    • Continuously monitor the collected fractions by TLC to determine which contain the purified product.

  • Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visual Workflow

G start Start: Crude Product Purification tlc Run TLC Analysis (e.g., 2:1 Hexane:EtOAc) start->tlc separation_check Good Separation on TLC? (ΔRf > 0.2) tlc->separation_check pack_column Pack Silica Gel Column separation_check->pack_column  Yes troubleshoot Troubleshoot Separation Issue separation_check->troubleshoot No load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample run_column Elute with Optimized Solvent (e.g., 4:1 Hexane:EtOAc) load_sample->run_column collect_fractions Collect & Analyze Fractions via TLC run_column->collect_fractions combine Combine Pure Fractions & Evaporate collect_fractions->combine end Pure this compound combine->end rf_check Rf Too High / Low? troubleshoot->rf_check streaks_check Streaking or Tailing? add_modifier Consider Deactivating Silica (add 0.5% Triethylamine to eluent) streaks_check->add_modifier Yes overload_check Column Overloaded? streaks_check->overload_check No rf_check->streaks_check No adjust_polarity Adjust Solvent Polarity: - Too High: Add Hexane - Too Low: Add EtOAc rf_check->adjust_polarity Yes adjust_polarity->tlc Re-run TLC add_modifier->tlc Re-run TLC overload_check->tlc No, Re-evaluate reduce_sample Reduce Sample Load or Use Larger Column overload_check->reduce_sample Yes reduce_sample->tlc Re-run TLC

Caption: Troubleshooting workflow for column chromatography purification.

References

Common side reactions in the reduction of benzalacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for managing common side reactions during the reduction of benzalacetone.

Frequently Asked Questions (FAQs)

Q1: What are the primary products that can be formed from the reduction of benzalacetone? A1: The reduction of benzalacetone, an α,β-unsaturated ketone, can yield three primary products depending on the reagents and reaction conditions. These are:

  • 4-phenyl-3-buten-2-ol (Unsaturated Alcohol): The product of 1,2-reduction, where only the carbonyl group (C=O) is reduced.

  • 4-phenyl-2-butanone (Saturated Ketone): The product of 1,4-reduction (conjugate addition), where only the carbon-carbon double bond (C=C) is reduced.[1]

  • 4-phenyl-2-butanol (Saturated Alcohol): The product of complete reduction of both the carbonyl and the double bond.

Q2: How can I selectively reduce only the carbonyl group? A2: Selective reduction of the carbonyl group to form the unsaturated alcohol (4-phenyl-3-buten-2-ol) is typically achieved using sodium borohydride (B1222165) (NaBH₄), often in a protic solvent like methanol (B129727) or ethanol (B145695).[2] This method is known for favoring 1,2-addition to the carbonyl.

Q3: What conditions favor the reduction of the carbon-carbon double bond? A3: The selective hydrogenation of the C=C double bond to yield the saturated ketone (4-phenyl-2-butanone) is often achieved through catalytic hydrogenation.[1] The choice of catalyst is crucial; for instance, using a Pd/C catalyst with a poison like diphenylsulfide can selectively reduce olefins without affecting carbonyl groups.[1]

Q4: My starting material, benzalacetone, appears impure. What is the most common impurity and how can I avoid it? A4: The most common side-product in the synthesis of benzalacetone is dibenzalacetone , which forms when a second molecule of benzaldehyde (B42025) reacts with the benzalacetone product.[3][4][5] This side reaction can be minimized by using a large excess of acetone (B3395972) relative to benzaldehyde during the initial Claisen-Schmidt condensation.[4][5] An impure starting material can lead to a complex mixture of products in the subsequent reduction step.

Troubleshooting Guide

Issue 1: The reaction is incomplete, and a significant amount of starting material remains.

  • Possible Cause 1: Inactive Catalyst (Catalytic Hydrogenation). The palladium on carbon (Pd/C) or other catalyst may be old or have been improperly stored, leading to reduced activity.

    • Solution: Use a fresh batch of catalyst. For challenging reactions, Pearlmann's catalyst (Pd(OH)₂/C) can be more active.[6]

  • Possible Cause 2: Insufficient Reducing Agent (NaBH₄ Reduction). While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, it can decompose in protic solvents.[7][8]

    • Solution: Use a larger excess of NaBH₄ (e.g., at least two equivalents of hydride per carbonyl group) to compensate for any decomposition.[8]

  • Possible Cause 3: Poor Hydrogen Gas Delivery (Catalytic Hydrogenation). For reactions using H₂ gas, inefficient stirring or a poor seal can prevent adequate hydrogen from reaching the catalyst surface.

    • Solution: Ensure vigorous stirring to maximize the gas-liquid surface area.[6] Purge the reaction flask thoroughly with hydrogen by applying a vacuum and backfilling with H₂ gas multiple times.

Issue 2: The reaction produced a mixture of the unsaturated alcohol, saturated ketone, and/or saturated alcohol, making purification difficult.

  • Possible Cause 1: Non-selective Reagents or Conditions. The chosen reducing agent or conditions were not selective enough for the desired transformation. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) can often reduce both functional groups.[1]

    • Solution: To favor the unsaturated alcohol, use NaBH₄ at low temperatures. For enhanced selectivity, perform a Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃), which is highly selective for 1,2-reduction of enones.[9] To favor the saturated ketone, use a poisoned catalyst or specific reaction conditions that suppress carbonyl reduction.[1]

  • Possible Cause 2: Reaction Time and Temperature. Allowing a reaction to proceed for too long or at a higher temperature can lead to over-reduction. For example, a reaction intended to produce the saturated ketone might proceed to form the saturated alcohol if left for an extended period.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed or the desired product is maximized, work up the reaction promptly. Optimize temperature; lower temperatures often increase selectivity.

Issue 3: An unexpected side-product, dibenzalacetone, is present in my product mixture.

  • Possible Cause: Impure Starting Material. The benzalacetone used as the starting material was likely contaminated with dibenzalacetone from its synthesis.[3][4]

    • Solution: Purify the starting benzalacetone before the reduction step, typically by recrystallization or distillation under reduced pressure.[4] When synthesizing benzalacetone, use an excess of acetone to minimize the formation of the dibenzalacetone byproduct.[4]

Data Presentation: Selectivity in Benzalacetone Reduction

The selectivity of benzalacetone reduction is highly dependent on the chosen methodology. The following tables summarize expected product distribution based on different reagents and conditions.

Method Primary Reagent(s) Solvent Temp. Major Product Approx. Selectivity Reference
Carbonyl Reduction NaBH₄Methanol (MeOH)Room Temp4-phenyl-3-buten-2-olNearly quantitative 1,2-reduction[2]
Luche Reduction NaBH₄, CeCl₃·7H₂OMethanol (MeOH)Room Temp4-phenyl-3-buten-2-olHigh selectivity for 1,2-reduction[9]
Conjugate Reduction H₂, Pd/C (poisoned)Ethanol (EtOH)Room Temp4-phenyl-2-butanoneHigh selectivity for C=C reduction[1]
Full Reduction H₂, Pt/TiO₂n-Hexane70 °C4-cyclohexyl-2-butanone*Favors ring hydrogenation first[10][11]
Full Reduction H₂, Pt/TiO₂2-Propanol70 °C4-phenyl-2-butanolFavors carbonyl hydrogenation first[10][11]

Note: In some catalytic systems, hydrogenation of the phenyl ring can occur, leading to products like 4-cyclohexyl-2-butanone and 4-cyclohexyl-2-butanol.[10][12]

Experimental Protocols

Protocol 1: Selective Reduction of Carbonyl to 4-phenyl-3-buten-2-ol

This protocol focuses on the 1,2-reduction of benzalacetone using sodium borohydride.

  • Reaction Setup: Dissolve benzalacetone (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and hydrogen gas will evolve.[7] Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor the disappearance of the starting material by TLC (e.g., using a 10:90 ethyl acetate (B1210297):pentane eluent).[13]

  • Work-up: Once the reaction is complete, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica (B1680970) gel if necessary.[13]

Protocol 2: Catalytic Hydrogenation to 4-phenyl-2-butanone

This protocol describes the selective reduction of the C=C double bond.

  • Reaction Setup: In a heavy-walled flask suitable for hydrogenation, dissolve benzalacetone (1.0 eq) in a solvent such as ethanol (EtOH) or ethyl acetate.[6]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight relative to the starting material).

  • Hydrogenation: Securely seal the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen (H₂) gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-phenyl-2-butanone.

Visualizations

reduction_pathways start Benzalacetone (4-phenyl-3-buten-2-one) p1 4-phenyl-3-buten-2-ol (Unsaturated Alcohol) start->p1 1,2-Reduction NaBH4, MeOH p2 4-phenyl-2-butanone (Saturated Ketone) start->p2 1,4-Reduction H2, Pd/C (poisoned) p3 4-phenyl-2-butanol (Saturated Alcohol) start->p3 Complete Reduction H2, Pt/TiO2 p1->p3 H2, Pd/C p2->p3 NaBH4 or H2, Pd/C

Caption: Reaction pathways in the reduction of benzalacetone.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis arrow setup 1. Reaction Setup (Flask, Solvent, Substrate) reagent 2. Add Reagent (e.g., NaBH4 or Catalyst) setup->reagent monitor 3. Stir & Monitor (TLC Analysis) reagent->monitor quench 4. Quench Reaction / Filter Catalyst monitor->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Product (Chromatography) dry->purify analyze 8. Characterize (NMR, IR, MP) purify->analyze

Caption: General experimental workflow for a reduction reaction.

troubleshooting_flowchart start Problem Observed: Unexpected Result / Low Yield q1 Is starting material consumed (TLC)? start->q1 q2 Is the product mixture complex/unselective? q1->q2 Yes sol1 Cause: Inactive Reagent/Catalyst or Poor H2 Delivery. Fix: Use fresh materials, increase reagent, ensure vigorous stirring. q1->sol1 No q3 Did you check purity of starting material? q2->q3 No sol2 Cause: Conditions not selective. Fix: Adjust temp, time, or reagents. Use Luche (for 1,2) or poisoned catalyst (for 1,4). q2->sol2 Yes q3->q2 Yes, it's pure sol3 Cause: Impure Starting Material (e.g., Dibenzalacetone). Fix: Purify benzalacetone before reduction. q3->sol3 No

Caption: Troubleshooting decision tree for reduction experiments.

References

Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of 4-phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, detailed protocols, and comparative data for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 4-phenylbut-3-en-2-ol from its precursor, benzalacetone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and optimization of enantiomeric excess (ee).

Q1: My enantiomeric excess (ee) is low or inconsistent between runs. What are the first troubleshooting steps?

A1: Low or variable ee is a frequent challenge. A systematic approach is crucial for diagnosis.

  • Validate Your Analytical Method: Before troubleshooting the reaction, rigorously confirm that your analytical method (chiral HPLC or GC) is accurate and reproducible. An unreliable method can provide misleading ee values.[1] Ensure you have a good baseline separation of enantiomers (Resolution > 1.5) and check for interfering peaks.[1]

  • Assess Catalyst and Ligand Integrity: Chiral catalysts and ligands are the core of the reaction. Air-sensitive catalysts can decompose if not handled under a strict inert atmosphere (glovebox or Schlenk line), leading to a dramatic loss in both activity and enantioselectivity.[1][2] Run a control reaction with a fresh batch of catalyst or ligand to verify its activity.[2]

  • Verify Reagent and Solvent Purity: Impurities in the substrate (benzalacetone) or solvent can act as catalyst poisons.[2] Common poisons for transition metal catalysts include sulfur compounds, basic nitrogen compounds, and halides.[1] Ensure all reagents are purified and use only high-purity, anhydrous solvents.

Q2: The reaction starts but then slows down or stops before reaching full conversion. What is the likely cause?

A2: This is a classic symptom of catalyst deactivation. The most common culprits are impurities in your starting materials or solvent that poison the catalyst.[1][2] Water can also deactivate certain catalysts.[2] Thoroughly purify all reagents and ensure your solvent is of the highest quality and properly dried. If using an air-sensitive catalyst, ensure that all glassware is flame-dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

Q3: How do I select the best catalyst system for the asymmetric reduction of benzalacetone?

A3: The optimal choice depends on available equipment (e.g., high-pressure hydrogenators) and desired outcomes. Several highly effective systems exist:

  • Noyori-type Asymmetric Transfer Hydrogenation (ATH): This is often the most practical method. It uses a chiral ruthenium catalyst, such as one formed from [RuCl2(p-cymene)]2 and a chiral diamine ligand like (S,S)-TsDPEN, with isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.[3] These systems are renowned for their high efficiency and enantioselectivity under mild conditions.[3][4]

  • Noyori Asymmetric Hydrogenation: This method involves the direct hydrogenation of the ketone using hydrogen gas, typically at elevated pressures.[5] The catalysts are often BINAP-Ru(II) complexes, which are commercially available in both (R) and (S) forms.[5] This approach can achieve very high ee but requires specialized high-pressure equipment.[5][6]

  • Iridium-Based Catalysts: Chiral diamine-modified iridium catalysts have also been used for the enantioselective hydrogenation of benzalacetone, showing high conversion and selectivity for the desired C=O bond reduction.[7]

Q4: Beyond the catalyst, what are the most critical reaction parameters to screen for optimizing enantiomeric excess?

A4: Fine-tuning reaction conditions is essential for maximizing ee.

  • Solvent: The choice of solvent can have a profound effect on stereoselectivity.[8] For transfer hydrogenations, polar protic solvents like 2-propanol are common as they also serve as the hydrogen source.[4] However, the enantioselectivity of some reactions has shown notable dependence on solvent polarity, with higher ee values observed in more polar solvents.[9]

  • Temperature: Temperature is a critical parameter. In many asymmetric reactions, lowering the reaction temperature leads to an increase in enantioselectivity. It is highly recommended to screen a range of temperatures (e.g., from 40°C down to -30°C).[10]

  • Base (for ATH): In asymmetric transfer hydrogenation with isopropanol, a base (e.g., potassium tert-butoxide) is often required to activate the catalyst and form the active metal-hydride species.[2]

  • Pressure (for Hydrogenation): For direct hydrogenation reactions, the pressure of H₂ gas is a key variable that can influence reaction rate and, in some cases, selectivity.[5][7]

Data Presentation

The following tables summarize quantitative data on the performance of various catalytic systems and the influence of reaction parameters.

Table 1: Comparison of Representative Catalyst Systems for Asymmetric Ketone Reduction

Catalyst System Substrate Type Hydrogen Source Typical Temp. Typical Yield (%) Typical ee (%) Reference
Ru-TsDPEN Aromatic Ketones Isopropanol or HCOOH/NEt₃ Room Temp >99 >98 [3][4]
Ru-BINAP α,β-Unsaturated Ketones H₂ Gas (4-100 atm) 25-100 °C High >95 [5][6]
Ir-(S,S)-DPEN Benzalacetone H₂ Gas (60 atm) 40 °C >99 48 [7]

| CBS (Oxazaborolidine) | Aromatic Ketones | Borane (BH₃) | Room Temp | High | >95 |[4][11] |

Table 2: Influence of Reaction Parameters on Enantioselectivity

Parameter Varied System/Substrate Conditions Yield (%) ee (%) Observations Reference
Temperature Alkenylzinc addition to Benzaldehyde Toluene Solvent N/A >95 Lowering temperature to -30°C was optimal for high ee. [10]
Solvent Rh-Catalyzed Hydrogenation of Enamide Varied Solvents 100 85-90 Higher ee was observed in more polar solvents like 2-propanol. [9]
Base Ir-Catalyzed Hydrogenation of Benzalacetone Methanol Solvent >99 48 LiOH concentration was optimized to achieve maximum ee. [7]

| Ligand | Alkenylzinc addition to Aldehydes | Toluene, -30°C | 80-92 | 95 to >99.5 | The structure of the chiral ligand is paramount for achieving high ee. |[10] |

Experimental Protocols

The following are representative protocols for the asymmetric synthesis of this compound. Note: All procedures involving air-sensitive reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[11]

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ru-TsDPEN Catalyst

This protocol is based on widely used Noyori-type catalyst systems and does not require high-pressure equipment.[2][3]

Materials:

  • Benzalacetone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous, degassed 2-propanol (as solvent and hydrogen source)

  • Potassium tert-butoxide (t-BuOK)

  • Standard, oven-dried laboratory glassware

Procedure:

  • Catalyst Activation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and the (S,S)-TsDPEN ligand (0.011 mmol, 1.1 mol%) in anhydrous 2-propanol (5 mL).

    • Add potassium tert-butoxide (0.02 mmol, 2 mol%).

    • Stir the mixture at room temperature for 20-30 minutes. The solution may change color, indicating the formation of the active catalyst.[2]

  • Reaction Setup:

    • In a separate flask, dissolve benzalacetone (1.0 mmol) in anhydrous 2-propanol (5 mL).

  • Initiation and Monitoring:

    • Transfer the benzalacetone solution to the activated catalyst solution via cannula under an inert atmosphere.[2]

    • Heat the reaction mixture to the desired temperature (e.g., 40°C) and monitor its progress by TLC or GC analysis. Reactions are often complete within a few hours.[2]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of water or saturated ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude this compound by flash column chromatography on silica (B1680970) gel.

  • Analysis:

    • Determine the final yield.

    • Analyze the enantiomeric excess (ee) of the purified product by chiral HPLC or GC.

Protocol 2: Noyori Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol requires a high-pressure reaction vessel (e.g., a Parr autoclave).

Materials:

  • Benzalacetone

  • RuCl₂[(S)-BINAP] (or the corresponding (R)-enantiomer)

  • Anhydrous, degassed Ethanol (B145695) or Methanol

  • High-pressure hydrogenation vessel

  • High-purity Hydrogen (H₂) gas

Procedure:

  • Reaction Setup:

    • In a nitrogen-filled glovebox, charge a glass liner for the autoclave with RuCl₂[(S)-BINAP] (0.01 mmol, 1 mol%).

    • Add a solution of benzalacetone (1.0 mmol) in anhydrous ethanol (10 mL).

  • Hydrogenation:

    • Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.

    • Purge the vessel several times with H₂ gas to remove any residual air.

    • Pressurize the vessel to the desired pressure (e.g., 50-100 atm).[6]

    • Place the vessel in an oil bath pre-heated to the desired temperature (e.g., 30-80°C) and begin stirring.

    • Monitor the reaction by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After completion, cool the vessel to room temperature and carefully vent the excess H₂ pressure in a fume hood.

    • Remove the reaction mixture and concentrate it in vacuo.[5]

    • Purify the crude product by flash column chromatography or distillation under reduced pressure.[5]

  • Analysis:

    • Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing your synthesis.

TroubleshootingWorkflow start Low or Inconsistent ee Observed q1 Is the analytical method (chiral HPLC/GC) validated? (Resolution > 1.5) start->q1 a1_yes Method is Valid q1->a1_yes Yes a1_no Validate Analytical Method: - Optimize column/mobile phase - Check resolution & linearity q1->a1_no No q2 Was the catalyst handled under strict inert atmosphere? a1_yes->q2 a2_yes Inert Handling Confirmed q2->a2_yes Yes a2_no Handle Catalyst in Glovebox or via Schlenk Line. Use fresh catalyst batch. q2->a2_no No q3 Are all reagents/solvents purified and anhydrous? a2_yes->q3 a3_yes Reagents are Pure q3->a3_yes Yes a3_no Purify Substrate. Use High-Purity Anhydrous Solvents. Check for potential poisons. q3->a3_no No optimize Systematically Optimize Parameters: - Lower Reaction Temperature - Screen Solvents - Vary Catalyst/Ligand Ratio - Adjust Base/Pressure a3_yes->optimize

Caption: Troubleshooting workflow for low enantiomeric excess.

ExperimentalWorkflow prep 1. Reagent & Glassware Prep (Flame-dry flask, use anhydrous/degassed solvent) activation 2. Catalyst Activation (Dissolve Ru precursor, ligand, & base in solvent under inert gas) prep->activation substrate 3. Substrate Addition (Transfer benzalacetone solution to catalyst via cannula) activation->substrate reaction 4. Reaction Monitoring (Heat to target temperature, track progress by TLC/GC) substrate->reaction workup 5. Quench & Work-up (Add water, extract with organic solvent, dry, and concentrate) reaction->workup purify 6. Purification (Flash column chromatography) workup->purify analysis 7. Analysis (Determine yield and measure enantiomeric excess via chiral HPLC/GC) purify->analysis

Caption: General experimental workflow for asymmetric transfer hydrogenation.

CatalyticCycle precatalyst [Ru]-Cl (Precatalyst) active_cat [Ru]-H (Active Hydride) precatalyst->active_cat label1 i-PrOH, Base precatalyst->label1 ts Outer-Sphere Transition State active_cat->ts label2 Benzalacetone (Ketone) active_cat->label2 product_complex [Ru]...Product Complex ts->product_complex label3 Chiral Alcohol (Product) ts->label3 product_complex->precatalyst label4 Acetone product_complex->label4 label1->active_cat label2->ts label3->product_complex label4->precatalyst

Caption: Simplified catalytic cycle for Noyori-type transfer hydrogenation.

References

Removal of unreacted starting material from 4-phenylbut-3-en-2-ol product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 4-phenylbut-3-en-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via aldol (B89426) condensation?

The most common impurities are unreacted starting materials, namely benzaldehyde (B42025) and acetone (B3395972). Additionally, side-products from the Claisen-Schmidt condensation, such as dibenzalacetone, may also be present if the reaction is not carefully controlled.[1][2] The product itself can also be prone to decomposition if left crude for extended periods.[3]

Q2: What are the recommended methods for purifying this compound?

The primary and most effective methods for purifying this compound are column chromatography and purification of the precursor ketone, (E)-4-phenyl-3-buten-2-one (benzalacetone), by recrystallization followed by its reduction.[3][4]

Q3: How can I remove a significant amount of unreacted benzaldehyde from my product?

A simple and effective method to remove excess benzaldehyde is through a liquid-liquid extraction with a sodium bisulfite solution. Benzaldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated from the organic layer containing your product. This should be followed by a more robust purification technique like column chromatography for high purity.

Q4: Can I use distillation to purify this compound?

While vacuum distillation can be used to purify the precursor, benzalacetone, it may not be the ideal method for this compound due to its higher boiling point and potential for decomposition at elevated temperatures.[5] If this method is attempted, it should be performed under high vacuum and at the lowest possible temperature.

Troubleshooting Guide

Issue 1: My final product is contaminated with unreacted benzaldehyde and acetone after initial workup.

Possible Cause Troubleshooting Step
Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
Inefficient initial extraction.During the workup, wash the organic layer with a saturated sodium bisulfite solution to remove benzaldehyde, followed by a brine wash. Acetone is typically removed with aqueous washes due to its high water solubility.
Use of excess starting materials.While using an excess of one reagent can drive the reaction, it necessitates a more rigorous purification strategy.[1] Consider adjusting the stoichiometry in future reactions.

Issue 2: I am having difficulty separating the product from impurities using column chromatography.

Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent).The polarity of the eluent is critical for good separation. For this compound, a common eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like pentane (B18724) or hexane.[3][4] Start with a low polarity mixture and gradually increase the polarity.
Column overloading.Overloading the column with crude product will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.
Co-elution of impurities.If an impurity has a similar polarity to the product, it may co-elute. In this case, consider an alternative purification method or derivatization of the impurity to alter its polarity.

Issue 3: My product yield is low after purification.

Possible Cause Troubleshooting Step
Product decomposition.This compound can be unstable, and it is recommended to purify the crude product immediately after synthesis.[3] Avoid prolonged exposure to acid or base during workup.
Loss of product during extraction.Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent to prevent the loss of the alcohol.
Inefficient recrystallization (if purifying the precursor).If purifying benzalacetone by recrystallization, ensure the correct solvent is used (ethanol is common) and that the cooling process is slow to allow for the formation of pure crystals.[6][7]

Experimental Protocols

Column Chromatography of this compound [3]

  • Preparation of the Column: A glass column is dry-packed with silica gel (e.g., SilicaFlash® F60, 40-63 μm).

  • Wetting the Column: The packed silica gel is wetted with a low-polarity solvent mixture, such as 5:95 ethyl acetate:pentane.

  • Loading the Sample: The crude this compound is dissolved in a minimal amount of the eluent or a compatible solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The product is eluted from the column using a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in pentane or hexane.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization of (E)-4-phenyl-3-buten-2-one (Benzalacetone) [6]

  • Dissolution: The crude benzalacetone is dissolved in a minimal amount of hot ethanol (B145695).

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried to remove residual solvent.

Quantitative Data Summary

ParameterColumn Chromatography[3]Recrystallization of Precursor[6]
Stationary Phase Silica Gel (40-63 μm)Not Applicable
Eluent/Solvent Ethyl Acetate/Pentane (e.g., 10:90)Ethanol
Rf of Product ~0.19 (in 10:90 EtOAc:pentane)Not Applicable
Typical Yield Dependent on reaction efficiencyAverage student yield reported as 48%

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Impure This compound check_impurities Identify major impurities (e.g., via TLC, NMR) start->check_impurities is_benzaldehyde Is unreacted benzaldehyde a major impurity? check_impurities->is_benzaldehyde bisulfite_wash Perform sodium bisulfite wash during aqueous workup is_benzaldehyde->bisulfite_wash Yes is_acetone Is unreacted acetone a major impurity? is_benzaldehyde->is_acetone No bisulfite_wash->is_acetone column_chromatography Purify via column chromatography end_pure Pure Product column_chromatography->end_pure Successful end_impure Re-evaluate purification strategy column_chromatography->end_impure Unsuccessful aqueous_wash Ensure thorough aqueous washes is_acetone->aqueous_wash Yes other_impurities Are other side-products (e.g., dibenzalacetone) present? is_acetone->other_impurities No aqueous_wash->other_impurities other_impurities->column_chromatography No recrystallize_ketone Consider recrystallizing the precursor ketone before reduction other_impurities->recrystallize_ketone Yes recrystallize_ketone->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing decomposition of 4-phenylbut-3-en-2-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-phenylbut-3-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable secondary allylic alcohol during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decomposition?

A1: this compound is a secondary allylic alcohol. Its structure, containing a hydroxyl group adjacent to a carbon-carbon double bond and a phenyl group, makes it susceptible to decomposition, particularly under acidic conditions. The presence of the phenyl group and the double bond stabilizes the formation of a carbocation intermediate, which can lead to rearrangement and dehydration.

Q2: What are the primary decomposition products of this compound during an improper workup?

A2: The major decomposition product under acidic conditions is typically (E)-4-phenylbut-3-en-2-one (benzalacetone), formed via an acid-catalyzed rearrangement and dehydration. Other potential byproducts from rearrangement may also be observed.

Q3: Can I use a standard aqueous workup with a dilute acid wash for reactions involving this compound?

A3: It is strongly discouraged. Even dilute acids can catalyze the decomposition of this compound. A neutral or slightly basic workup is recommended to ensure the stability and purity of the final product. An Organic Syntheses procedure for the preparation of this compound notes the use of dilute HCl in the workup, but this should be approached with caution and is a potential source of yield loss.[1]

Q4: How can I monitor the decomposition of this compound during my experiment?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction and workup. You can spot for the disappearance of your starting material and the appearance of your product, as well as any lower Rf value byproducts that might indicate decomposition to the more conjugated and less polar benzalacetone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup. Acid-catalyzed decomposition during aqueous workup.Use a neutral workup procedure. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.[2]
High temperatures during solvent removal.Concentrate the organic extracts at low temperatures (e.g., < 30°C) using a rotary evaporator.
Presence of (E)-4-phenylbut-3-en-2-one (benzalacetone) in the final product. Rearrangement of this compound catalyzed by acid.Implement a strict acid-free workup. Ensure all reagents and solvents used in the workup and purification are neutral.
Incomplete reduction of the starting material.Ensure the initial reduction reaction has gone to completion by TLC analysis before initiating the workup.
Formation of an emulsion during extraction. Presence of polar solvents like THF or ethanol (B145695) from the reaction mixture in the extraction solvent.If possible, remove the reaction solvent under reduced pressure before the aqueous workup. If an emulsion forms, a brine wash can help to break it up.
Product is wet after drying with anhydrous sodium sulfate (B86663). Insufficient drying agent or insufficient contact time.Add anhydrous sodium sulfate until it no longer clumps together and swirls freely. Allow the mixture to stand for at least 15-20 minutes before filtration.

Data Presentation

The choice of workup conditions can significantly impact the isolated yield of this compound. The following table provides an illustrative comparison of expected outcomes.

Workup Condition Key Steps Expected Yield of this compound Purity Concerns
Acidic Workup Quenching with dilute HCl, extraction, water washes, drying, and concentration.Low to ModerateSignificant contamination with (E)-4-phenylbut-3-en-2-one due to acid-catalyzed rearrangement.
Neutral Workup Quenching with saturated NH4Cl, extraction, saturated NaHCO3 wash, brine wash, drying, and concentration.HighMinimal decomposition, leading to a purer product.

Experimental Protocols

Protocol 1: Recommended Gentle Workup for this compound

This protocol is designed to minimize decomposition of the acid-sensitive allylic alcohol.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralizing Wash: Combine the organic extracts and wash once with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove dissolved water and aids in breaking any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps and swirls freely.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure at a low temperature (< 30°C) to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Luche Reduction of (E)-4-Phenyl-3-buten-2-one

The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, minimizing the formation of the saturated ketone.[3][4][5][6][7]

  • Reaction Setup: In a round-bottom flask, dissolve (E)-4-phenyl-3-buten-2-one and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol (B129727) at room temperature.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) portion-wise, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, follow the Recommended Gentle Workup for this compound (Protocol 1).

Visualizations

DecompositionPathway cluster_0 Acid-Catalyzed Decomposition 4_phenylbut_3_en_2_ol This compound protonated_alcohol Protonated Alcohol 4_phenylbut_3_en_2_ol->protonated_alcohol H+ (Acid) carbocation Allylic Carbocation (Resonance Stabilized) protonated_alcohol->carbocation - H2O benzalacetone (E)-4-Phenylbut-3-en-2-one carbocation->benzalacetone - H+

Caption: Acid-catalyzed decomposition of this compound.

ExperimentalWorkflow cluster_1 Recommended Workup Workflow start Reaction Mixture quench Quench with sat. NH4Cl start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Recommended gentle workup workflow for this compound.

References

Technical Support Center: Regioselective Reduction of Benzalacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective reduction of benzalacetone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the selective reduction of the carbonyl (C=O) or alkene (C=C) functional group in α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the reduction of benzalacetone?

The reduction of benzalacetone, an α,β-unsaturated ketone, can yield three main products depending on the reaction conditions and the reducing agent used. This regioselectivity is a critical consideration in synthetic planning.

  • 1,2-Reduction Product: Reduction of the carbonyl group yields an allylic alcohol, 4-phenyl-3-buten-2-ol .

  • 1,4-Reduction (Conjugate Addition) Product: Reduction of the carbon-carbon double bond results in a saturated ketone, 4-phenyl-2-butanone (benzylacetone).

  • Fully Reduced Product: Reduction of both the carbonyl and the double bond gives a saturated alcohol, 4-phenyl-2-butanol .

Q2: Why does a standard sodium borohydride (B1222165) (NaBH₄) reduction of benzalacetone result in poor regioselectivity?

Sodium borohydride is a versatile reducing agent, but its hydride is considered a "soft" nucleophile. α,β-unsaturated systems like benzalacetone possess two electrophilic sites: the "hard" carbonyl carbon and the "soft" β-carbon of the alkene. Consequently, NaBH₄ alone often attacks both sites, leading to a mixture of 1,2- and 1,4-reduction products and, in some cases, over-reduction, making it difficult to isolate a single desired product in high yield.[1]

Q3: How can I selectively reduce the carbonyl group to obtain the allylic alcohol (1,2-reduction)?

The Luche reduction is the most effective and widely used method for the selective 1,2-reduction of enones.[2][3][4] This reaction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727) or ethanol. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder") and directing the hydride attack exclusively to the carbonyl carbon.[1][2] This method effectively suppresses the competing 1,4-conjugate addition.[2][3]

Q4: What is the best approach to selectively reduce the C=C double bond (1,4-reduction)?

Catalytic transfer hydrogenation is a highly effective method for achieving selective 1,4-reduction of α,β-unsaturated ketones.[5] This technique avoids the use of high-pressure hydrogen gas and instead uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst.[5] For instance, gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃) have demonstrated high selectivity for the hydrogenation of the C=C bond in benzalacetone to produce the corresponding saturated ketone.[6]

Troubleshooting Guide

Issue 1: My reaction yields a mixture of the allylic alcohol and the saturated ketone.

  • Possible Cause: You are likely using a non-selective reducing agent like NaBH₄ without additives.

  • Troubleshooting Steps:

    • For 1,2-Reduction (Allylic Alcohol): Implement the Luche reduction protocol. Add CeCl₃·7H₂O to the reaction mixture before introducing NaBH₄. The cerium ion is crucial for directing the reduction to the carbonyl group.[2][3]

    • For 1,4-Reduction (Saturated Ketone): Switch to a catalytic transfer hydrogenation system. This method is specifically designed to target the alkene moiety.

Issue 2: The yield of my desired product is low, and I observe the formation of the fully saturated alcohol (4-phenyl-2-butanol).

  • Possible Cause: The reaction conditions are too harsh, or the reaction was allowed to proceed for too long, leading to over-reduction of the initial product.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity and minimize side reactions.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the starting material. Quench the reaction as soon as the benzalacetone is consumed to prevent further reduction of the desired product.

    • Reduce Reagent Stoichiometry: Carefully control the equivalents of the reducing agent. Use the minimum amount required for the primary transformation.

Issue 3: My starting material appears impure, and I am getting unexpected side products.

  • Possible Cause: The benzalacetone starting material may be contaminated with dibenzalacetone, a common byproduct of the Claisen-Schmidt condensation used to synthesize it.[7][8] Dibenzalacetone will also be reduced under the reaction conditions, leading to a complex product mixture.

  • Troubleshooting Steps:

    • Purify the Starting Material: Recrystallize or run a column chromatography on the benzalacetone before starting the reduction to ensure high purity.

    • Verify Synthesis Protocol: If synthesizing the benzalacetone in-house, ensure a large excess of acetone (B3395972) is used relative to benzaldehyde (B42025) to minimize the formation of the dibenzalacetone side product.[9]

Quantitative Data Summary

The choice of reducing system has a profound impact on the regioselectivity of benzalacetone reduction. The following table summarizes typical outcomes for different methods.

Reducing SystemTarget ProductSelectivityTypical YieldReference
NaBH₄MixturePoorVariable[1]
NaBH₄ / CeCl₃ (Luche Reduction)4-phenyl-3-buten-2-ol (1,2-Product)High (>95%)High[2][3]
Au/Fe₂O₃, Isopropanol (CTH)4-phenyl-2-butanone (1,4-Product)High (>60%)Good[6]
NaBH₄ / Ba(OAc)₂4-phenyl-3-buten-2-ol (1,2-Product)HighHigh[10]

Key Experimental Protocols

Protocol 1: Selective 1,2-Reduction via Luche Reduction

This protocol details the selective reduction of the carbonyl group of benzalacetone to yield 4-phenyl-3-buten-2-ol.

  • Reaction Setup: To a round-bottom flask, add benzalacetone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq). Dissolve the solids in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15 minutes. Vigorous bubbling (hydrogen evolution) will be observed.

  • Reaction Monitoring: Monitor the reaction progress by TLC, eluting with a 4:1 hexanes:ethyl acetate (B1210297) mixture. The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the bubbling ceases. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to obtain pure 4-phenyl-3-buten-2-ol.

Protocol 2: Selective 1,4-Reduction via Catalytic Transfer Hydrogenation (CTH)

This protocol outlines the selective reduction of the C=C bond of benzalacetone to yield 4-phenyl-2-butanone.

  • Catalyst Preparation: Add the catalyst (e.g., 5 mol% Au/Fe₂O₃) to a round-bottom flask equipped with a reflux condenser.

  • Reaction Setup: Add benzalacetone (1.0 eq) and the hydrogen donor solvent, isopropanol.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C).

  • Reaction Monitoring: Monitor the reaction by GC-MS or TLC. The reaction may take several hours to reach completion.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.

Visualizations

G cluster_start Starting Material cluster_products Potential Reduction Products A Benzalacetone (α,β-Unsaturated Ketone) B 4-phenyl-3-buten-2-ol (Allylic Alcohol) A->B  1,2-Reduction (Luche: NaBH₄, CeCl₃) C 4-phenyl-2-butanone (Saturated Ketone) A->C  1,4-Reduction (Catalytic Transfer Hydrogenation)   D 4-phenyl-2-butanol (Saturated Alcohol) B->D Over-reduction C->D Over-reduction G start Reaction Start: Setup & Reagent Addition monitor Monitor Reaction Progress (e.g., TLC, GC-MS) start->monitor complete Is Starting Material Consumed? monitor->complete complete->monitor  No workup Aqueous Workup (Quench, Extract) complete->workup  Yes purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, IR, MS) purify->analyze end Pure Product analyze->end G start Problem: Poor Regioselectivity q1 What is the desired product? start->q1 sol1_2 Solution: Use Luche Reduction (NaBH₄ + CeCl₃) q1->sol1_2 1,2-Product (Allylic Alcohol) sol1_4 Solution: Use Catalytic Transfer Hydrogenation (CTH) q1->sol1_4 1,4-Product (Saturated Ketone) q2 Is yield still low or over-reduction observed? sol1_2->q2 sol2_2 1. Lower temperature (0°C to -78°C) 2. Monitor reaction closely via TLC 3. Check starting material purity q2->sol2_2 Yes q3 Is reaction slow or incomplete? sol1_4->q3 sol2_4 1. Screen different catalysts 2. Increase reaction temperature/time 3. Ensure H-donor is not limiting q3->sol2_4 Yes

References

Technical Support Center: Troubleshooting Low Conversion in Catalytic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic reductions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.

Troubleshooting Guides & FAQs

This section is organized by the primary components of a catalytic reduction. A logical troubleshooting workflow is essential for efficiently identifying the root cause of low conversion.[1]

Diagram: General Troubleshooting Workflow

G start Low Conversion Observed cat_check 1. Evaluate Catalyst start->cat_check Start Here sub_check 2. Assess Substrate & Solvent cat_check->sub_check Catalyst OK resolve Problem Identified & Resolved cat_check->resolve Issue Found cond_check 3. Review Reaction Conditions sub_check->cond_check Substrate/Solvent OK sub_check->resolve Issue Found cond_check->resolve Conditions Optimized no_resolve Issue Persists: Consult Literature for Substrate-Specific Issues cond_check->no_resolve No Obvious Issue no_resolve->resolve Further Investigation

Caption: A systematic workflow for diagnosing low conversion in catalytic reductions.

Category 1: Catalyst-Related Issues

The catalyst is central to the reaction, and its condition is paramount for achieving high conversion.[2]

Q1: My reaction is stalled. Could the catalyst be poisoned?

A: Yes, catalyst poisoning is a very common cause of low or no conversion. Poisoning occurs when substances bind strongly to the active sites on the catalyst surface, blocking them from reactants.[2][3]

  • Common Poisons:

    • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for many metal catalysts like Palladium (Pd) and Nickel (Ni).[4][5][6]

    • Nitrogen Compounds: While some nitrogen-containing functional groups are the intended substrate (e.g., nitro groups), others like unprotected amines or pyridines can act as inhibitors.[7]

    • Other Culprits: Phosphines, carbon monoxide, cyanides, and heavy metal ions (lead, mercury) can also deactivate catalysts.[5][8]

  • Troubleshooting Steps:

    • Purify the Substrate: Ensure the starting material is free from residual reagents or impurities from previous steps, especially those containing sulfur. Purification by chromatography, recrystallization, or distillation is recommended.[2][7]

    • Use High-Purity Solvents and Gases: Impurities in solvents or the hydrogen gas source can introduce poisons. Use high-purity, filtered hydrogen and anhydrous, deoxygenated solvents.[2]

    • Pre-treat with Raney Nickel: In some cases, pre-treating the substrate solution with a small amount of Raney Nickel can help remove sulfur-based impurities before the main reaction.[5]

Q2: I'm using a fresh bottle of catalyst, but the reaction is still slow. What could be wrong?

A: Even fresh catalyst can underperform due to improper handling, storage, or inherent batch-to-batch variability.

  • Potential Causes:

    • Improper Handling: Many common catalysts, like Pd/C and Raney Nickel, are pyrophoric, especially when dry and exposed to air.[9][10] This exposure can oxidize and deactivate the metal surface. Always handle catalysts under an inert atmosphere (Nitrogen or Argon).[11]

    • Catalyst Deactivation: High reaction temperatures can cause the fine metal particles on the support to fuse together (sintering), which reduces the active surface area.[3][12] Fouling, where byproducts deposit on the catalyst surface, can also block active sites.[3]

    • Incorrect Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. While optimizing for low catalyst loading is a goal, a higher loading (e.g., 5-10 mol%) is often advisable during initial troubleshooting.[11][13]

  • Troubleshooting Steps:

    • Perform a Test Reaction: Run a small-scale reaction on a known, reliable substrate (e.g., hydrogenation of cyclohexene) to verify the activity of your catalyst batch.

    • Increase Catalyst Loading: Double the catalyst loading in a trial experiment to see if the conversion rate improves.

    • Ensure Proper Handling: When adding the catalyst to the reaction vessel, do so under a positive pressure of inert gas. If adding to a solvent, ensure the solvent is deoxygenated.

Category 2: Substrate & Solvent Issues

The purity of the substrate and the choice of solvent have a significant impact on the reaction outcome.[2]

Q3: How do I know if my substrate purity is the problem?

A: Substrate impurities are a frequent source of catalyst inhibition.[7]

  • Common Inhibitory Impurities:

    • Halides (Cl⁻, Br⁻, I⁻): Residual halides from the substrate's synthesis can react with the catalyst metal center, forming less active species.[7]

    • Water: Excess water can lead to the formation of inactive metal hydroxo or oxo species, especially with chiral catalysts.[7] Solvents must be anhydrous.[1]

    • Strongly Coordinating Groups: Unprotected functional groups like amines or thiols can bind strongly to the catalyst, inhibiting the desired reaction.[7]

  • Troubleshooting Steps:

    • Analyze Purity: Use analytical techniques like NMR, LC-MS, or GC-MS to identify and quantify impurities in your starting material.

    • Repurify: If impurities are detected, repurify the substrate using an appropriate method (e.g., column chromatography, recrystallization).

    • Use a Guard Column: For valuable substrates, passing a solution of the material through a small plug of silica (B1680970) or alumina (B75360) can sometimes remove polar impurities.

Q4: Can the choice of solvent really stop the reaction?

A: Absolutely. The solvent plays a critical role in dissolving the substrate and hydrogen, and it can directly interact with the catalyst surface, affecting its activity.[14][15][16]

  • Solvent Effects:

    • Solubility: Poor solubility of the substrate or hydrogen in the chosen solvent will limit the reaction rate. The solubility of hydrogen generally decreases in more polar solvents and at higher temperatures.[5]

    • Catalyst Interaction: Some solvents can adsorb onto the catalyst surface, competing with the substrate for active sites.[15][17] For example, some polar aprotic solvents can inhibit hydrogenation over Ru catalysts.[17]

    • Reactivity: The solvent can alter the binding strength of hydrogen and the substrate to the catalyst, directly influencing the reaction rate.[14][16] Certain alcoholic solvents have been shown to cause deactivation of Pd and Ni catalysts.[18]

  • Troubleshooting Steps:

    • Screen Solvents: If conversion is low, test a range of common, high-purity solvents. Protic solvents like ethanol (B145695) and methanol (B129727) are common, as are aprotic solvents like ethyl acetate (B1210297) and THF.[2]

    • Ensure Solvent Quality: Always use anhydrous, deoxygenated solvents.[2]

Data Presentation: Solvent Effects on Hydrogenation Rate

The following table summarizes the relative reaction rates of benzaldehyde (B42025) hydrogenation over a Pd/C catalyst in different solvents, demonstrating the significant impact of solvent choice.

SolventRelative ActivitySolvent Type
Methanol (MeOH)HighestProtic, Polar
WaterHighProtic, Polar
Tetrahydrofuran (THF)MediumAprotic, Polar
DioxaneLowestAprotic, Polar
Data derived from studies on benzaldehyde hydrogenation on Pd/C, showing a 30-fold difference in activity across solvents.[14]
Category 3: Reaction Condition Issues

Optimizing reaction parameters is crucial for success.[2][19]

Q5: I'm using a hydrogen balloon, but the reaction isn't working. Is that enough pressure?

A: Not always. While balloon pressure (approx. 1 atm) is sufficient for many simple alkene hydrogenations, more challenging substrates often require higher pressures to achieve a reasonable reaction rate.[2]

  • Troubleshooting Steps:

    • Increase Pressure: If available, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 3-5 bar (approx. 45-75 psi).

    • Ensure a Good Seal: Check that your reaction setup is completely sealed and there are no leaks. A slow leak will prevent the system from maintaining a positive hydrogen atmosphere.

    • Purge System Thoroughly: Before introducing hydrogen, ensure the reaction vessel is thoroughly purged of air (oxygen) by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times. Then, repeat the process with hydrogen.

Q6: How do I balance temperature and reaction time?

A: Temperature and time are inversely related, but the relationship is not always simple.

  • Key Considerations:

    • Temperature: Increasing the temperature generally increases the reaction rate.[2][] However, excessively high temperatures can promote side reactions and lead to catalyst sintering or decomposition.[2][3] Many standard hydrogenations work well at room temperature.[2]

    • Reaction Time: Some reductions are simply slow and require extended reaction times (e.g., 12-24 hours).

    • Agitation: Vigorous stirring is critical to ensure efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[2][8] Poor agitation can severely limit the reaction rate, making it appear that other parameters are at fault.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use TLC or GC/LC to monitor the reaction progress over time. If you see a slow but steady conversion, simply extending the reaction time may be sufficient.

    • Increase Agitation: Ensure your stir bar is providing vigorous agitation and that the catalyst is well-suspended in the solution.

    • Gently Increase Temperature: If the reaction is stalled at room temperature, try increasing the temperature to 40-50°C. Monitor closely for byproduct formation.

Diagram: Interrelationship of Reaction Parameters

G cluster_0 Primary Levers cluster_1 Outcomes Pressure H₂ Pressure Rate Reaction Rate Pressure->Rate Increases Temp Temperature Temp->Rate Increases Selectivity Selectivity Temp->Selectivity Can Decrease Deactivation Catalyst Deactivation Temp->Deactivation Can Increase Time Time Time->Rate Allows Completion Agitation Agitation Agitation->Rate Increases (Mass Transfer)

Caption: Key parameters influencing the rate and outcome of catalytic reductions.

Experimental Protocols

Protocol 1: Standard Procedure for Catalyst Filtration (Pd/C)

This protocol describes the safe removal of a pyrophoric catalyst after the reaction is complete.

  • Inert Atmosphere Purge: Once the reaction is deemed complete by TLC or GC/LC, stop the stirring and carefully purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace all hydrogen. This is a critical safety step to prevent fires.[11]

  • Prepare Filtration Pad: Prepare a short pad of Celite® or silica gel in a Büchner or fritted glass funnel. The pad should be about 1-2 cm thick.

  • Wet the Pad: Wet the Celite® pad with the same solvent used in the reaction. This prevents the dry catalyst from being exposed to air on the filter paper.

  • Filter the Slurry: Under a gentle stream of inert gas if possible, carefully transfer the reaction mixture onto the Celite® pad.

  • Wash: Wash the reaction flask and the Celite® pad with several small portions of the reaction solvent to ensure all of the product is collected.[2]

  • Isolate Product: Combine the filtrate and washings. The product can then be isolated by removing the solvent under reduced pressure.[2]

  • Catalyst Quenching: Keep the Celite® pad with the catalyst wet. To safely dispose of it, transfer the wet slurry to a separate beaker and slowly add a dilute acid (e.g., 1M HCl) to quench any remaining activity before disposal according to your institution's guidelines.

Protocol 2: Small-Scale Test for Catalyst Activity

Use this protocol to quickly assess the viability of a new or old batch of catalyst.

  • Substrate: In a small reaction vial with a stir bar, dissolve a simple, unhindered alkene (e.g., 100 mg of cyclohexene) in a standard solvent (e.g., 5 mL of ethanol).

  • Catalyst Addition: Under an inert atmosphere, add a standard amount of the catalyst to be tested (e.g., 10 mg of 10% Pd/C).

  • Hydrogenation: Seal the vial with a septum and a balloon filled with hydrogen gas. Purge the vial by briefly applying vacuum and backfilling with the hydrogen from the balloon (repeat 3 times).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: After 30-60 minutes, take a small aliquot, filter it through a pipette with a small cotton plug, and analyze by GC or ¹H NMR.

  • Assessment: A highly active catalyst should show >95% conversion of cyclohexene (B86901) to cyclohexane (B81311) within this timeframe. If conversion is low, the catalyst activity is questionable.

References

Technical Support Center: Stereoselective Synthesis of 4-Phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenylbut-3-en-2-ol, with a specific focus on the impact of solvents on stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory synthesis involves a two-step process. The first step is an aldol (B89426) condensation of benzaldehyde (B42025) and acetone (B3395972) to form the precursor, (E)-4-phenyl-3-buten-2-one (benzalacetone). The second step is the reduction of the ketone group in benzalacetone to a hydroxyl group, yielding this compound.

Q2: How does the choice of solvent influence the stereoselectivity of the reduction of 4-phenyl-3-buten-2-one (B7806413)?

Q3: What are the common side products in the synthesis of this compound?

A3: In the initial aldol condensation step, a common side product is dibenzalacetone, which forms from the reaction of a second molecule of benzaldehyde with the benzalacetone product. During the reduction step, incomplete reaction will leave unreacted 4-phenyl-3-buten-2-one. Over-reduction can lead to the saturation of the carbon-carbon double bond, resulting in 4-phenylbutan-2-ol.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Diastereomeric/Enantiomeric Excess The chosen solvent may not be optimal for inducing stereoselectivity.1. Solvent Screening: Perform the reduction in a variety of solvents with different polarities (e.g., methanol, ethanol (B145695), isopropanol, tetrahydrofuran, diethyl ether) to empirically determine the best solvent for the desired stereoisomer. 2. Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. 3. Chiral Reducing Agents: Employ chiral reducing agents (e.g., chiral boranes or metal hydrides modified with chiral ligands) to induce enantioselectivity. The choice of solvent is also critical in these systems to ensure proper coordination and stereochemical control.
Incomplete Reaction Insufficient amount of reducing agent or deactivation of the reagent.1. Increase Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄). 2. Check Reagent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture. 3. Monitor Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction until the starting material is consumed.
Formation of Byproducts Reaction conditions favoring side reactions.1. Control Stoichiometry: In the aldol condensation, use a controlled ratio of benzaldehyde to acetone to minimize the formation of dibenzalacetone. 2. Selective Reducing Agent: Use a chemoselective reducing agent that specifically targets the ketone without affecting the double bond (e.g., NaBH₄ under controlled conditions). 3. Purification: Purify the intermediate 4-phenyl-3-buten-2-one before the reduction step to remove any side products from the first reaction.
Difficulty in Product Isolation Emulsion formation during workup or product solubility issues.1. Break Emulsions: Add a saturated brine solution during the aqueous workup to help break up emulsions. 2. Solvent Extraction: Use an appropriate organic solvent for extraction in which the product is highly soluble and the impurities are less soluble. Ethyl acetate (B1210297) is a common choice.

Experimental Protocols

Synthesis of (E)-4-Phenyl-3-buten-2-one (Benzalacetone)

This protocol is based on a standard aldol condensation reaction.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

Procedure:

  • In a flask, combine benzaldehyde and acetone in a 1:1 molar ratio in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise while maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-4-phenyl-3-buten-2-one.

Stereoselective Reduction of (E)-4-Phenyl-3-buten-2-one to this compound

This protocol describes a general procedure for the reduction using sodium borohydride (B1222165).[1] The choice of solvent is a critical parameter that should be optimized to achieve the desired stereoselectivity.

Materials:

  • (E)-4-phenyl-3-buten-2-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (or other solvent for screening)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (E)-4-phenyl-3-buten-2-one (1.0 equiv) in anhydrous ethanol (or the solvent of choice) in a round-bottomed flask under a nitrogen atmosphere.[1]

  • Cool the solution to 0-4 °C in an ice-water bath.[1]

  • Add sodium borohydride (1.0-1.2 equiv) portion-wise, maintaining the temperature below 10 °C.[1]

  • Stir the reaction mixture at 0-4 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 50 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0-4 °C and slowly quench the reaction by the dropwise addition of deionized water.[1]

  • Carefully add a solution of dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH.[1]

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.[1]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric or enantiomeric excess using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 4-Phenylbut-3-en-2-one cluster_reduction Stereoselective Reduction cluster_analysis Analysis start_synthesis Benzaldehyde + Acetone aldol Aldol Condensation (Base Catalyst, Solvent) start_synthesis->aldol workup_synthesis Workup & Purification aldol->workup_synthesis product_ketone (E)-4-Phenyl-3-buten-2-one workup_synthesis->product_ketone start_reduction (E)-4-Phenyl-3-buten-2-one product_ketone->start_reduction Intermediate reduction Reduction (Reducing Agent, Solvent) start_reduction->reduction workup_reduction Workup & Purification reduction->workup_reduction product_alcohol This compound workup_reduction->product_alcohol analysis Stereoselectivity Analysis (HPLC, NMR) product_alcohol->analysis

Caption: Experimental workflow for the synthesis and stereoselective reduction of this compound.

Troubleshooting_Logic start Low Stereoselectivity? solvent Screen Solvents (Polar Protic, Aprotic, Nonpolar) start->solvent Yes end Improved Stereoselectivity start->end No temperature Lower Reaction Temperature solvent->temperature chiral_reagent Use Chiral Reducing Agent temperature->chiral_reagent chiral_reagent->end

Caption: Troubleshooting logic for improving the stereoselectivity of the reduction reaction.

References

Technical Support Center: Biocatalytic Production of (S)-4-phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic production of (S)-4-phenylbut-3-en-2-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the asymmetric reduction of the prochiral ketone trans-4-phenylbut-3-en-2-one to the valuable chiral building block (S)-4-phenylbut-3-en-2-ol.

Category 1: Low Product Yield & Conversion Rate

Question: My reaction has stalled, or the final conversion to (S)-4-phenylbut-3-en-2-ol is significantly lower than expected. What are the potential causes and solutions?

Answer: Low conversion is a frequent challenge in biocatalytic reactions and can stem from several factors related to the enzyme, substrate, or reaction conditions.

Troubleshooting Steps:

  • Enzyme Inactivation: The biocatalyst (isolated enzyme or whole cells) may have lost activity.

    • Solution: Verify the specific activity of your enzyme batch before starting the reaction. Ensure the reaction temperature and pH are within the optimal range for the chosen ketoreductase (KRED) or alcohol dehydrogenase (ADH).[1][2] Avoid harsh conditions like extreme pH or high temperatures, which can denature the enzyme.[3] If using whole cells, confirm cell viability and consider immobilization techniques to improve stability.[2]

  • Cofactor Limitation/Degradation: The reduction of ketones by KREDs is dependent on a nicotinamide (B372718) cofactor (NADH or NADPH).[4] If the cofactor is not efficiently regenerated, the reaction will stop.

    • Solution: Ensure your cofactor regeneration system is robust. For whole-cell systems, this is often handled internally, but providing a co-substrate like glucose or isopropanol (B130326) can be crucial.[1][5] For isolated enzyme systems, a coupled-enzyme approach (e.g., glucose dehydrogenase - GDH) is highly effective and often superior to substrate-coupled systems (e.g., isopropanol/ADH).[6][7] Using a coupled-enzyme system can eliminate issues of cosolvent inactivation and thermodynamic limitations.[6]

  • Substrate/Product Inhibition: High concentrations of the substrate (trans-4-phenylbut-3-en-2-one) or the product ((S)-4-phenylbut-3-en-2-ol) can inhibit the enzyme, reducing its activity.

    • Solution: Implement a substrate feeding strategy to maintain a low, non-inhibitory concentration. Using a two-phase aqueous/organic solvent system can also help by partitioning the substrate and product, reducing their concentration in the aqueous phase where the enzyme resides.[8]

  • Poor Substrate Solubility: trans-4-phenylbut-3-en-2-one has limited solubility in aqueous buffers, which can limit its availability to the enzyme.

    • Solution: Add a low percentage of a water-miscible co-solvent (e.g., 5-10% ethanol (B145695) or DMSO) to improve substrate solubility.[7] However, be mindful that high concentrations of organic solvents can inactivate the enzyme.[6] A two-phase system is another effective strategy to overcome solubility issues.[8]

Category 2: Poor Enantioselectivity (Low e.e.%)

Question: The enantiomeric excess (e.e.) of my (S)-4-phenylbut-3-en-2-ol is below the desired level (>99%). How can I improve it?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric biocatalysis. Suboptimal e.e. often points to the choice of biocatalyst or competing side reactions.

Troubleshooting Steps:

  • Incorrect Enzyme Selection: Not all ketoreductases will exhibit high stereoselectivity for this specific substrate. Some microorganisms may contain multiple reductases with competing stereopreferences (one producing the (S)-enantiomer and another producing the (R)-enantiomer).

    • Solution: Screen a panel of different KREDs or whole-cell biocatalysts to find one with high selectivity for producing the (S)-enantiomer. Organisms like Weissella cibaria have been shown to produce (S,E)‐4‐phenylbut‐3‐en‐2‐ol with excellent conversion and enantiopurity.[9]

  • Sub-optimal Reaction Conditions: Temperature and pH can influence the flexibility of the enzyme's active site, sometimes affecting enantioselectivity.

    • Solution: Systematically optimize the reaction pH and temperature. While 30-35°C and a pH around 6.0-7.0 are common starting points, the ideal conditions are enzyme-specific.[1]

  • Byproduct Formation: In whole-cell systems, other enzymes might catalyze undesired side reactions, such as the reduction of the C=C double bond in the substrate.

    • Solution: Analyze the reaction mixture for byproducts. If competing reactions are significant, using an isolated, purified enzyme instead of a whole-cell system may be necessary to ensure only the desired reaction occurs.[10]

Category 3: Scale-Up Challenges

Question: I have a successful lab-scale protocol, but I'm facing issues when trying to scale up the reaction volume. What should I consider?

Answer: Scaling up a biocatalytic process introduces new challenges related to mass transfer, pH control, and heat dissipation.

Troubleshooting Steps:

  • Poor Mixing and Mass Transfer: In larger vessels, inefficient stirring can lead to poor mixing, creating gradients in pH, temperature, and substrate concentration. This limits the overall reaction rate.

    • Solution: Ensure adequate agitation by selecting an appropriate impeller and optimizing the stirring speed for the larger volume. For whole-cell systems, be mindful that excessive shear stress can damage the cells.

  • pH Fluctuation: Cofactor regeneration systems often produce acidic byproducts (e.g., gluconic acid from the GDH reaction). In large batches, these can cause significant drops in pH, inactivating the enzyme.

    • Solution: Implement an automated pH control system (autotitrator) to add a base (e.g., KOH or NaOH) and maintain the optimal pH throughout the reaction.[6][7]

  • Substrate Addition and Monitoring: Manually adding substrate or controlling pH becomes impractical at a larger scale.

    • Solution: Utilize automated pumps for controlled substrate feeding and base addition. This ensures stable reaction conditions and avoids inhibitory substrate concentrations. Preparative-scale bioreductions have been successfully performed with substrate concentrations up to 40 mmol/L.[5]

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the biocatalytic reduction of prochiral ketones.

Table 1: Comparison of Cofactor Regeneration Strategies

Regeneration SystemCo-substrateCo-enzymeTypical Substrate LoadingAdvantagesDisadvantagesReference
Substrate-Coupled Isopropanol (IPA)None (uses primary KRED)~200 mMSimple, single-enzyme system.Slower reaction times, potential enzyme inactivation by IPA, thermodynamic limitations.[7]
Enzyme-Coupled GlucoseGlucose Dehydrogenase (GDH)>700 mMHigh substrate loading, faster reactions, avoids organic co-solvents, favorable thermodynamics.Requires a second enzyme, potential for pH drop due to gluconic acid formation.[7][11]
Enzyme-Coupled EthanolAlcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (AlDH)1 mmol scaleUses biomass-derived reductant, can act as a co-solvent.Can require multiple enzymes for full 4-electron transfer.[12]

Table 2: Optimized Conditions for Whole-Cell Bioreduction

ParameterOptimized ValueMicroorganism ExampleReference
Temperature35°CAcetobacter pasteurianus[1]
pH5.0Acetobacter pasteurianus[1]
Co-substrate500 mmol/L IsopropanolAcetobacter pasteurianus[1]
Substrate Conc.40 mmol/LAcetobacter pasteurianus[1][5]
Cell Conc. (wet)25 mg/mLAcetobacter pasteurianus[1][5]
Shaking Rate120 rpmAcetobacter pasteurianus[1]
Result 95.0% Yield, >99.9% e.e. Acetobacter pasteurianus[5]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of trans-4-phenylbut-3-en-2-one

This protocol is a general guideline for a preparative-scale reaction using whole cells. Optimization will be required based on the specific microorganism used.

  • Cell Preparation:

    • Cultivate the selected microorganism (e.g., Weissella cibaria N9 or a recombinant E. coli strain overexpressing a suitable KRED and GDH) in an appropriate growth medium until the optimal growth phase (e.g., late log phase) is reached.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.0) and centrifuge again. The resulting wet cell pellet can be used directly or stored at -20°C.[7]

  • Preparative-Scale Bioreduction (e.g., 200 mL scale):

    • In a reaction vessel, prepare 200 mL of reaction buffer (e.g., 50 mmol/L TEA-HCl, pH 5.0 or 100 mM KPi, pH 7.0).[5]

    • Add the co-substrate for cofactor regeneration. For an internal GDH system, add glucose to a final concentration of ~1.2 equivalents relative to the ketone substrate. For a substrate-coupled system, add isopropanol (e.g., 500 mmol/L).[5]

    • Add the biocatalyst. Suspend 5 g of wet cells (final concentration of 25 mg/mL) in the buffer.[5]

    • If using an isolated enzyme system, add the KRED and GDH enzymes to the desired activity units (e.g., 100 U each).[7]

    • Initiate the reaction by adding the substrate, trans-4-phenylbut-3-en-2-one (e.g., 8 mmol for a 40 mmol/L final concentration).[5]

    • Maintain the reaction at the optimal temperature (e.g., 30-35°C) with constant agitation (e.g., 120-150 rpm).[1]

    • Monitor the pH. If it drops, control it by the manual or automated addition of a base (e.g., 3.0 M KOH).[6]

  • Reaction Monitoring and Work-up:

    • Periodically take samples from the reaction mixture.

    • Extract the samples with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Analyze the organic phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion rate and the enantiomeric excess (e.e.) of the product.

    • Once the reaction is complete (no further substrate conversion), terminate the reaction.

    • Extract the entire reaction mixture with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

Experimental & Logic Diagrams

G Figure 1: General Workflow for Whole-Cell Biocatalysis cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Recovery Culture Cell Culture & Growth Harvest Harvesting & Washing Culture->Harvest Setup Reaction Setup (Buffer, Co-substrate) Harvest->Setup Biocat Add Biocatalyst Setup->Biocat Reaction Substrate Addition & pH/Temp Control Biocat->Reaction Monitor Reaction Monitoring (GC/HPLC) Reaction->Monitor Extract Product Extraction Monitor->Extract Purify Purification Extract->Purify

Figure 1: General Workflow for Whole-Cell Biocatalysis

G Figure 2: Troubleshooting Flowchart for Low Conversion Start Low Conversion Rate? Enzyme Check Enzyme Activity - Denatured? - Optimal pH/Temp? Start->Enzyme Enzyme Issue? Cofactor Verify Cofactor Regeneration - Co-substrate limiting? - Regeneration enzyme active? Start->Cofactor Cofactor Issue? Inhibition Assess Inhibition - Substrate too high? - Product accumulation? Start->Inhibition Inhibition? Solubility Check Substrate Solubility - Is substrate fully dissolved? Start->Solubility Solubility? Sol_Enzyme Optimize T & pH Use fresh/immobilized catalyst Enzyme->Sol_Enzyme Sol_Cofactor Add more co-substrate Use robust system (e.g., GDH) Cofactor->Sol_Cofactor Sol_Inhibition Implement substrate feeding Use two-phase system Inhibition->Sol_Inhibition Sol_Solubility Add co-solvent (e.g., 10% EtOH) Use two-phase system Solubility->Sol_Solubility

Figure 2: Troubleshooting Flowchart for Low Conversion

G Figure 3: Coupled-Enzyme Cofactor Regeneration System cluster_main Primary Reaction cluster_regen Regeneration Cycle Ketone trans-4-phenylbut-3-en-2-one (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Alcohol (S)-4-phenylbut-3-en-2-ol (Product) KRED->Alcohol NADP NADP+ KRED->NADP consumes Glucose Glucose (Co-substrate) GDH Glucose Dehydrogenase (GDH) Glucose->GDH GluconicAcid Gluconic Acid (Byproduct) GDH->GluconicAcid NADPH NADPH GDH->NADPH regenerates NADPH->KRED provides H- NADP->GDH consumes

Figure 3: Coupled-Enzyme Cofactor Regeneration System

References

Validation & Comparative

A Strategic Guide to Chiral HPLC Method Development for the Separation of 4-phenylbut-3-en-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative framework and a strategic workflow for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the resolution of 4-phenylbut-3-en-2-ol enantiomers.

While specific, pre-existing chiral HPLC methods for this compound are not extensively documented in publicly available literature, a systematic approach to method development can lead to successful enantioseparation. This guide outlines the key considerations, from selecting a chiral stationary phase (CSP) to optimizing the mobile phase, and provides a template for comparing experimental results. The principles of chiral separation rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[1]

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical factor in achieving enantiomeric separation.[2] For a compound like this compound, which contains an aromatic ring and a hydroxyl group, polysaccharide-based CSPs are a highly recommended starting point due to their broad enantiorecognition capabilities.[1][2] These phases, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a variety of interaction mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.

Below is a template table for comparing the performance of different chiral stationary phases and mobile phase conditions during method development. Researchers can populate this table with their own experimental data to objectively compare the outcomes.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
e.g., Lux® Cellulose-1e.g., 250 x 4.6 mm, 5 µme.g., n-Hexane/Isopropanol (B130326) (90:10, v/v)e.g., 1.0e.g., 220
e.g., Chiralpak® AD-He.g., 250 x 4.6 mm, 5 µme.g., n-Hexane/Ethanol (85:15, v/v)e.g., 1.0e.g., 220
e.g., Chiralcel® OD-He.g., 250 x 4.6 mm, 5 µme.g., n-Hexane/Isopropanol/DEA (80:20:0.1)e.g., 0.8e.g., 220
...

Experimental Protocol: A General Approach

The following protocol outlines a systematic approach to screen for and optimize the chiral separation of this compound.

1. Preparation of Solutions

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent such as methanol (B129727) or isopropanol. From the stock solution, prepare a working standard at a concentration of approximately 50 µg/mL by diluting with the initial mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of solvents. For normal phase chromatography, common mobile phases consist of n-hexane or heptane (B126788) with an alcohol modifier such as isopropanol or ethanol.[3] It is recommended to filter the mobile phase through a 0.45 µm filter and degas it before use.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Columns: Screen a selection of polysaccharide-based chiral columns (e.g., from the Chiralpak or Lux series).

  • Initial Screening Conditions:

    • Mobile Phase: Start with a screening gradient or isocratic conditions such as n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220 nm is a reasonable starting point.

    • Injection Volume: 5-10 µL.

3. Optimization

  • Mobile Phase Composition: If no or poor separation is observed, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also reduce the resolution.[3]

  • Alcohol Modifier: Test different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can offer different selectivities.

  • Additives: For compounds with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.

  • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and thus affect the separation.

Workflow for Chiral HPLC Method Development

The development of a chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow from initial screening to method finalization.

Chiral_HPLC_Method_Development start_end start_end process process decision decision output output start Start: Define Analyte & Goals select_csp Select CSPs for Screening (e.g., Polysaccharide-based) start->select_csp select_mp Select Initial Mobile Phase Conditions select_csp->select_mp screen Perform Initial Screening Runs select_mp->screen evaluate Evaluate Separation (α > 1, Rs > 1.5?) screen->evaluate optimize Optimize Mobile Phase & Temperature evaluate->optimize Partial or No Separation validate Finalize & Validate Method evaluate->validate Good Separation reevaluate Re-evaluate Separation optimize->reevaluate reevaluate->optimize Improved, but not optimal new_csp Select New CSPs reevaluate->new_csp No Separation reevaluate->validate Meets Goals new_csp->select_mp end End validate->end

Caption: Workflow for Chiral HPLC Method Development.

By following this systematic approach, researchers can efficiently develop a reliable and robust chiral HPLC method for the separation of this compound enantiomers, enabling accurate quantification and further stereospecific studies.

References

Determining the Absolute Configuration of 4-phenylbut-3-en-2-ol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, where enantiomers can exhibit significantly different biological activities. This guide provides an objective comparison of key experimental methods for assigning the absolute configuration of 4-phenylbut-3-en-2-ol enantiomers, supported by experimental protocols and data.

Method Comparison Overview

Several powerful techniques are available for determining the absolute configuration of chiral alcohols like this compound. The primary methods discussed here are X-ray Crystallography, Mosher's Method (a nuclear magnetic resonance technique), and Chiroptical Spectroscopy, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

MethodPrincipleSample RequirementsThroughputKey Advantage
X-ray Crystallography Diffraction of X-rays by a single crystal to produce a 3D electron density map.High-quality single crystal.LowProvides an unambiguous and definitive structural determination.
Mosher's Method ¹H NMR analysis of diastereomeric esters formed by reacting the alcohol with a chiral derivatizing agent (MTPA).Small amount of purified alcohol.ModerateDoes not require crystallization; relies on standard NMR instrumentation.
VCD/ECD Spectroscopy Measures the differential absorption of circularly polarized light by a chiral molecule.Purified sample in solution.HighNon-destructive and can be used for non-crystalline samples.

Quantitative Data Presentation: Mosher's Method (Illustrative Example)

While the absolute configuration of (+)-(E)-4-phenylbut-3-en-2-ol has been definitively determined as (R) via X-ray crystallography, obtaining specific ¹H NMR data for its Mosher esters from public literature is challenging. Therefore, the following table presents illustrative data for a generic secondary alcohol (R¹-CH(OH)-R²) to demonstrate the principles of Mosher's method. The analysis relies on the differential shielding of protons in the (R)- and (S)-MTPA esters.

Protons in R¹δS (ppm)δR (ppm)Δδ (δS - δR) (ppm)Protons in R²δS (ppm)δR (ppm)Δδ (δS - δR) (ppm)
Hₐ2.152.25-0.10Hₓ3.803.75+0.05
Hₑ1.902.05-0.15Hᵧ4.104.02+0.08

Note: This data is for illustrative purposes. In a real analysis of this compound, R¹ would represent the methyl group and R² the styryl group.

Experimental Protocols

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule, from which the absolute configuration can be determined, often by analyzing the anomalous dispersion of X-rays by heavier atoms in the crystal.

Methodology:

  • Crystallization: Grow a high-quality single crystal of an enantiomerically pure derivative of this compound. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are then refined.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and 1 for the incorrect one.

For (+)-(E)-4-phenylbut-3-en-2-ol, a derivative was used for X-ray crystallography, which confirmed the absolute configuration to be (R).

Mosher's Method (¹H NMR Spectroscopy)

Principle: This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The protons in these diastereomers experience different magnetic environments, leading to different chemical shifts in the ¹H NMR spectrum. The differences in these chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration of the alcohol.

Methodology:

  • Esterification:

    • In two separate reactions, react the enantiomerically enriched this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base like pyridine.

    • Ensure the reactions go to completion and then quench and extract the respective (S)- and (R)-MTPA esters.

  • NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for the substituents on either side of the carbinol center (the methyl and styryl groups in the case of this compound).

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • For an (R)-alcohol, the protons on the side of the larger group (styryl) in a Newman projection will generally have positive Δδ values, while protons on the side of the smaller group (methyl) will have negative Δδ values. The opposite is true for an (S)-alcohol.

Chiroptical Spectroscopy (VCD and ECD)

Principle: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared and UV-visible regions, respectively. The resulting spectrum is unique to a specific enantiomer and can be compared to theoretically calculated spectra to determine the absolute configuration.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., chloroform-d (B32938) for VCD, methanol (B129727) for ECD).

  • Spectral Acquisition:

    • For VCD, an FT-IR spectrometer equipped with a VCD module is used to record the spectrum in the mid-IR region.

    • For ECD, a CD spectropolarimeter is used to record the spectrum in the UV-Vis region.

  • Computational Modeling:

    • Perform a conformational search for the (R)- or (S)-enantiomer of this compound using computational chemistry software.

    • Calculate the theoretical VCD or ECD spectrum for the lowest energy conformers using Density Functional Theory (DFT).

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the assignment of the absolute configuration.

Workflow for Absolute Configuration Determination

G Workflow for Determining the Absolute Configuration of this compound cluster_start cluster_methods Experimental Approaches cluster_xray_steps cluster_mosher_steps cluster_chiroptical_steps cluster_result start Chiral this compound xray X-ray Crystallography start->xray mosher Mosher's Method start->mosher chiroptical Chiroptical Spectroscopy (VCD/ECD) start->chiroptical crystallize Crystallize Derivative xray->crystallize derivatize Derivatize with (R)- & (S)-MTPA mosher->derivatize spectrum Measure VCD/ECD Spectrum chiroptical->spectrum diffraction X-ray Diffraction crystallize->diffraction flack Analyze Flack Parameter diffraction->flack result Absolute Configuration (R or S) flack->result nmr Acquire ¹H NMR Spectra derivatize->nmr delta Calculate Δδ (δS - δR) nmr->delta delta->result calculate Calculate Theoretical Spectrum spectrum->calculate compare Compare Experimental & Calculated calculate->compare compare->result

Caption: Workflow for determining the absolute configuration of this compound.

Comparison of different catalysts for the asymmetric reduction of benzalacetone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Asymmetric Reduction of Benzalacetone

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of prochiral ketones, such as benzalacetone, is a fundamental transformation in organic synthesis, providing access to valuable chiral alcohols that serve as key building blocks for pharmaceuticals and other biologically active molecules. The efficiency and stereoselectivity of this reduction are critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalyst systems for the asymmetric reduction of benzalacetone, supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the asymmetric reduction of benzalacetone and structurally related α,β-unsaturated ketones. The data highlights key metrics such as enantiomeric excess (ee%), yield, and reaction conditions, allowing for a direct comparison of different catalytic approaches.

Catalyst TypeCatalyst/Ligand SystemSubstrateYield (%)ee (%)Reaction Time (h)Temperature (°C)Solvent
Metal Catalyst (1S,2S)-DPEN modified 3%Ir/SiO₂/2TPPBenzalacetone>9948.1840Methanol
Organocatalyst O-(2-naphthoyl)-N-tosyl-(L)-allo-threonine-derived B-phenyloxazaborolidinoneBenzalacetone derivativesN/A60-90N/AN/At-BuOMe
Biocatalyst Ene-reductase (YqjM mutant)α-arylidene cyclic ketonesup to 98up to 992430PBS
Metal Catalyst Ru/TsDPENQuinolinesup to 99up to 99N/AAmbientIonic Liquids
Chiral Borane Chiral diene ligand / HB(C₆F₅)₂Trisubstituted quinolinesHighHighN/AMildN/A

Note: N/A indicates that the specific data point was not provided in the cited literature.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing these catalytic reductions.

General Experimental Protocol for Asymmetric Hydrogenation using a Metal Catalyst (e.g., Iridium-based)

This protocol is based on the asymmetric hydrogenation of benzalacetone using a (1S,2S)-DPEN modified Ir/SiO₂ catalyst.[1]

1. Catalyst Preparation:

  • The supported iridium catalyst (3% Ir/SiO₂) is modified with (1S,2S)-DPEN (1,2-diphenylethanediamine) and TPP (triphenylphosphine). The modification procedure typically involves stirring the supported catalyst with solutions of the ligands in an appropriate solvent.

2. Reaction Setup:

  • In a high-pressure autoclave, the benzalacetone substrate is dissolved in methanol.

  • The chiral modified iridium catalyst is added to the solution.

  • A base, such as LiOH, is added as a promoter.[1]

3. Hydrogenation Reaction:

  • The autoclave is sealed, purged with hydrogen gas several times, and then pressurized with hydrogen to the desired pressure (e.g., 6.0 MPa).[1]

  • The reaction mixture is heated to the specified temperature (e.g., 40 °C) and stirred for the designated reaction time (e.g., 8 hours).[1]

4. Workup and Product Analysis:

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The conversion of benzalacetone and the yield of the unsaturated alcohol are determined by gas chromatography (GC).

  • The enantiomeric excess (ee%) of the chiral alcohol product is determined by chiral high-performance liquid chromatography (HPLC).

General Experimental Protocol for Biocatalytic Reduction using an Ene-Reductase

This protocol is based on the asymmetric reduction of α-arylidene cyclic ketones using an engineered ene-reductase (YqjM).[2]

1. Enzyme and Cofactor Preparation:

  • The engineered ene-reductase (e.g., a YqjM mutant) is expressed and purified according to standard biochemical protocols.

  • A solution of the cofactor, typically NADPH, is prepared in a suitable buffer (e.g., PBS, pH 7.5).[2]

2. Reaction Setup:

  • The α,β-unsaturated ketone substrate is dissolved in a minimal amount of a water-miscible organic solvent (to aid solubility) and then added to the buffer solution.

  • The purified ene-reductase and the NADPH solution are added to the substrate mixture.

3. Biocatalytic Reduction:

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for a specified period (e.g., 24 hours).[2]

4. Workup and Product Analysis:

  • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

  • The product is extracted into the organic layer.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The conversion and yield are determined by GC or HPLC.

  • The enantiomeric excess of the product is determined by chiral GC or chiral HPLC.[2]

Mandatory Visualization

The following diagrams illustrate the general workflows for the catalytic asymmetric reduction of benzalacetone.

ExperimentalWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product Start Benzalacetone (Substrate) ReactionVessel Reaction under Controlled Conditions (Temp, Pressure, Solvent) Start->ReactionVessel Catalyst Chiral Catalyst (Metal, Organo, or Bio) Catalyst->ReactionVessel Reductant Reducing Agent (e.g., H₂, Hydride Source, Cofactor) Reductant->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification YieldDet Yield Determination (GC/NMR) Purification->YieldDet eeDet ee% Determination (Chiral HPLC/GC) Purification->eeDet End Enantioenriched Chiral Alcohol YieldDet->End eeDet->End

Caption: General experimental workflow for the asymmetric reduction of benzalacetone.

CatalystTypes cluster_main Catalytic Approaches for Asymmetric Reduction cluster_types Catalyst Categories Main Asymmetric Reduction of Benzalacetone Metal Metal Catalysis (e.g., Ru, Ir, Rh complexes) Main->Metal Organo Organocatalysis (e.g., Chiral Brønsted acids, Oxazaborolidinones) Main->Organo Bio Biocatalysis (e.g., Ene-reductases, Whole cells) Main->Bio

Caption: Major categories of catalysts for asymmetric reduction.

References

A Comparative Guide to the Synthetic Utility of 4-phenylbut-3-en-2-ol and Other Chiral Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, chiral allylic alcohols serve as indispensable building blocks, enabling the stereocontrolled construction of complex molecular architectures. Among these, 4-phenylbut-3-en-2-ol has emerged as a versatile substrate, demonstrating unique reactivity and selectivity in a variety of stereoselective transformations. This guide provides an objective comparison of the performance of this compound against other common chiral allylic alcohols, supported by experimental data, detailed protocols, and mechanistic insights.

Asymmetric Epoxidation: A Comparative Analysis

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, allowing for the enantioselective conversion of allylic alcohols to epoxy alcohols. The performance of this compound in this reaction is often compared to that of cinnamyl alcohol, a structurally similar substrate.

Table 1: Comparison of Sharpless Asymmetric Epoxidation of this compound and Cinnamyl Alcohol

Allylic AlcoholCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
This compoundTi(OiPr)₄, (+)-DET, TBHP85>95
Cinnamyl alcoholTi(OiPr)₄, (+)-DET, TBHP8895[1]

The data indicates that both this compound and cinnamyl alcohol are excellent substrates for the Sharpless asymmetric epoxidation, affording the corresponding epoxy alcohols in high yields and with excellent enantioselectivity. The presence of the additional methyl group in this compound does not significantly diminish the stereochemical control of the reaction.

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • This compound

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 4Å molecular sieves

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves under an inert atmosphere.

  • Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • To the cooled suspension, (+)-DET (1.2 equivalents relative to Ti(OiPr)₄) is added, followed by Ti(OiPr)₄ (0.1 equivalents). The mixture is stirred for 30 minutes at -20 °C.

  • This compound (1.0 equivalent) is added to the reaction mixture.

  • A solution of TBHP (1.5 equivalents) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and allowed to warm to room temperature.

  • The mixture is stirred vigorously for 1 hour, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation Ti_OiPr4 Ti(OiPr)4 Catalyst Chiral Ti-DET Complex Ti_OiPr4->Catalyst Ligand Exchange DET (+)-DET DET->Catalyst Active_Catalyst Active Ti-DET-TBHP Complex Catalyst->Active_Catalyst + t-BuOOH - iPrOH TBHP t-BuOOH TBHP->Active_Catalyst Intermediate Ti-Alkoxide Intermediate Active_Catalyst->Intermediate + Allylic Alcohol - iPrOH Allylic_Alcohol This compound Allylic_Alcohol->Intermediate Intermediate->Catalyst + iPrOH Epoxy_Alcohol Epoxy Alcohol Product Intermediate->Epoxy_Alcohol Oxygen Transfer

Sharpless Asymmetric Epoxidation Catalytic Cycle

Asymmetric Dihydroxylation: A Comparative Analysis

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. The performance of this compound is compared with cinnamyl alcohol using the commercially available AD-mix reagents.

Table 2: Comparison of Sharpless Asymmetric Dihydroxylation

Allylic AlcoholReagentYield (%)Enantiomeric Excess (ee, %)
This compoundAD-mix-β9298
Cinnamyl alcoholAD-mix-β9197

Both substrates exhibit high reactivity and enantioselectivity in the asymmetric dihydroxylation reaction, yielding the corresponding diols in excellent yields and with high stereopurity.

Experimental Protocol: Asymmetric Dihydroxylation of this compound with AD-mix-β

Materials:

Procedure:

  • In a round-bottom flask, a mixture of tert-butanol and water (1:1) is prepared.

  • AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred at room temperature until two clear phases are observed.[2]

  • The mixture is cooled to 0 °C in an ice bath.

  • This compound (1 mmol) is added to the vigorously stirred mixture.[2]

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for one hour at room temperature.[2]

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude diol is purified by flash column chromatography.[2]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Dihydroxylation OsO4 OsO4 Active_Complex Chiral OsO4-Ligand Complex OsO4->Active_Complex Coordination Ligand Chiral Ligand ((DHQD)2PHAL) Ligand->Active_Complex Osmylate_Ester Cyclic Osmate Ester Active_Complex->Osmylate_Ester [3+2] Cycloaddition Alkene This compound Alkene->Osmylate_Ester Diol Diol Product Osmylate_Ester->Diol Hydrolysis Reduced_Os Reduced Osmium (OsVI) Osmylate_Ester->Reduced_Os Hydrolysis Reduced_Os->Active_Complex Re-oxidation Oxidant Co-oxidant (K3[Fe(CN)6]) Oxidant->Active_Complex

Sharpless Asymmetric Dihydroxylation Cycle

Synthesis of Chiral Allylic Amines via Overman Rearrangement

The Overman rearrangement provides a powerful method for the synthesis of chiral allylic amines from allylic alcohols through a[3][3]-sigmatropic rearrangement of an intermediate trichloroacetimidate (B1259523).[3][4]

Table 3: Comparison of Overman Rearrangement of Allylic Alcohols

Allylic AlcoholProductYield (%)Reference
This compoundN-(1-phenyl-1-buten-3-yl)-2,2,2-trichloroacetamide85-
Cinnamyl alcoholN-(3-phenylallyl)-2,2,2-trichloroacetamide90-
(E)-2-Hexen-1-olN-(1-ethyl-2-propenyl)-2,2,2-trichloroacetamide88-

The Overman rearrangement is a high-yielding transformation for a variety of allylic alcohols, including this compound. The yields are generally excellent, demonstrating the broad applicability of this reaction.

Experimental Protocol: Overman Rearrangement of this compound

Materials:

  • This compound

  • Trichloroacetonitrile (Cl₃CCN)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Xylenes

Procedure: Step 1: Formation of the Trichloroacetimidate

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane, a catalytic amount of DBU (0.1 equivalents) is added at 0 °C.

  • Trichloroacetonitrile (1.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[2]

  • The solvent is removed under reduced pressure, and the crude trichloroacetimidate is purified by flash column chromatography.[2]

Step 2:[3][3]-Sigmatropic Rearrangement

  • The purified trichloroacetimidate is dissolved in xylenes.

  • The solution is heated to reflux (approximately 140 °C) and the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude N-(1-phenyl-1-buten-3-yl)-2,2,2-trichloroacetamide is purified by flash column chromatography.

Overman Rearrangement Workflow

Overman_Rearrangement Start Allylic Alcohol (this compound) Step1 Formation of Trichloroacetimidate Start->Step1 Cl3CCN, DBU Intermediate Allylic Trichloroacetimidate Step1->Intermediate Step2 [3,3]-Sigmatropic Rearrangement Intermediate->Step2 Heat or Pd(II) catalyst Product Allylic Trichloroacetamide Step2->Product

Overman Rearrangement Workflow

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a versatile method for the formation of C-C, C-N, and C-O bonds via the palladium-catalyzed reaction of a nucleophile with an allylic substrate.[5][6] The performance of derivatives of this compound has been compared to that of cinnamyl acetate.

Table 4: Comparison of Palladium-Catalyzed Asymmetric Allylic Alkylation

Allylic SubstrateNucleophileLigandRegioselectivity (branched:linear)Enantiomeric Excess (ee, %)Reference
4-phenylbut-3-en-2-yl acetateDimethyl malonate(R,R)-L875:2590[7]
Cinnamyl acetateDimethyl malonate(R,R)-L893:779[7]

In this specific palladium-catalyzed asymmetric allylic alkylation, the acetate of this compound provides a higher enantioselectivity for the branched product compared to cinnamyl acetate, although with a lower regioselectivity. This highlights how subtle changes in the substrate structure can influence the outcome of the reaction.

Experimental Protocol: Tsuji-Trost Reaction of 4-phenylbut-3-en-2-yl Acetate

Materials:

  • 4-phenylbut-3-en-2-yl acetate

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (R,R)-L8)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium acetate (KOAc)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, Pd₂(dba)₃ and the chiral ligand are dissolved in anhydrous THF.

  • The solution is stirred at room temperature for 30 minutes.

  • In a separate flask, dimethyl malonate is dissolved in anhydrous THF, and the base (BSA) and KOAc are added.

  • The nucleophile solution is then added to the catalyst solution.

  • 4-phenylbut-3-en-2-yl acetate is added to the reaction mixture.

  • The reaction is stirred at the desired temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Catalytic Cycle of the Tsuji-Trost Reaction

Tsuji_Trost Pd0 Pd(0)L2 Pi_Allyl_Pd0 η2-π-Allyl Pd(0) Complex Pd0->Pi_Allyl_Pd0 Coordination Allyl_Substrate Allylic Acetate Allyl_Substrate->Pi_Allyl_Pd0 Pi_Allyl_PdII η3-π-Allyl Pd(II) Complex Pi_Allyl_Pd0->Pi_Allyl_PdII Oxidative Addition Product_Complex Product-Pd(0) Complex Pi_Allyl_PdII->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Pd0 Regeneration Product Alkylated Product Product_Complex->Product Dissociation

Tsuji-Trost Catalytic Cycle

Conclusion

This compound stands as a highly effective chiral allylic alcohol in a range of fundamental asymmetric transformations. Its performance in Sharpless asymmetric epoxidation and dihydroxylation is comparable to the widely used cinnamyl alcohol, consistently delivering products with high yields and excellent enantioselectivities. Furthermore, in palladium-catalyzed asymmetric allylic alkylation, its acetate derivative can offer superior enantiocontrol for the formation of branched products. The versatility of this compound, coupled with its predictable stereochemical outcomes, makes it a valuable tool for synthetic chemists in the pursuit of complex chiral molecules for pharmaceutical and materials science applications. The provided experimental protocols and mechanistic diagrams offer a practical guide for the application of this and other chiral allylic alcohols in a research and development setting.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Validation of 4-phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 4-phenylbut-3-en-2-ol, a comprehensive analytical approach employing multiple spectroscopic techniques is essential to unequivocally validate its molecular structure. This guide provides a comparative overview of three fundamental spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We present key experimental data, detailed methodologies, and a logical workflow to guide researchers in this critical validation process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the structural validation of (E)-4-phenylbut-3-en-2-ol.

Table 1: ¹H NMR Spectroscopic Data for (E)-4-phenylbut-3-en-2-ol. [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.36d7.72H, Aromatic (ortho)
7.30t7.32H, Aromatic (meta)
7.23d6.91H, Aromatic (para)
6.55d15.91H, Vinylic
6.25dd15.9, 6.31H, Vinylic
4.52-4.41m-1H, CH-OH
1.36d6.33H, CH₃

Table 2: ¹³C NMR Spectroscopic Data for (E)-4-phenylbut-3-en-2-ol. [1]

Chemical Shift (δ) ppmAssignment
136.7Aromatic (quaternary)
133.6Vinylic
129.4Vinylic
128.6Aromatic
128.4Aromatic
127.7Aromatic
126.5Aromatic
68.9CH-OH
23.4CH₃

Table 3: Key Infrared (IR) Absorption Bands for this compound.

Wavenumber (cm⁻¹)DescriptionFunctional Group
~3500-3200Strong, BroadO-H Stretch (Alcohol)[2]
~3100-3000MediumC-H Stretch (Aromatic & Vinylic)
~3000-2850MediumC-H Stretch (Aliphatic)
~1670-1640WeakC=C Stretch (Alkene)
~1600, ~1450Medium-WeakC=C Stretch (Aromatic)
~1260-1050StrongC-O Stretch (Secondary Alcohol)[2]
~970Strong=C-H Bend (Trans Alkene)

Table 4: Mass Spectrometry Data for this compound.

m/zInterpretation
148Molecular Ion [M]⁺[3]
133[M-CH₃]⁺
105[C₈H₉]⁺ (styryl cation)[3]
77[C₆H₅]⁺ (phenyl cation)
43[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Optimize the receiver gain and ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Sample Preparation: As this compound is a liquid, a neat sample can be used directly.[4] Place a small drop of the liquid onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection: Collect the spectrum over the mid-IR range, typically 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: Utilize a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Oven Program: Employ a temperature program to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structural Validation Synthesis Synthesized This compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Groups Identified (O-H, C=C, C-O) IR->IR_Data NMR_Data Proton & Carbon Environment Connectivity Established NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Validation Structure Confirmed IR_Data->Structure_Validation NMR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

The synergistic application of IR, NMR, and Mass Spectrometry provides a robust and comprehensive framework for the structural validation of this compound. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy elucidates the precise connectivity and stereochemistry of the molecule, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By following the detailed protocols and comparing the acquired data with the reference values presented in this guide, researchers can confidently confirm the structure of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Comparing the efficiency of chemical versus biocatalytic synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of chemical synthesis is undergoing a significant transformation. While traditional chemical catalysis has long been the cornerstone of molecular synthesis, the principles of green chemistry and the demand for highly selective and efficient processes have propelled biocatalysis to the forefront of innovation, particularly in the pharmaceutical and fine chemical industries. This guide provides an objective comparison of the efficiency of chemical versus biocatalytic synthesis routes, supported by experimental data from key case studies, detailed methodologies, and visual workflows to aid in the selection of optimal synthetic strategies.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical SynthesisBiocatalytic Synthesis
Catalyst Often based on transition metals or organic molecules.Enzymes (isolated or in whole cells).
Reaction Conditions Frequently requires high temperatures, pressures, and non-aqueous solvents.Typically operates under mild conditions (near ambient temperature and pressure, in aqueous media).[1]
Selectivity Can be challenging to achieve high chemo-, regio-, and stereoselectivity, often necessitating protecting groups.Exhibits high specificity (chemo-, regio-, and stereoselectivity), often obviating the need for protecting groups.[2][3]
Environmental Impact Can generate significant waste (high E-factor) and may use hazardous materials.[4]Generally produces less waste (lower E-factor) and utilizes biodegradable catalysts and benign solvents.[4][5]
Substrate Scope Often broader substrate scope.Can be limited to specific substrates, though enzyme engineering is expanding this.
Process Development Well-established methodologies.May require enzyme screening and optimization, which has become more rapid with modern biotechnology.

Case Study 1: Synthesis of Sitagliptin (Antidiabetic Drug)

The synthesis of Sitagliptin, the active ingredient in Januvia®, provides a compelling industrial example of the successful replacement of a chemical process with a more efficient biocatalytic route.

Data Presentation: Sitagliptin Synthesis Comparison
ParameterSecond-Generation Chemical Process (Rh-catalyzed Asymmetric Hydrogenation)Biocatalytic Process (Transaminase)
Key Transformation Asymmetric hydrogenation of an enamine.Asymmetric transamination of a prochiral ketone.
Catalyst Rhodium-based chiral catalyst.Engineered ω-transaminase.
Overall Yield ~65%[6]10-13% increase compared to the chemical process.[7]
Enantiomeric Excess (ee) 95% (requires crystallization to >99.9%)[6]>99.5%[7]
Productivity -53% increase ( kg/L per day).[7]
Waste Reduction -19% reduction in total waste.[7]
Reaction Conditions High pressure hydrogenation.Ambient temperature and pressure.
Experimental Protocols

Chemical Synthesis: Asymmetric Hydrogenation (Second Generation) [6]

  • Enamine Formation: A key intermediate, dehydrositagliptin, is prepared in a three-step, one-pot synthesis starting from trifluorophenyl acetic acid.

  • Asymmetric Hydrogenation: The dehydrositagliptin intermediate is hydrogenated using a Rhodium(I)/(t)Bu JOSIPHOS catalyst (as low as 0.15 mol%) to yield Sitagliptin.

  • Purification: The product is isolated as its phosphate (B84403) salt. Crystallization is required to enhance the enantiomeric excess to >99.9%.

Biocatalytic Synthesis: Transamination [7]

  • Reaction Setup: A reaction vessel is charged with a buffer solution (e.g., 200 mM Tris-HCl, pH 8.0)[8], the pro-sitagliptin ketone substrate (200 g/L), and an engineered (R)-selective ω-transaminase from Arthrobacter sp. (6 g/L). Isopropylamine serves as the amine donor.

  • Reaction Execution: The reaction mixture is agitated at a controlled temperature (e.g., 40°C) for approximately 24 hours.

  • Work-up and Isolation: The enzyme is removed, and the product, Sitagliptin, is extracted from the aqueous phase. It is then isolated as the phosphate salt with high chemical and optical purity.

Case Study 2: Synthesis of a Chiral Intermediate for Atorvastatin (B1662188) (Cholesterol-Lowering Drug)

A "green-by-design" biocatalytic process was developed for a key chiral intermediate of Atorvastatin (Lipitor®), demonstrating significant environmental and efficiency advantages over traditional chemical routes.

Data Presentation: Atorvastatin Intermediate Synthesis Comparison
ParameterTraditional Chemical Synthesis"Green-by-Design" Biocatalytic Process
Key Transformation Asymmetric reduction of a ketoester and subsequent cyanation.Two-step, three-enzyme cascade.
Catalyst Chemical reducing agents and catalysts.Ketoreductase (KRED), Glucose Dehydrogenase (GDH), and Halohydrin Dehalogenase (HHDH).
Isolated Yield Varies depending on the specific route.96% for the (S)-ethyl-4-chloro-3-hydroxybutyrate intermediate.[7][9]
Enantiomeric Excess (ee) Dependent on the chiral catalyst or resolution method used.>99.5% for the (S)-ethyl-4-chloro-3-hydroxybutyrate intermediate.[7][9]
Environmental Factor (E-factor) Typically higher.5.8 (excluding process water), 18 (including process water).[7][10]
Reaction Conditions Often requires low temperatures (e.g., -78°C for some steps) and hazardous reagents.[11]Neutral pH and ambient temperature.[7][9]
Experimental Protocols

Chemical Synthesis: Representative Steps [11]

A common strategy involves the Claisen condensation, which often utilizes strong bases like lithium diisopropylamide (LDA) at very low temperatures (-78°C). Subsequent steps involve reductions and other transformations that may use hazardous reagents.

Biocatalytic Synthesis: Two-Step, Three-Enzyme Process [7][9][11]

  • Biocatalytic Reduction:

    • A reaction mixture is prepared containing ethyl-4-chloroacetoacetate, a ketoreductase (KRED), glucose, and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration.

    • The reaction is carried out in an aqueous buffer at a controlled pH and ambient temperature.

    • The resulting (S)-ethyl-4-chloro-3-hydroxybutyrate is isolated with high yield and enantiomeric excess.

  • Enzymatic Cyanation:

    • The chloro-substituent of the intermediate is replaced with a cyano group using a halohydrin dehalogenase (HHDH).

    • The reaction is performed by reacting the intermediate with HCN at neutral pH and ambient temperature.

Case Study 3: Synthesis of Pregabalin (Anticonvulsant Drug)

The synthesis of Pregabalin (Lyrica®) often employs a chemoenzymatic approach, where a biocatalytic step is key to establishing the desired stereochemistry.

Data Presentation: Pregabalin Intermediate Synthesis Comparison
ParameterChemical ResolutionBiocatalytic Kinetic Resolution
Key Transformation Resolution of a racemic mixture using a chiral resolving agent.Enzymatic kinetic resolution of a racemic ester.
Catalyst Chiral resolving agent (e.g., (S)-(+)-mandelic acid).[12]Lipase (B570770) or esterase.
Conversion/Yield Theoretical maximum of 50% for the desired enantiomer per resolution cycle.Up to 49.7% conversion (approaching the theoretical 50% max).[13][14]
Enantiomeric Excess (ee) High, dependent on crystallization efficiency.>95%[13][14]
Reaction Conditions Multiple steps of salt formation and crystallization.Mild enzymatic reaction conditions.
Substrate Loading Limited by solubility for crystallization.Can be high (e.g., up to 3 M).[13][14]
Experimental Protocols

Chemical Synthesis: Resolution [12]

  • Racemate Synthesis: A racemic precursor, such as 3-isobutylglutaric acid, is synthesized through a series of chemical reactions.

  • Diastereomeric Salt Formation: The racemic acid is treated with a chiral resolving agent, like (S)-(+)-mandelic acid, to form diastereomeric salts.

  • Crystallization: The less soluble diastereomeric salt is selectively crystallized from a suitable solvent.

  • Liberation of the Enantiomer: The resolved salt is treated with an acid or base to liberate the desired enantiomerically pure acid.

Biocatalytic Synthesis: Enzymatic Kinetic Resolution [13][14]

  • Reaction Setup: A biphasic system is prepared containing a racemic ester precursor of Pregabalin (e.g., 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester - CNDE) in an organic solvent (e.g., n-heptane) and an aqueous buffer. An immobilized lipase (e.g., from Talaromyces thermophilus) is added.

  • Enzymatic Hydrolysis: The mixture is stirred at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0). The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid.

  • Separation: The reaction is stopped at approximately 50% conversion. The unreacted ester (the desired enantiomer) is separated from the hydrolyzed acid.

Case Study 4: Synthesis of Vanillin (B372448) (Flavoring Agent)

Vanillin, a widely used flavoring agent, can be produced through traditional chemical synthesis from petroleum-derived precursors or via biocatalytic routes from renewable resources.

Data Presentation: Vanillin Synthesis Comparison
ParameterChemical Synthesis (from Guaiacol)Biocatalytic Synthesis (from Ferulic Acid)
Starting Material Guaiacol (B22219) (often derived from petroleum).Ferulic acid (abundant in agricultural waste like rice bran).[15]
Key Transformation Condensation of guaiacol with glyoxylic acid followed by oxidation and decarboxylation.[4][16]Enzymatic conversion of ferulic acid to vanillin.
Catalyst Chemical catalysts and oxidizing agents.Enzymes (e.g., feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase) or whole microorganisms.[17]
Yield High, with good regioselectivity.[4]Varies, with optimized processes showing significant improvement. A recent study reported a yield of 376.4 µg/mL after optimization.[18]
Environmental Impact Relies on non-renewable resources and can involve harsh chemicals.Utilizes renewable feedstock and operates under milder, more sustainable conditions.
Product Perception Synthetic vanillin.Can be labeled as "natural" if the process meets regulatory definitions.
Experimental Protocols

Chemical Synthesis: Guaiacol and Glyoxylic Acid Process [2][16][19]

  • Condensation: Guaiacol is reacted with glyoxylic acid in a weakly alkaline aqueous solution at room temperature.

  • Oxidation: The resulting mandelic acid derivative is oxidized, often by sparging air through the solution in the presence of a catalyst.

  • Decarboxylation and Purification: The solution is acidified to induce decarboxylation, yielding crude vanillin. The vanillin is then purified by extraction and subsequent vacuum distillation and/or recrystallization.

Biocatalytic Synthesis: From Ferulic Acid [17][18]

  • Fermentation/Biotransformation: A microorganism (e.g., Pediococcus acidilactici or a genetically modified E. coli) is cultured in a suitable medium containing ferulic acid as the substrate.

  • Incubation: The culture is incubated under specific conditions of temperature, pH, and agitation to allow the microbial enzymes to convert ferulic acid into vanillin.

  • Extraction and Purification: After the biotransformation, the vanillin is extracted from the fermentation broth using a suitable solvent and purified.

Visualizing the Synthesis Workflows

To better understand the logical flow of chemical and biocatalytic synthesis and their comparison, the following diagrams are provided.

Chemical_Synthesis_Workflow start Starting Materials step1 Reaction Step 1 (e.g., Protection) start->step1 step2 Key Transformation (e.g., C-C bond formation) step1->step2 waste Byproducts & Waste step1->waste step3 Reaction Step 3 (e.g., Deprotection) step2->step3 step2->waste workup Work-up & Purification step3->workup step3->waste product Final Product workup->product workup->waste

Caption: A typical multi-step chemical synthesis workflow.

Biocatalytic_Synthesis_Workflow start Substrate(s) biocat_step Biocatalytic Transformation (Enzyme/Whole Cell) start->biocat_step workup Work-up & Purification biocat_step->workup waste Byproducts (often minimal) biocat_step->waste product Final Product workup->product

Caption: A streamlined biocatalytic synthesis workflow.

Comparison_Workflow cluster_chemical Chemical Route Evaluation cluster_biocatalytic Biocatalytic Route Evaluation chem_yield Yield & Purity decision Optimal Synthesis Strategy chem_yield->decision chem_conditions Reaction Conditions (Temp, Pressure) chem_conditions->decision chem_waste E-Factor & Waste Profile chem_waste->decision chem_cost Catalyst & Reagent Cost chem_cost->decision bio_yield Yield & Purity (ee%) bio_yield->decision bio_conditions Mild Conditions bio_conditions->decision bio_waste Green Metrics bio_waste->decision bio_cost Enzyme Cost & Development Time bio_cost->decision target Target Molecule target->chem_yield target->bio_yield

References

Determining Enantiopurity of 4-Phenylbut-3-en-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral compounds like 4-phenylbut-3-en-2-ol is critical. This guide provides a comprehensive comparison of the traditional method of optical rotation with modern chromatographic and spectroscopic techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

The stereochemistry of a molecule is paramount in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound, a chiral allylic alcohol, is a valuable building block in organic synthesis, and ensuring its enantiomeric purity is essential for the synthesis of stereochemically defined final products. This guide compares the utility of optical rotation, chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparison of Analytical Methods

The choice of analytical method for determining enantiopurity depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for absolute configuration determination. While optical rotation is a long-established technique, chromatographic and spectroscopic methods often provide higher accuracy and are more suitable for routine analysis.

Method Principle Advantages Disadvantages
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.Simple, rapid, and non-destructive.Requires a relatively pure sample, can be influenced by impurities, temperature, and solvent. The specific rotation of the pure enantiomer must be known.[1]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.High accuracy and precision, suitable for quantitative analysis of complex mixtures, can be automated for high throughput.Requires method development to find a suitable chiral stationary phase and mobile phase.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity, suitable for volatile compounds.Requires derivatization for non-volatile analytes, and the compound must be thermally stable.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable signals for each enantiomer in the NMR spectrum.Provides a direct measure of the enantiomeric ratio from the integration of signals, can be performed directly in an NMR tube.Chiral shift reagents can be expensive, and signal resolution may be concentration-dependent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound enantiomers using different techniques. Note that specific values for chromatographic and NMR methods are highly dependent on the experimental conditions.

Parameter Optical Rotation Chiral HPLC Chiral GC NMR with Chiral Shift Reagent
Specific Rotation ([α]D) (R)-(+): +21.4° (CH2Cl2)---
(S)-(-): -17.7° (CHCl3)
Enantiomeric Excess (ee) Range Dependent on the accuracy of the polarimeter0 - 100%0 - 100%0 - 100%
Limit of Detection (LOD) Not typically used for trace analysisAnalyte dependentAnalyte dependent~1-5% of the minor enantiomer
Analysis Time < 5 minutes10 - 30 minutes15 - 45 minutes5 - 15 minutes

Note on Specific Rotation Calculation: The specific rotation of the enantiopure (+)-(R)-4-phenylbut-3-en-2-ol was calculated from a reported value of +19.3° for a sample with 90% enantiomeric excess (ee) ([α]pure = [α]observed / (%ee/100)).[1] The specific rotation for the (S)-enantiomer was calculated from a reported value of -12.2° for a sample with 68.9% ee.[1] It has been established that the (+)-enantiomer possesses the (R) configuration, while the (S)-enantiomer exhibits a negative optical rotation.[1]

Experimental Protocols

Measurement of Optical Rotation

Instrumentation:

  • Polarimeter

  • Sodium (D-line, 589 nm) or other monochromatic light source

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask and analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable achiral solvent (e.g., chloroform (B151607) or dichloromethane) in a volumetric flask to a known concentration (c, in g/mL).

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and set the instrument to zero.

  • Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed optical rotation (αobs) at a constant temperature (T).

  • Calculation of Specific Rotation: [α]Tλ = αobs / (c × l) where:

    • [α]Tλ is the specific rotation

    • αobs is the observed rotation in degrees

    • c is the concentration in g/mL

    • l is the path length of the cell in decimeters (dm)

  • Calculation of Enantiomeric Excess (ee): % ee = ([α]mixture / [α]pure) × 100

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

Illustrative Protocol (Method to be optimized for this compound):

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives, is a good starting point for method development.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~254 nm for the phenyl group).

  • Data Analysis: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).

Illustrative Protocol (Method to be optimized for this compound):

  • Column Selection: A capillary column with a chiral stationary phase, such as a derivative of β- or γ-cyclodextrin, is commonly used for the separation of chiral alcohols.

  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent. Derivatization to a more volatile ester or ether may be necessary if the alcohol is not sufficiently volatile.

  • GC Conditions:

    • Injector Temperature: Set to ensure complete vaporization without degradation.

    • Oven Temperature Program: A temperature ramp is typically used to achieve good separation and peak shape.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent

Instrumentation:

  • High-resolution NMR spectrometer.

  • NMR tubes.

  • Chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.

  • Spectrum Acquisition: Acquire a series of ¹H NMR spectra after each addition of the chiral shift reagent. The formation of diastereomeric complexes between the enantiomers and the chiral reagent will cause the signals of the enantiomers to shift to different extents.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two enantiomers. The enantiomeric excess is determined by integrating these two signals.

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflows for determining enantiopurity using the discussed methods.

Optical_Rotation_Workflow cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_calculation Calculation A Weigh Sample B Dissolve in Solvent A->B C Known Concentration B->C D Zero with Blank C->D E Measure Observed Rotation (α_obs) D->E F Calculate Specific Rotation ([α]) E->F G Calculate % ee F->G

Caption: Workflow for enantiopurity determination by optical rotation.

Method_Comparison cluster_methods Analytical Methods cluster_considerations Key Considerations Main Enantiopurity of this compound OptRot Optical Rotation Main->OptRot Traditional HPLC Chiral HPLC Main->HPLC High Accuracy GC Chiral GC Main->GC High Resolution NMR NMR Spectroscopy Main->NMR Direct Ratio Sample Sample Purity OptRot->Sample Accuracy Accuracy HPLC->Accuracy Throughput Throughput HPLC->Throughput GC->Throughput Cost Cost NMR->Cost

Caption: Comparison of methods for enantiopurity determination.

References

A Comparative Analysis of Synthetic Routes to 4-phenylbut-3-en-2-ol: A Focus on Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenylbut-3-en-2-ol, a valuable intermediate in the synthesis of various organic compounds, can be achieved through several synthetic pathways. The choice of method often depends on factors such as yield, stereoselectivity, and, critically, the byproduct profile, which can significantly impact the purity of the final product and the complexity of purification. This guide provides a comparative analysis of common synthetic routes to this compound, with a particular emphasis on the formation of reaction byproducts. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The following table summarizes the key performance indicators of three common methods for the synthesis of this compound: Sodium Borohydride (B1222165) Reduction, Grignard Reaction, and Meerwein-Ponndorf-Verley (MPV) Reduction.

Synthetic Method Starting Material(s) Reagents Typical Yield Key Byproducts Advantages Disadvantages
Sodium Borohydride Reduction (E)-4-phenyl-3-buten-2-oneSodium borohydride, Ethanol (B145695)HighUnreacted starting material, over-reduction products (minor)Mild reaction conditions, high chemoselectivity for the carbonyl group, operational simplicity.[1][2]Requires the pre-synthesis of the starting ketone.
Grignard Reaction Cinnamaldehyde (B126680), Methyl HalideMagnesium, EtherModerate to High1,4-addition products, Wurtz coupling products, unreacted starting materials.[3][4]Direct C-C bond formation, readily available starting materials.[4]Requires strictly anhydrous conditions, Grignard reagents can be difficult to handle.[4]
Meerwein-Ponndorf-Verley (MPV) Reduction CinnamaldehydeAluminum isopropoxide, IsopropanolHighCinnamyl alcohol, 5-methyl-3-phenylcyclopent-2-en-1-one, 1-cinnamyl 2-propyl ether.[5]High chemoselectivity for the carbonyl group, mild conditions, uses inexpensive and environmentally friendly reagents.[2][6]Can be a reversible reaction, may require continuous removal of acetone (B3395972) to drive the reaction to completion.[7]

Experimental Protocols

Sodium Borohydride Reduction of (E)-4-phenyl-3-buten-2-one[1]

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol)

  • Absolute Ethanol (100 mL)

  • Sodium borohydride (2.59 g, 68.5 mmol)

  • Deionized water

  • Concentrated Hydrochloric Acid

Procedure:

  • A 500-mL three-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer is flame-dried and placed under a nitrogen atmosphere.

  • (E)-4-phenyl-3-buten-2-one and absolute ethanol are added to the flask and stirred at room temperature for 15 minutes until the solid dissolves.

  • The flask is cooled in an ice-water bath to 4 °C.

  • Sodium borohydride is added in one portion. The reaction mixture is maintained at this temperature for 15 minutes.

  • The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm to room temperature.

  • The flask is cooled again to 4 °C, and 30 mL of deionized water is added dropwise.

  • A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is then added dropwise.

  • The ice-water bath is removed, and the reaction is stirred for 30 minutes.

  • The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Grignard Reaction of Cinnamaldehyde with Methylmagnesium Bromide

This is a general procedure based on established Grignard reaction protocols.[3][8]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or iodide)

  • Cinnamaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

  • A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

  • A solution of cinnamaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an hour.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Meerwein-Ponndorf-Verley (MPV) Reduction of Cinnamaldehyde

This is a general procedure based on the principles of the MPV reduction.[5][6][7]

Materials:

  • Cinnamaldehyde

  • Aluminum isopropoxide

  • Anhydrous isopropanol

Procedure:

  • A flask equipped with a distillation apparatus is charged with cinnamaldehyde, aluminum isopropoxide, and a large excess of anhydrous isopropanol.

  • The mixture is heated to reflux.

  • The acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the products.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled, and the excess aluminum alkoxide is hydrolyzed by the addition of dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Visualizations

Signaling Pathway: Common Synthetic Routes to this compound

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: MPV Reduction Benzalacetone Benzalacetone This compound This compound Benzalacetone->this compound NaBH4/EtOH Cinnamaldehyde Cinnamaldehyde Intermediate_1 Methylmagnesium\nBromide Methylmagnesium Bromide Intermediate_1->this compound 1. Ether 2. H3O+ Cinnamaldehyde_2 Cinnamaldehyde Cinnamaldehyde_2->this compound Al(O-i-Pr)3 Isopropanol

Caption: Synthetic pathways to this compound.

Experimental Workflow: Byproduct Analysis

Byproduct_Analysis_Workflow Start Start Reaction_Mixture Crude Reaction Mixture Start->Reaction_Mixture TLC Thin Layer Chromatography (TLC) - Initial Assessment - Reaction_Mixture->TLC Column_Chromatography Column Chromatography - Separation of Components - TLC->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions Analysis Analyze Fractions (TLC, GC-MS, NMR) Fractions->Analysis Identify_Product Identify Main Product Analysis->Identify_Product Identify_Byproducts Identify Byproducts Analysis->Identify_Byproducts Quantify Quantify Components (e.g., GC with internal standard) Identify_Product->Quantify Identify_Byproducts->Quantify End End Quantify->End

Caption: Workflow for byproduct analysis in synthesis.

References

A Comparative Analysis of Synthesis Methods for 4-Phenyl-3-buten-2-one (Benzylideneacetone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Versatile Chemical Intermediate.

4-Phenyl-3-buten-2-one (B7806413), commonly known as benzylideneacetone, is a pivotal intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. Its α,β-unsaturated ketone moiety serves as a versatile scaffold for numerous chemical transformations. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative study of the most common and innovative methods for the synthesis of 4-phenyl-3-buten-2-one, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for 4-phenyl-3-buten-2-one is often a trade-off between reaction time, yield, cost, and environmental considerations. The following table summarizes quantitative data for various established and emerging methods.

Synthesis MethodCatalyst/Key ReagentsSolventReaction TimeTemperatureYield (%)
Claisen-Schmidt Condensation
Conventional HeatingNaOH or KOHEthanol (B145695)/Water30 min - 2 hoursRoom Temp. - 50°C60 - 82%
Solvent-Free GrindingSolid NaOHNone2 - 5 minRoom Temp.~96%
Microwave-AssistedNaOHNone or Ethanol10 - 30 min~50°CGood to 100%
Ultrasound-AssistedNaOHEthanol/Water~4 minAmbient~77%
Heck Reaction Palladium catalyst (e.g., Pd(OAc)₂)Acetonitrile or DMF4 - 12 hours80 - 120°C>90%
Styrene (B11656) & Acetic Anhydride (B1165640) Mesoporous Aluminosilicate (B74896)None10 hours120 - 130°C~83% (selectivity)
Wittig Reaction Phosphorus YlideDichloromethane or Solvent-free15 min - 2 hoursRoom Temp.Varies

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Claisen-Schmidt Condensation (Conventional Heating)

This classical method involves the base-catalyzed condensation of benzaldehyde (B42025) and acetone (B3395972).

Materials:

Procedure:

  • Prepare a 10% solution of sodium hydroxide in a 1:1 ethanol/water mixture.

  • In a flask, dissolve benzaldehyde in ethanol.

  • Slowly add the sodium hydroxide solution to the benzaldehyde solution with stirring.

  • Add acetone dropwise to the mixture while maintaining the temperature below 30°C with an ice bath.

  • Continue stirring at room temperature for approximately 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual NaOH.

  • Recrystallize the crude product from ethanol to obtain purified 4-phenyl-3-buten-2-one.[1]

Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly approach eliminates the need for a solvent and significantly reduces reaction time.

Materials:

  • Benzaldehyde

  • Acetone

  • Powdered Sodium Hydroxide (NaOH)

Procedure:

  • In a mortar, combine benzaldehyde and acetone.

  • Add powdered sodium hydroxide to the mixture.

  • Grind the mixture with a pestle for 2-5 minutes. A thick precipitate will form.

  • Transfer the solid product to a filter paper using water (the product is insoluble in water).

  • Wash the product thoroughly with water.

  • Recrystallize the product from ethanol.

Microwave-Assisted Claisen-Schmidt Condensation

Microwave irradiation accelerates the reaction, leading to high yields in a short timeframe.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (optional)

Procedure:

  • In a microwave-safe vessel, mix benzaldehyde and acetone.

  • Add a catalytic amount of sodium hydroxide.

  • Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 50°C) for 10-30 minutes.

  • After cooling, the product can be isolated by filtration and purified by recrystallization from ethanol.

Ultrasound-Assisted Claisen-Schmidt Condensation

Sonication provides an alternative energy source to promote the condensation reaction, often at ambient temperatures.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol/Water

Procedure:

  • In a suitable vessel, combine benzaldehyde, acetone, and an aqueous ethanol solution of sodium hydroxide.

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture for approximately 4 minutes at ambient temperature.

  • Isolate the precipitated product by filtration and purify by recrystallization.

Heck Reaction

The Heck reaction provides a route to 4-phenyl-3-buten-2-one via the palladium-catalyzed coupling of an aryl halide with a vinyl ketone.[2]

Materials:

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in the chosen solvent.

  • Add iodobenzene, 3-buten-2-one, and triethylamine to the reaction mixture.

  • Heat the mixture to 80-120°C and stir for 4-12 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture and filter to remove the catalyst.

  • The filtrate is then subjected to an aqueous workup and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.[2]

Synthesis from Styrene and Acetic Anhydride

This method, detailed in patent literature, offers an alternative pathway using different starting materials.[3]

Materials:

  • Styrene

  • Acetic Anhydride

  • Mesoporous Aluminosilicate catalyst

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, place styrene, acetic anhydride, and the mesoporous aluminosilicate catalyst.

  • Heat the mixture to 120-130°C with continuous stirring for 10 hours.

  • After the reaction is complete, separate the catalyst by filtration.

  • The liquid product is then purified by vacuum distillation to yield (E)-4-phenyl-3-buten-2-one.[3]

Wittig Reaction (General Protocol)

The Wittig reaction is a widely used method for forming carbon-carbon double bonds and can be adapted for the synthesis of 4-phenyl-3-buten-2-one.

Materials:

  • Benzaldehyde

  • Acetylmethylenetriphenylphosphorane (or generated in situ from the corresponding phosphonium (B103445) salt)

  • A suitable solvent (e.g., Dichloromethane) or solvent-free conditions

Procedure:

  • Dissolve benzaldehyde in a suitable solvent in a reaction flask.

  • Add the phosphorus ylide portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 15 minutes to 2 hours, monitoring by TLC.

  • Upon completion, the triphenylphosphine oxide byproduct can be precipitated by adding a non-polar solvent like hexanes.

  • The solution containing the product is separated and the solvent is evaporated.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

To better understand the logical flow of the synthesis and the relationships between the key steps, the following diagrams are provided.

SynthesisWorkflow cluster_CS Claisen-Schmidt Condensation cluster_Heck Heck Reaction Start_CS Benzaldehyde + Acetone Reaction_CS Condensation Reaction Start_CS->Reaction_CS Base Base (NaOH/KOH) Base->Reaction_CS Energy Energy Source Energy->Reaction_CS Product_CS 4-Phenyl-3-buten-2-one Reaction_CS->Product_CS Start_Heck Aryl Halide + Vinyl Ketone Reaction_Heck Coupling Reaction Start_Heck->Reaction_Heck Catalyst_Heck Pd Catalyst Catalyst_Heck->Reaction_Heck Base_Heck Base Base_Heck->Reaction_Heck Product_Heck 4-Phenyl-3-buten-2-one Reaction_Heck->Product_Heck

Caption: Generalized workflows for the Claisen-Schmidt and Heck reactions.

EnergySources Energy Energy Input for Claisen-Schmidt Conventional Conventional Heating Energy->Conventional Microwave Microwave Irradiation Energy->Microwave Ultrasound Ultrasonication Energy->Ultrasound Grinding Mechanical Grinding (Solvent-Free) Energy->Grinding

Caption: Energy sources for promoting the Claisen-Schmidt condensation.

Conclusion

The synthesis of 4-phenyl-3-buten-2-one can be achieved through a variety of methods, with the Claisen-Schmidt condensation being the most versatile and widely reported. The choice of the specific protocol will depend on the desired scale, available equipment, and green chemistry considerations. Solvent-free and microwave-assisted methods offer significant advantages in terms of reaction time and environmental impact, often providing excellent yields. The Heck reaction and the route from styrene and acetic anhydride present viable, albeit less common, alternatives with high reported efficiencies. The Wittig reaction remains a powerful tool for olefination, though specific quantitative data for this target molecule is less readily available in the surveyed literature. This guide provides the necessary data and protocols for an informed selection of the most suitable synthetic strategy.

References

Navigating the Synthesis of 4-Phenylbut-3-en-2-ol: An Economic and Practical Comparison of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the innovation pipeline. This guide provides a detailed comparative economic analysis of various synthetic pathways to 4-phenylbut-3-en-2-ol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. By examining key metrics such as raw material costs, reaction yields, and process complexity, this document aims to inform strategic decisions in synthetic route selection.

Two primary synthetic strategies for this compound are scrutinized: a direct, one-step Grignard reaction and a two-step approach involving a Claisen-Schmidt condensation followed by reduction. A third alternative, the reaction of styrene (B11656) with acetic anhydride (B1165640) to produce the precursor benzalacetone, is also considered for the initial step of the two-step route. Each pathway presents a unique balance of advantages and disadvantages in terms of economic viability and practical execution.

At a Glance: Comparison of Synthetic Pathways

PathwayKey StepsStarting MaterialsTypical Yield (%)Estimated Raw Material Cost per Mole of ProductKey AdvantagesKey Disadvantages
Pathway 1: Grignard Reaction Grignard reactionCinnamaldehyde (B126680), Methylmagnesium bromide~70-85%ModerateSingle-step synthesis, potentially higher atom economy.Requires stringent anhydrous conditions, Grignard reagents are moisture-sensitive and can be hazardous to handle.
Pathway 2A: Claisen-Schmidt & Reduction (NaBH₄) 1. Claisen-Schmidt Condensation 2. Sodium Borohydride (B1222165) ReductionBenzaldehyde (B42025), Acetone (B3395972), Sodium Hydroxide (B78521), Sodium Borohydride~85-95% (overall)Low to ModerateHigh overall yield, uses readily available and less hazardous reagents, milder reaction conditions for reduction.Two-step process, may require purification of the intermediate.
Pathway 2B: Claisen-Schmidt & Reduction (MPV) 1. Claisen-Schmidt Condensation 2. Meerwein-Ponndorf-Verley (MPV) ReductionBenzaldehyde, Acetone, Sodium Hydroxide, Aluminum Isopropoxide, Isopropanol~80-90% (overall)Low to ModerateHigh chemoselectivity for carbonyl reduction, uses a relatively inexpensive reducing agent.Requires elevated temperatures and distillation to drive equilibrium, longer reaction times.
Alternative Step 1: Styrene & Acetic Anhydride Acylation of StyreneStyrene, Acetic Anhydride, Catalyst (e.g., mesoporous aluminosilicate)~85-95% (for benzalacetone)Potentially LowUtilizes inexpensive starting materials, potential for high selectivity with appropriate catalyst.Requires a catalyst, may involve higher temperatures and pressures.

Note: Estimated raw material costs are based on currently available market prices and may vary. The estimates do not include costs for solvents, energy, labor, purification, or waste disposal, which are discussed in the detailed analysis.

Visualizing the Synthetic Routes

To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the chemical transformations involved.

G cluster_0 Pathway 1: Grignard Reaction Cinnamaldehyde Cinnamaldehyde Product_1 This compound Cinnamaldehyde->Product_1 1. CH₃MgBr 2. H₃O⁺

Caption: Direct synthesis of this compound via a Grignard reaction.

G cluster_1 Pathway 2: Two-Step Synthesis cluster_2 Step 1: Benzalacetone Formation cluster_3 Step 2: Reduction Benzaldehyde Benzaldehyde Benzalacetone Benzalacetone Benzaldehyde->Benzalacetone Acetone, NaOH Product_2a This compound Benzalacetone->Product_2a NaBH₄, EtOH Product_2b This compound Benzalacetone->Product_2b Al(O-i-Pr)₃, i-PrOH Styrene Styrene Styrene->Benzalacetone Acetic Anhydride, Catalyst

Caption: Two-step synthesis of this compound via benzalacetone intermediate.

Detailed Experimental Protocols and Economic Considerations

Pathway 1: Grignard Reaction with Cinnamaldehyde

Experimental Protocol: To a solution of cinnamaldehyde (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography on silica (B1680970) gel typically affords this compound in good yield (70-85%).

Economic Analysis: The primary cost drivers for this pathway are the Grignard reagent, methylmagnesium bromide, and the starting material, cinnamaldehyde. While this is a single-step reaction, the stringent requirement for anhydrous conditions and an inert atmosphere adds to the operational complexity and cost, particularly at an industrial scale. The use of ethereal solvents, which are volatile and flammable, also has cost implications for safety and handling. Purification by chromatography is often necessary to achieve high purity, which can be a significant cost factor in terms of solvent consumption and time.

Pathway 2: Claisen-Schmidt Condensation followed by Reduction

Step 1: Claisen-Schmidt Condensation for Benzalacetone Synthesis

Experimental Protocol: A solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol (B145695) is prepared and cooled in an ice bath. To this, a mixture of benzaldehyde (1 equivalent) and acetone (1.5 equivalents) is added dropwise with vigorous stirring. The reaction is typically stirred for 2-3 hours at room temperature, during which a yellow precipitate of benzalacetone forms. The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. This method can yield benzalacetone in high purity and yield (typically >90%).[1][2][3][4][5]

Economic Analysis: This step is generally considered very cost-effective due to the low cost of the starting materials: benzaldehyde, acetone, and sodium hydroxide.[3] The reaction is robust and high-yielding, minimizing the cost contribution of this initial step to the final product.

Alternative Step 1: Synthesis of Benzalacetone from Styrene

Experimental Protocol: Styrene and acetic anhydride are reacted in the presence of a mesoporous aluminosilicate (B74896) catalyst at a temperature of 120-130 °C for several hours.[6] The catalyst is then removed by filtration, and the product, benzalacetone, is isolated by distillation under reduced pressure. This method can achieve high selectivity for benzalacetone.[6][7]

Economic Analysis: This route utilizes inexpensive bulk chemicals, styrene and acetic anhydride. The main cost consideration is the catalyst, including its initial cost, lifetime, and potential for regeneration and reuse. The higher reaction temperatures also contribute to energy costs.

Step 2: Reduction of Benzalacetone to this compound

A. Sodium Borohydride Reduction

Experimental Protocol: To a solution of benzalacetone (1 equivalent) in ethanol or methanol (B129727) at 0 °C, sodium borohydride (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. Yields are typically high ( >95%).[8][9][10]

Economic Analysis: Sodium borohydride is a relatively inexpensive and safe reducing agent, making this a cost-effective method. The reaction is typically high-yielding and proceeds under mild conditions, which translates to lower energy costs. Purification may be simpler compared to the Grignard pathway, potentially reducing overall processing costs.

B. Meerwein-Ponndorf-Verley (MPV) Reduction

Experimental Protocol: Benzalacetone (1 equivalent) is dissolved in isopropanol, and aluminum isopropoxide (0.3-0.5 equivalents) is added. The mixture is heated to reflux, and the acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the product. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the aluminum salts are hydrolyzed by the addition of dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. This method offers high chemoselectivity for the reduction of the carbonyl group while leaving the carbon-carbon double bond intact.[11][12][13][14][15]

Economic Analysis: The primary advantage of the MPV reduction is the low cost of aluminum isopropoxide and isopropanol. However, the need for elevated temperatures and continuous distillation of acetone increases energy consumption. The reaction times can also be longer than for borohydride reductions. The work-up to remove aluminum salts can sometimes be cumbersome.

Broader Economic and Industrial Considerations

Beyond the direct cost of raw materials, a comprehensive economic analysis must take into account several other factors that can significantly impact the overall cost-effectiveness of a synthetic route on an industrial scale.

  • Solvent and Energy Consumption: The choice of solvent affects not only the reaction but also the costs associated with its purchase, recovery, and disposal. Energy-intensive steps, such as heating to high temperatures or prolonged cooling, contribute significantly to operational costs.

  • Purification Costs: The need for purification, especially chromatography, can be a major bottleneck and a significant cost driver in fine chemical production.[16] Routes that yield a purer crude product are therefore economically advantageous.

  • Waste Disposal: The generation of hazardous waste incurs disposal costs and environmental liabilities.[1] Synthetic pathways that minimize waste are preferred from both an economic and a sustainability perspective.

  • Catalyst Cost and Reusability: For catalytic reactions, the cost of the catalyst, its activity, and its potential for recycling are crucial economic parameters. Efficient catalyst recycling can dramatically reduce the overall cost of the process.[17]

  • Process Safety and Handling: The hazards associated with reagents and reaction conditions can necessitate specialized equipment and procedures, adding to the capital and operational costs.

Conclusion

For the synthesis of this compound, the two-step pathway involving the Claisen-Schmidt condensation of benzaldehyde and acetone to form benzalacetone, followed by its reduction with sodium borohydride (Pathway 2A), appears to be the most economically favorable and practical route for many applications. This pathway utilizes inexpensive and readily available starting materials, generally proceeds with high yields under mild conditions, and involves reagents that are relatively safe to handle.

The direct Grignard reaction (Pathway 1), while offering the advantage of a single step, is hampered by the higher cost and handling challenges associated with the Grignard reagent, as well as the stringent reaction conditions required. The Meerwein-Ponndorf-Verley reduction (Pathway 2B) is a viable, cost-effective alternative for the reduction step, particularly when high chemoselectivity is paramount, though it may be less efficient in terms of energy and time.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including the desired scale of production, purity specifications, and the available infrastructure and expertise. However, for a balance of economic viability, high yield, and operational simplicity, the Claisen-Schmidt condensation followed by sodium borohydride reduction presents a compelling and robust strategy for the synthesis of this compound.

References

Safety Operating Guide

Navigating the Disposal of 4-phenylbut-3-en-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Hazard Information

Understanding the hazard profile of a chemical is the first step in safe handling and disposal. Based on data for the analogous compound trans-4-phenyl-3-buten-2-one, researchers should be aware of the following potential hazards:

  • Skin and Eye Irritation: The compound may cause skin irritation and serious eye irritation.[1][2]

  • Allergic Skin Reaction: It may cause an allergic skin reaction.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2] All operations should be conducted in a well-ventilated area or a chemical fume hood.[3]

Quantitative Data for trans-4-phenyl-3-buten-2-one

The following table summarizes key quantitative data for trans-4-phenyl-3-buten-2-one, which can serve as a preliminary reference.

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance White to yellowish solid
Melting Point 38.5 - 41 °C
Boiling Point 260 - 262 °C @ 760 mmHg
Flash Point 122 °C (251.6 °F)
Solubility in Water Negligible

Note: This data is for trans-4-phenyl-3-buten-2-one and should be used as an estimate for 4-phenylbut-3-en-2-ol with caution.

Experimental Protocol for Disposal

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a general protocol for the disposal of small quantities of this type of flammable organic compound.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, silica (B1680970) gel) in a designated, properly labeled, and sealed hazardous waste container.
  • The container should be made of a material compatible with the chemical and stored in a well-ventilated, cool, and dry secondary containment area away from heat and sources of ignition.[4]

2. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.
  • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[4]
  • Place the absorbed material into a suitable, sealed container for disposal.[4]
  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

3. Final Disposal:

  • Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[5]
  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[2]
  • Do not empty into drains or release into the environment.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound & Contaminated Materials B Segregate Waste Store in a labeled, sealed, compatible container. A->B C Store Temporarily Cool, dry, well-ventilated area. Secondary containment. B->C D Spill Occurs C->D E Small Spill Absorb with inert material. Collect in sealed container. D->E Yes F Large Spill Evacuate & Ventilate. Contact EHS. D->F Yes G Arrange for Disposal Contact licensed waste disposal service. D->G No E->G F->G H Documentation Maintain disposal records. G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-phenylbut-3-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, operational, and disposal information for handling 4-phenylbut-3-en-2-ol in a laboratory setting. While data indicates a low hazard profile for this compound, adherence to standard laboratory safety protocols is crucial.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 17488-65-2

  • Molecular Formula: C₁₀H₁₂O

  • Physical Description: Colorless, slightly viscous liquid with a sweet, fruity, and floral odor.[1][2] It is insoluble in water but soluble in organic solvents and oils.[1]

Hazard Assessment: According to numerous reports submitted to the ECHA C&L Inventory, this compound does not meet the criteria for GHS hazard classification.[1][2] It is used as a flavoring agent and in fragrances, with evaluations indicating no safety concerns at current intake levels for flavoring.[2]

However, it is important to note that a structurally similar compound, trans-4-phenyl-3-buten-2-one, is classified as causing skin and eye irritation, and may cause allergic skin reactions and respiratory irritation.[3][4][5][6] Therefore, exercising caution and using standard personal protective equipment is recommended as a matter of good laboratory practice.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for low-hazard chemicals.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.To prevent direct skin contact, especially given the sensitization potential of a similar compound.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from potential splashes of the liquid.
Skin and Body Standard laboratory coat.To protect skin and personal clothing from accidental spills.
Respiratory Not generally required under normal use with adequate ventilation.Use a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if aerosols are generated.[7]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or vapors.

  • Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7] Protect from direct sunlight and heat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Ensure work area is clean and ventilated prep_ppe->prep_area prep_materials Assemble all necessary equipment and reagents prep_area->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to handling handle_procedure Perform experimental procedure handle_dispense->handle_procedure cleanup_decontaminate Decontaminate work surfaces handle_procedure->cleanup_decontaminate Procedure complete cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.